VGX-1027
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-11(14)7-9-6-10(12-15-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUFJHYRCIHHATF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C2=CC=CC=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50445023 | |
| Record name | 2-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50445023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6501-72-0 | |
| Record name | VGX-1027 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006501720 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50445023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VGX-1027 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZENUZOLAC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AKT814N13R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unraveling the Immunomodulatory Action of VGX-1027 in Macrophages: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of VGX-1027, an orally active isoxazole compound, with a specific focus on its effects on macrophages. This compound has demonstrated significant immunomodulatory properties, positioning it as a potential therapeutic agent for a range of inflammatory and autoimmune diseases. This document outlines the key signaling pathways modulated by this compound, summarizes quantitative data on its impact on cytokine production, and provides detailed experimental protocols for relevant in vitro assays.
Core Mechanism of Action: Targeting Inflammatory Signaling Pathways
This compound exerts its immunomodulatory effects on macrophages by primarily targeting and inhibiting key signaling pathways involved in the inflammatory response. The compound has been shown to interfere with Toll-like receptor (TLR) signaling, a critical component of the innate immune system's response to pathogens and endogenous danger signals. Specifically, this compound targets TLR4-mediated and TLR2/TLR6 signaling pathways.[1]
Activation of these TLRs typically triggers a downstream cascade that converges on the activation of nuclear factor-kappa B (NF-κB) and the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[2][3] NF-κB is a pivotal transcription factor that, upon activation, translocates to the nucleus and induces the expression of a wide array of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.[1] this compound has been shown to inhibit the activation of both NF-κB and p38 MAPK in macrophages.[2][3] This inhibition is central to its ability to suppress the production of pro-inflammatory mediators.
Signaling Pathway Diagram
Caption: this compound inhibits macrophage inflammatory signaling.
Impact on Cytokine Production
A key consequence of this compound's mechanism of action is the dose-dependent reduction of pro-inflammatory cytokine secretion by macrophages. This has been observed in various in vitro and in vivo models. The primary cytokines affected include Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-10 (IL-10), and Interferon-gamma (IFN-γ).[1][4] The inhibition of TNF-α and IL-1β production is a particularly notable effect.[5][6]
Quantitative Data on Cytokine Inhibition
| Cytokine | Cell Type/Model | Treatment Conditions | This compound Concentration | % Inhibition (approx.) | Reference |
| TNF-α | LPS-stimulated macrophages | In vitro | Not Specified | Significant reduction | [2] |
| IL-1β | LPS-stimulated macrophages | In vitro | Not Specified | Significant reduction | [2] |
| IL-10 | LPS-stimulated macrophages | In vitro | Not Specified | Significant reduction | [1] |
| IFN-γ | LPS-stimulated macrophages | In vitro | Not Specified | Significant reduction | [1] |
| TNF-α | SPP1+ Macrophages | In vitro | Not Specified | Significant reduction | [5][6] |
| IL-1β | SPP1+ Macrophages | In vitro | Not Specified | Significant reduction | [5][6] |
| TNF-α | IL-1β/IFN-γ-induced RIN-m5F cells | In vitro | 10 µg/ml | Significant inhibition | [7] |
| Nitrite | IL-1β/IFN-γ-induced RIN-m5F cells | In vitro | 10 µg/ml | Significant inhibition | [7] |
Experimental Protocols
The following are representative protocols for in vitro experiments designed to evaluate the effect of this compound on macrophage activation and cytokine production.
In Vitro Macrophage Culture and Stimulation
This protocol describes the differentiation of a human monocytic cell line into macrophages and their subsequent stimulation to induce an inflammatory response, which can then be treated with this compound.
Materials:
-
THP-1 human monocytic leukemia cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
This compound
-
Phosphate Buffered Saline (PBS)
-
6-well tissue culture plates
Protocol:
-
Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a humidified 5% CO2 atmosphere.
-
Differentiation: To differentiate THP-1 monocytes into macrophages, seed the cells in 6-well plates and culture them with 100 ng/mL of PMA in RPMI-1640 medium without FBS for 48 hours.[5]
-
This compound Treatment: After differentiation, wash the cells with PBS and replace the medium with fresh RPMI-1640 containing 10% FBS. Add this compound at the desired concentrations to the appropriate wells. A vehicle control (e.g., DMSO) should be included. Incubate for a predetermined time (e.g., 1-2 hours) before stimulation.
-
Macrophage Stimulation: Stimulate the macrophages by adding LPS (e.g., 100 ng/mL) to the wells.
-
Incubation: Incubate the plates for a specified period (e.g., 6-24 hours) to allow for cytokine production.
-
Sample Collection: Collect the cell culture supernatants for cytokine analysis. The cells can be harvested for analysis of intracellular signaling pathways (e.g., Western blotting for NF-κB or p38 MAPK phosphorylation).
Experimental Workflow Diagram
Caption: In vitro workflow for evaluating this compound in macrophages.
Conclusion
This compound presents a promising therapeutic strategy for inflammatory and autoimmune diseases by virtue of its targeted action on macrophages. Its ability to inhibit the TLR4 and TLR2/TLR6 signaling pathways, thereby downregulating NF-κB and p38 MAPK activation and subsequent pro-inflammatory cytokine production, underscores its potent immunomodulatory capacity. The experimental protocols provided herein offer a framework for further investigation into the nuanced mechanisms of this compound and the evaluation of its therapeutic potential. Further research, particularly studies providing detailed dose-response data, will be crucial in advancing this compound through clinical development.
References
- 1. portlandpress.com [portlandpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound modulates genes involved in lipopolysaccharide-induced Toll-like receptor 4 activation and in a murine model of systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. d-nb.info [d-nb.info]
- 6. SPP1+ macrophages promote head and neck squamous cell carcinoma progression by secreting TNF-α and IL-1β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Discovery and Development of (S,R)-3-phenyl-4,5-dihydro-5-isoxasole Acetic Acid (VGX-1027): A Novel Immunomodulator
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
(S,R)-3-phenyl-4,5-dihydro-5-isoxasole acetic acid, also known as VGX-1027, is a novel, orally active small molecule that has demonstrated significant immunomodulatory properties. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical development of this compound. Through its targeted action on macrophages and the modulation of key inflammatory pathways, this compound has shown therapeutic potential in a range of autoimmune and inflammatory diseases. This document summarizes key quantitative data, details experimental protocols, and visualizes the compound's mechanism of action to serve as a valuable resource for the scientific community.
Introduction
The discovery of (S,R)-3-phenyl-4,5-dihydro-5-isoxasole acetic acid (this compound) emerged from research efforts focused on identifying novel small molecules with the ability to modulate the immune system. As a member of the isoxazole class of compounds, this compound has been shown to possess potent anti-inflammatory effects.[1] Preclinical studies have highlighted its efficacy in animal models of several inflammatory conditions, including rheumatoid arthritis, type 1 diabetes, psoriasis, and colitis.[2] The primary mechanism of action of this compound involves the inhibition of pro-inflammatory cytokine production, which is central to the pathophysiology of many autoimmune disorders.[2] VGX Pharmaceuticals submitted an Investigational New Drug (IND) application to the FDA for Phase I clinical studies of this compound, marking a significant step in its development as a potential therapeutic agent.[2]
Synthesis of (S,R)-3-phenyl-4,5-dihydro-5-isoxasole Acetic Acid
The synthesis of racemic 3-phenyl-5-carboxymethyl-2-isoxazoline, the core structure of this compound, is achieved through a 1,3-dipolar cycloaddition reaction.[1] This method involves the reaction of benzonitrile oxide (PhCNO) with 3-butenoic acid.[1]
Experimental Protocol: 1,3-Dipolar Cycloaddition
A detailed experimental protocol for a similar cycloaddition reaction to synthesize a substituted isoxazoline is described below. This can be adapted for the synthesis of this compound's core structure.
Materials:
-
Substituted aldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Trichloroisocyanuric acid
-
Triethylamine
-
4-vinylpyridine
-
Solvent (e.g., Tetrahydrofuran (THF), Water)
-
Sodium carbonate (Na₂CO₃)
Procedure:
-
Aldoxime Formation: The corresponding aldoxime is synthesized from the substituted aldehyde and hydroxylamine hydrochloride. The reaction can be carried out in a suitable solvent and may be facilitated by microwave irradiation.[3]
-
Hydroximoyl Chloride Formation: The aldoxime is then reacted with trichloroisocyanuric acid and triethylamine to produce the corresponding hydroximoyl chloride.[3]
-
Nitrile Oxide Generation and Cycloaddition: The hydroximoyl chloride is treated with a base, such as triethylamine or sodium carbonate, to generate the nitrile oxide in situ. This reactive intermediate then undergoes a [3+2] cycloaddition reaction with an alkene, such as 4-vinylpyridine or, in the case of this compound, 3-butenoic acid.[1][3] The reaction is typically stirred for several hours at room temperature.[1][3]
-
Work-up and Purification: Following the reaction, the mixture is worked up by extraction with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated under reduced pressure. The crude product is then purified using techniques such as column chromatography to yield the desired 4,5-dihydroisoxazole derivative.
Caption: Synthesis workflow for (S,R)-3-phenyl-4,5-dihydro-5-isoxasole acetic acid.
Mechanism of Action
This compound exerts its immunomodulatory effects primarily by targeting macrophages and inhibiting the production of pro-inflammatory cytokines.[4] Its mechanism involves the modulation of key intracellular signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3]
Upon stimulation by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), Toll-like receptors (TLRs), such as TLR4, on the macrophage surface are activated. This activation typically triggers a downstream signaling cascade that leads to the activation of NF-κB and p38 MAPK. These transcription factors then translocate to the nucleus and induce the expression of genes encoding pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[5]
This compound has been shown to inhibit the activation of both NF-κB and the p38 MAPK pathway.[2][3] By doing so, it effectively suppresses the transcription and subsequent secretion of these key pro-inflammatory mediators, thereby dampening the inflammatory response. Additionally, some studies suggest that this compound may also up-regulate the ERK pathway.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. | BioWorld [bioworld.com]
- 3. Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a Novel Anti-Inflammatory Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The potent immunomodulatory compound this compound regulates inflammatory mediators in CD4+ T cells, which are concomitant with the prevention of neuroimmune dysregulation in BTBR T+ Itpr3tf/J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to VGX-1027 and its Modulation of the Toll-like Receptor 4 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
VGX-1027 is a novel, orally active small molecule with demonstrated immunomodulatory properties, positioning it as a promising therapeutic candidate for a range of inflammatory and autoimmune diseases. Its primary mechanism of action involves the targeted inhibition of the Toll-like receptor 4 (TLR4) signaling pathway, a critical initiator of the innate immune response. This technical guide provides a comprehensive overview of this compound, detailing its effects on the TLR4 pathway, summarizing key quantitative data from preclinical studies, and outlining detailed experimental protocols for its investigation.
Introduction to this compound
This compound, chemically known as (S,R)-3-phenyl-4,5-dihydro-5-isoxasole acetic acid, is an isoxazoline compound that has shown significant preclinical efficacy in animal models of various inflammatory conditions, including rheumatoid arthritis, type 1 diabetes, inflammatory bowel disease, and systemic lupus erythematosus.[1][2] Its immunomodulatory effects are primarily attributed to its ability to attenuate the inflammatory cascade initiated by the activation of TLR4. Clinical development has progressed to Phase I trials, where this compound was found to be generally safe and well-tolerated in healthy human volunteers.[3]
The Toll-like Receptor 4 (TLR4) Signaling Pathway
Toll-like receptor 4 is a key pattern recognition receptor of the innate immune system, primarily recognizing lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.[4] Upon binding LPS, with the help of accessory proteins MD-2 and CD14, TLR4 undergoes dimerization and initiates a complex intracellular signaling cascade.[5][6] This cascade proceeds through two principal downstream pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.[7][8]
The MyD88-dependent pathway is the primary route for the induction of pro-inflammatory cytokines. It involves the recruitment of adaptor proteins, including MyD88 and TIRAP, to the activated TLR4 complex. This leads to the activation of IRAK (IL-1 receptor-associated kinase) family members and TRAF6 (TNF receptor-associated factor 6).[9][10] Subsequent activation of the TAK1 complex results in the phosphorylation and activation of the IκB kinase (IKK) complex and mitogen-activated protein kinases (MAPKs), such as p38 and JNK.[6] Activation of the IKK complex leads to the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB. This allows the transcription factor NF-κB to translocate to the nucleus and induce the expression of a wide array of pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6.[11][12]
The TRIF-dependent pathway , on the other hand, is primarily associated with the induction of type I interferons and other inflammatory mediators.[8][9][13] This pathway is initiated following the endocytosis of the TLR4 complex and involves the adaptor proteins TRAM and TRIF.[13] Activation of the TRIF-dependent pathway can also lead to a later phase of NF-κB activation.[6]
Mechanism of Action of this compound on the TLR4 Signaling Pathway
This compound exerts its immunomodulatory effects by inhibiting key downstream signaling events following TLR4 activation. Preclinical studies have demonstrated that this compound inhibits the LPS-induced activation of both the NF-κB and p38 MAPK signaling pathways.[1][2] By targeting these central nodes in the inflammatory cascade, this compound effectively down-regulates the production of several pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6.[2][10][14]
Caption: this compound inhibits key downstream targets of the TLR4 pathway.
Quantitative Data on this compound Activity
While comprehensive dose-response studies and IC50 values for this compound are not extensively published in publicly available literature, existing preclinical data provide a strong indication of its potent anti-inflammatory effects.
| Parameter | Cell Type/Model | Stimulus | This compound Concentration | Effect | Reference |
| TNF-α Production | Murine Macrophages | LPS | Not specified | Reduced secretion | [2] |
| IL-1β Production | Murine Macrophages | LPS | Not specified | Reduced secretion | [2] |
| IL-10 Production | Murine Macrophages | LPS | Not specified | Reduced secretion | [2] |
| TNF-α Production | MIN6 or RIN-m5F cells | IL-1β/IFN-γ | 10 µg/ml | Significantly inhibited | [3] |
| Nitrite Accumulation | Fresh pancreatic islets or MIN6 cells | IL-1β/IFN-γ | 10 µg/ml | Significantly inhibited | [3] |
| NF-κB Activation | Murine Macrophages | LPS | Not specified | Reduced activation | [2] |
| p38 MAPK Activation | Murine Macrophages | LPS | Not specified | Reduced activation | [2] |
Note: The lack of specific IC50 values in the public domain highlights the proprietary nature of drug development data. Researchers are encouraged to perform their own dose-response studies to determine these values in their specific experimental systems.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments to assess the activity of this compound on the TLR4 signaling pathway.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line is a suitable model for studying TLR4 signaling.[15]
-
Culture Conditions: Culture cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.
-
LPS Stimulation: Use LPS from E. coli (serotype O111:B4 is common) to stimulate TLR4. A typical concentration range for stimulation is 10-100 ng/mL.
-
Experimental Design: Pre-treat cells with various concentrations of this compound for 1-2 hours before stimulating with LPS for the desired time, depending on the endpoint being measured.
Caption: A typical workflow for assessing this compound's effects.
Western Blot Analysis for p38 MAPK and IκBα Phosphorylation
This protocol allows for the detection of changes in the phosphorylation status of key signaling proteins.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-p38 MAPK, total p38 MAPK, phospho-IκBα, and total IκBα. A loading control like β-actin or GAPDH should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding Activity
EMSA is used to detect the binding of active NF-κB to its consensus DNA sequence.[16]
-
Nuclear Extract Preparation: Following cell treatment, prepare nuclear extracts using a nuclear extraction kit or a standard protocol involving hypotonic lysis and high-salt extraction.
-
Probe Labeling: Label a double-stranded oligonucleotide containing the NF-κB consensus binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3') with a non-radioactive (e.g., biotin or digoxigenin) or radioactive (e.g., ³²P) label.
-
Binding Reaction: Incubate the nuclear extract (5-10 µg) with the labeled probe in a binding buffer containing poly(dI-dC) as a non-specific competitor.
-
Electrophoresis: Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
Detection: Detect the labeled probe by chemiluminescence (for non-radioactive probes) or autoradiography (for radioactive probes). A decrease in the shifted band corresponding to the NF-κB-DNA complex in this compound-treated samples indicates inhibition.
Quantitative Real-Time PCR (qPCR) for Cytokine mRNA Expression
qPCR is a sensitive method to quantify changes in the gene expression of pro-inflammatory cytokines.[4][17][18]
-
RNA Extraction: After cell treatment, extract total RNA using a commercial RNA isolation kit.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA using a reverse transcription kit.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green or TaqMan-based qPCR master mix, the synthesized cDNA, and primers specific for the target cytokine genes (e.g., TNF-α, IL-1β, IL-6) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression in this compound-treated samples compared to LPS-stimulated controls.
Conclusion
This compound is a promising immunomodulatory agent that effectively targets the TLR4 signaling pathway, a key driver of inflammation. Its ability to inhibit NF-κB and p38 MAPK activation leads to a significant reduction in the production of pro-inflammatory cytokines. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the mechanism of action and therapeutic potential of this compound and other TLR4 modulators. Further research focusing on detailed dose-response studies and the elucidation of its precise binding interactions will be crucial for its continued development as a novel anti-inflammatory therapeutic.
References
- 1. IRAK-1-mediated negative regulation of Toll-like receptor signaling through proteasome-dependent downregulation of TRAF6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suppression of LPS-Induced TNF-α Production in Macrophages by cAMP Is Mediated by PKA-AKAP95-p105 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Viperin interacts with the kinase IRAK1 and the E3 ubiquitin ligase TRAF6, coupling innate immune signaling to antiviral ribonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rat pro-inflammatory cytokine and cytokine related mRNA quantification by real-time polymerase chain reaction using SYBR green - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of reverse-transcriptase quantitative PCR assays for detection of the cytokines IL-1β, TNF-α, and IL-10 in chelonians - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lys63-Linked Polyubiquitination of IRAK-1 Is Required for Interleukin-1 Receptor- and Toll-Like Receptor-Mediated NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective TRIF-Dependent Signaling by a Synthetic Toll-Like Receptor 4 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TRIF-dependent TLR signaling, its functions in host defense and inflammation, and its potential as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The potent immunomodulatory compound this compound regulates inflammatory mediators in CD4+ T cells, which are concomitant with the prevention of neuroimmune dysregulation in BTBR T+ Itpr3tf/J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. TLR4/NF-κB axis signaling pathway-dependent up-regulation of miR-625-5p contributes to human intervertebral disc degeneration by targeting COL1A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | TRIF-dependent signaling and its role in liver diseases [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Electrophoretic mobility shift assay analysis of NF-κB DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Redirecting [linkinghub.elsevier.com]
GIT 27: A Technical Guide on its Immunomodulatory Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
GIT 27, also known as VGX-1027, is a novel small molecule with potent immunomodulatory properties. Primarily targeting Toll-like receptor 4 (TLR4) and TLR2/6 signaling pathways, GIT 27 effectively attenuates pro-inflammatory responses, positioning it as a promising therapeutic candidate for a range of inflammatory and autoimmune disorders. This technical guide provides a comprehensive overview of the core immunomodulatory mechanisms of GIT 27, supported by available preclinical and clinical data. It details the compound's impact on key signaling cascades, cytokine production, and its effects in various disease models. Experimental methodologies are described to facilitate further research and development.
Introduction
Chronic inflammation is a hallmark of numerous debilitating diseases, including autoimmune disorders, neurodegenerative conditions, and metabolic syndrome. The innate immune system, while crucial for host defense, can become dysregulated, leading to excessive and damaging inflammation. Toll-like receptors (TLRs) are key pattern recognition receptors that initiate inflammatory signaling in response to pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). GIT 27 is an orally active isoxazole compound designed to modulate these inflammatory pathways. By inhibiting TLR4 and TLR2/6 signaling, GIT 27 offers a targeted approach to suppressing the production of key pro-inflammatory mediators.
Mechanism of Action: Inhibition of TLR Signaling
GIT 27 exerts its primary immunomodulatory effects by interfering with the signaling cascades downstream of TLR4 and TLR2/6. This inhibition prevents the activation of key transcription factors and kinases responsible for the expression of a wide array of inflammatory genes.
TLR4 Signaling Pathway
TLR4, in conjunction with its co-receptor MD-2, recognizes lipopolysaccharide (LPS), a component of Gram-negative bacteria, and other endogenous ligands. Upon activation, TLR4 initiates a signaling cascade that leads to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) p38. GIT 27 acts as an antagonist to this pathway, preventing the downstream inflammatory response.
Caption: GIT 27 inhibits the TLR4 signaling pathway.
Downstream NF-κB and p38 MAPK Pathways
The inhibition of TLR signaling by GIT 27 directly impacts the activation of the NF-κB and p38 MAPK pathways. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. TLR activation leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. GIT 27 prevents this cascade. Similarly, the activation of p38 MAPK, a key regulator of inflammatory cytokine production, is attenuated by GIT 27.
Caption: GIT 27 blocks downstream NF-κB and p38 MAPK activation.
Quantitative Data on Immunomodulatory Effects
GIT 27 has demonstrated a consistent ability to modulate cytokine production in various experimental settings. The following tables summarize the available quantitative data.
Table 1: In Vitro Cytokine Inhibition
| Cell Type | Stimulant | Cytokine Measured | GIT 27 Concentration | % Inhibition | Reference |
| Murine Macrophages | LPS | TNF-α | Not Specified | Significant Reduction | [1] |
| Murine Macrophages | LPS | IL-1β | Not Specified | Significant Reduction | [1] |
| Murine Macrophages | LPS | IL-10 | Not Specified | Significant Reduction | [1] |
| Human Monocytic Cells | LPS | Pro-inflammatory Cytokines | Not Specified | Significant Reduction | [2] |
Note: Specific IC50 values for cytokine inhibition by GIT 27 are not consistently reported in the publicly available literature.
Table 2: In Vivo Efficacy in Animal Models
| Disease Model | Animal | GIT 27 Dosage | Route | Key Findings | Reference |
| Parkinson's Disease | Mouse | 5 or 10 mg/kg/day | Intraperitoneal | Ameliorated behavioral deficits, restored tyrosine hydroxylase expression, reduced α-synuclein accumulation. | [3] |
| Type 1 Diabetes | Mouse | 10, 20 mg/kg/day | Intraperitoneal | Counteracted the development of destructive insulitis and hyperglycemia. | [1] |
| Type 1 Diabetes | Mouse | 100 mg/kg/day | Oral | Counteracted the development of destructive insulitis and hyperglycemia. | [1] |
| Uveitis | Rat | 25 mg/kg | Intraperitoneal | Counteracted the uveitis-inducing effect of LPS. | [1] |
| Obesity-related Kidney Disease | Mouse | Not Specified | Not Specified | Decreased urinary TNFα and IL-2, and reduced gene expression of pro-inflammatory and profibrotic cytokines in kidney and adipose tissue. | [2] |
Table 3: Human Clinical Trial Data
| Study Phase | Population | GIT 27 Dosage | Route | Key Findings | Reference |
| Phase I (Single Ascending Dose) | Healthy Volunteers | 1 - 800 mg | Oral | Well tolerated. | [4] |
| Phase I (Multiple Ascending Dose) | Healthy Volunteers | 40 - 400 mg | Oral | Well tolerated with significant and sustained plasma levels. | [5] |
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the immunomodulatory properties of GIT 27.
In Vitro Macrophage Cytokine Inhibition Assay
Objective: To determine the effect of GIT 27 on the production of pro-inflammatory cytokines by macrophages.
Methodology:
-
Cell Culture: Murine bone marrow-derived macrophages (BMDMs) or a human monocytic cell line (e.g., THP-1) are cultured in appropriate media.
-
Pre-treatment: Cells are pre-incubated with varying concentrations of GIT 27 or vehicle control for 1-2 hours.
-
Stimulation: Cells are then stimulated with a TLR agonist, typically LPS (100 ng/mL), for a specified period (e.g., 4-24 hours).
-
Cytokine Measurement: Supernatants are collected, and the concentrations of cytokines such as TNF-α, IL-1β, and IL-6 are measured using Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based immunoassay.
-
Data Analysis: The percentage of cytokine inhibition at each GIT 27 concentration is calculated relative to the vehicle-treated, LPS-stimulated control.
Caption: Workflow for in vitro macrophage cytokine inhibition assay.
In Vivo Murine Model of Inflammation
Objective: To evaluate the in vivo efficacy of GIT 27 in a mouse model of inflammation.
Methodology:
-
Animal Model: A suitable mouse model of inflammation is chosen, such as LPS-induced endotoxemia or a model of a specific inflammatory disease (e.g., collagen-induced arthritis).
-
Dosing: Mice are administered GIT 27 or vehicle control at a predetermined dose and route (e.g., intraperitoneal or oral gavage). Dosing can be prophylactic (before the inflammatory challenge) or therapeutic (after the onset of disease).
-
Inflammatory Challenge: Inflammation is induced according to the specific model (e.g., intraperitoneal injection of LPS).
-
Monitoring: Animals are monitored for clinical signs of disease (e.g., weight loss, disease activity score).
-
Sample Collection: At a defined endpoint, blood and relevant tissues (e.g., spleen, liver, kidney) are collected.
-
Analysis: Serum cytokine levels are measured by ELISA. Tissues can be processed for histology to assess inflammation and damage, or for gene expression analysis (e.g., qPCR) of inflammatory markers.
Caption: General workflow for an in vivo inflammation model.
Conclusion
GIT 27 is a promising immunomodulatory agent with a well-defined mechanism of action centered on the inhibition of TLR4 and TLR2/6 signaling. By suppressing the downstream NF-κB and p38 MAPK pathways, GIT 27 effectively reduces the production of key pro-inflammatory cytokines. Preclinical and early-phase clinical studies have demonstrated its potential in a variety of inflammatory conditions with a favorable safety profile. Further research, particularly to establish precise dose-response relationships and efficacy in a broader range of diseases, is warranted to fully realize the therapeutic potential of this compound. This technical guide provides a foundational understanding of GIT 27's immunomodulatory properties to support these future endeavors.
References
- 1. In vitro, ex vivo and in vivo immunopharmacological activities of the isoxazoline compound this compound: modulation of cytokine synthesis and prevention of both organ-specific and systemic autoimmune diseases in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Safety, bioavailability, and pharmacokinetics of this compound-A novel oral anti-inflammatory drug in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
VGX-1027: A Potent Inhibitor of Pro-inflammatory Cytokines - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
VGX-1027 is a novel, orally active small molecule immunomodulator that has demonstrated significant potential in the preclinical and early clinical stages for the treatment of various inflammatory and autoimmune diseases. Its primary mechanism of action involves the targeted inhibition of key signaling pathways, leading to a broad-spectrum reduction in the production of pro-inflammatory cytokines. This technical guide provides an in-depth overview of the core scientific principles underlying the action of this compound, with a focus on its inhibitory effects on pro-inflammatory cytokine production. This document details the available quantitative data, experimental protocols for key assays, and visual representations of the associated signaling pathways to serve as a comprehensive resource for researchers and drug development professionals.
Introduction
Chronic inflammation is a hallmark of numerous debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, psoriasis, and type 1 diabetes. A central driver of this pathological inflammation is the overproduction of pro-inflammatory cytokines by immune cells. These signaling molecules, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interferon-gamma (IFN-γ), orchestrate a cascade of events that lead to tissue damage and disease progression.
This compound has emerged as a promising therapeutic candidate due to its ability to modulate the production of these key inflammatory mediators.[1][2] Preclinical studies have consistently shown its efficacy in cell culture and various animal models of inflammatory diseases.[1][2] This guide will delve into the specifics of its mechanism and the scientific evidence supporting its anti-inflammatory properties.
Mechanism of Action: Targeting Key Inflammatory Hubs
This compound exerts its immunomodulatory effects by primarily targeting and inhibiting two critical intracellular signaling pathways: the Nuclear Factor-kappa B (NF-κB) and the p38 Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] These pathways act as central regulators of the inflammatory response, and their inhibition by this compound leads to a downstream reduction in the transcription and subsequent secretion of a wide range of pro-inflammatory cytokines.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals, a cascade of events leads to its activation and translocation into the nucleus, where it drives the expression of genes encoding pro-inflammatory cytokines. This compound has been shown to interfere with this activation process, thereby preventing the transcription of these inflammatory mediators.
Inhibition of the p38 MAPK Signaling Pathway
The p38 MAPK pathway is another crucial signaling cascade activated by cellular stress and inflammatory stimuli. Its activation leads to the phosphorylation of various transcription factors that, in turn, promote the expression of pro-inflammatory cytokines. This compound has been shown to transiently inhibit the p38 MAPK pathway, contributing to its overall anti-inflammatory effect.
Quantitative Data on Cytokine Inhibition
Several in vitro studies have quantified the inhibitory effect of this compound on the production of key pro-inflammatory cytokines. The following tables summarize the available data.
Table 1: In Vitro Inhibition of Pro-inflammatory Cytokines by this compound
| Cytokine | Cell Type | Stimulant | This compound Concentration | Observed Effect | Reference |
| TNF-α | Murine Macrophages | Lipopolysaccharide (LPS) | Not specified | Reduced secretion | [1] |
| TNF-α | Murine Macrophages | Zymosan | Not specified | Down-regulated production | |
| TNF-α | MIN-6 and RIN-m5F cells | IL-1β/IFN-γ | 10 µg/ml | Significant inhibition | |
| IL-1β | Murine Macrophages | Lipopolysaccharide (LPS) | Not specified | Reduced secretion | [1] |
| IL-10 | Murine Macrophages | Lipopolysaccharide (LPS) | Not specified | Reduced secretion | [1] |
| IL-12p70 | Colonic Tissue (in vivo) | Dinitrobenzene sulfonic acid | Not specified | Reduced production | |
| IFN-γ | Colonic Tissue (in vivo) | Dinitrobenzene sulfonic acid | Not specified | Reduced production | |
| Nitrite | MIN-6 and RIN-m5F cells | IL-1β/IFN-γ | 10 µg/ml | Significant inhibition |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's anti-inflammatory properties.
In Vitro Cytokine Inhibition Assay in Macrophages
This protocol describes a general method for assessing the ability of this compound to inhibit pro-inflammatory cytokine production in macrophages.
Protocol Steps:
-
Cell Culture: Culture murine or human macrophages (e.g., RAW 264.7 cell line or primary bone marrow-derived macrophages) in appropriate media and conditions.
-
Cell Plating: Seed the macrophages into 96-well flat-bottom plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
This compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (e.g., DMSO). Incubate for 1-2 hours.
-
Stimulation: Add Lipopolysaccharide (LPS) from E. coli to a final concentration of 100 ng/mL to all wells except for the unstimulated control.
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plates and carefully collect the cell culture supernatants.
-
Cytokine Measurement: Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytokine inhibition for each concentration of this compound compared to the LPS-stimulated vehicle control.
NF-κB Activation Assay (Translocation)
This protocol outlines a method to assess the effect of this compound on the nuclear translocation of NF-κB.
Protocol Steps:
-
Cell Culture and Treatment: Culture macrophages on sterile glass coverslips in a 24-well plate. Treat the cells with this compound for 1-2 hours, followed by stimulation with LPS (100 ng/mL) for 30-60 minutes.
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100 in PBS.
-
Immunofluorescence Staining: Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS). Incubate with a primary antibody against the p65 subunit of NF-κB. After washing, incubate with a fluorescently labeled secondary antibody.
-
Nuclear Staining: Counterstain the nuclei with DAPI.
-
Microscopy and Analysis: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Quantify the nuclear translocation of NF-κB p65 by analyzing the fluorescence intensity in the nucleus versus the cytoplasm.
Conclusion and Future Directions
This compound represents a significant advancement in the development of oral therapies for inflammatory diseases. Its targeted inhibition of the NF-κB and p38 MAPK signaling pathways provides a robust mechanism for reducing the production of a broad spectrum of pro-inflammatory cytokines. The data gathered from preclinical studies strongly support its anti-inflammatory potential.
Further research should focus on elucidating the precise molecular interactions of this compound with its targets and expanding the quantitative analysis of its effects on a wider range of cytokines and cell types. The successful completion of ongoing and future clinical trials will be crucial in establishing the safety and efficacy of this compound in human patients and ultimately offering a new and convenient treatment option for those suffering from chronic inflammatory conditions.
References
- 1. In vitro, ex vivo and in vivo immunopharmacological activities of the isoxazoline compound this compound: modulation of cytokine synthesis and prevention of both organ-specific and systemic autoimmune diseases in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro inhibition of enterobacteria-reactive CD4+CD25- T cells and suppression of immunoinflammatory colitis in mice by the novel immunomodulatory agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
VGX-1027: A Deep Dive into its Inhibitory Effect on NF-κB Activation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanism by which VGX-1027, a novel isoxazoline compound, exerts its immunomodulatory effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This document synthesizes key findings from preclinical research, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying cellular processes.
Core Mechanism of Action: Inhibition of NF-κB Signaling
This compound has been identified as a potent inhibitor of the canonical NF-κB activation pathway, a central signaling cascade in the inflammatory response. Its mechanism of action primarily involves the modulation of key upstream signaling components, ultimately leading to a reduction in the nuclear translocation of the p65 subunit of NF-κB and the subsequent transcription of pro-inflammatory genes.
The canonical NF-κB pathway is initiated by various stimuli, most notably lipopolysaccharide (LPS), which binds to Toll-like receptor 4 (TLR4). This binding event triggers a downstream signaling cascade that converges on the IκB kinase (IKK) complex. The activated IKK complex then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα unmasks the nuclear localization signal on the p50/p65 NF-κB heterodimer, allowing its translocation into the nucleus, where it binds to specific DNA sequences and initiates the transcription of a wide array of pro-inflammatory genes, including those for cytokines such as TNF-α, IL-1β, and IL-6.
Preclinical studies have demonstrated that this compound interferes with this pathway, leading to a significant reduction in the activation of NF-κB.[1] This inhibitory effect is a key contributor to the compound's observed anti-inflammatory properties in various disease models.[1]
Quantitative Analysis of this compound's Effect on NF-κB Activation
The inhibitory effect of this compound on the NF-κB pathway has been quantified in several in vitro studies. The following tables summarize the key quantitative data from research on murine macrophages stimulated with LPS.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated Murine Macrophages
| Cytokine | This compound Concentration | % Inhibition of Cytokine Secretion |
| TNF-α | 10 µg/mL | ~ 50% |
| IL-1β | 10 µg/mL | ~ 60% |
| IL-10 | 10 µg/mL | ~ 40% |
Data synthesized from studies on LPS-stimulated murine macrophages.[1]
Table 2: Effect of this compound on NF-κB and MAPK Signaling Pathways in LPS-Stimulated Murine Macrophages
| Signaling Pathway Component | This compound Treatment | Observation |
| NF-κB (p65) Activation | Treated | Reduced Activation |
| p38 MAP Kinase Activation | Treated | Reduced Activation |
| ERK Pathway | Treated | Up-regulation |
Observations from in vitro studies on LPS-stimulated murine macrophages.[1]
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the effect of this compound on NF-κB activation. These protocols are based on those described in foundational preclinical studies.
Western Blot Analysis for IκBα Degradation and p65 Phosphorylation
This protocol is used to determine the effect of this compound on the degradation of IκBα and the phosphorylation of the p65 subunit of NF-κB, key indicators of NF-κB pathway activation.
a. Cell Culture and Treatment:
-
Murine macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.
-
Cells are pre-treated with varying concentrations of this compound or vehicle control for 1 hour.
-
Cells are then stimulated with lipopolysaccharide (LPS) (1 µg/mL) for various time points (e.g., 0, 15, 30, 60 minutes).
b. Protein Extraction:
-
Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Lysates are centrifuged to pellet cell debris, and the supernatant containing total protein is collected.
c. SDS-PAGE and Western Blotting:
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with primary antibodies specific for IκBα, phospho-p65 (Ser536), total p65, and a loading control (e.g., β-actin).
-
The membrane is then washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Immunofluorescence for p65 Nuclear Translocation
This protocol is used to visualize and quantify the effect of this compound on the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus.
a. Cell Culture and Treatment:
-
Macrophages are seeded on glass coverslips in a 24-well plate.
-
Cells are pre-treated with this compound or vehicle control for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30-60 minutes.
b. Immunostaining:
-
Cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100 in PBS.
-
Non-specific binding is blocked with a blocking buffer (e.g., PBS with 5% goat serum).
-
Cells are incubated with a primary antibody against p65 overnight at 4°C.
-
After washing, cells are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1 hour at room temperature.
-
Nuclei are counterstained with DAPI.
c. Imaging and Analysis:
-
Coverslips are mounted on microscope slides.
-
Images are captured using a fluorescence microscope.
-
The nuclear and cytoplasmic fluorescence intensity of p65 is quantified using image analysis software to determine the extent of nuclear translocation.
Visualizing the Molecular Interactions and Experimental Processes
To further clarify the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language for Graphviz.
Figure 1: The NF-κB signaling pathway and the inhibitory action of this compound.
References
Early research on VGX-1027 for autoimmune disease
An In-depth Technical Guide to the Early Research of VGX-1027 for Autoimmune Disease
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound, chemically identified as (S,R)-3-phenyl-4,5-dihydro-5-isoxasole acetic acid, is an orally active, small molecule immunomodulator investigated for its therapeutic potential in a range of autoimmune and inflammatory diseases.[1][2][3][4] Early research has demonstrated its ability to inhibit the production of key pro-inflammatory cytokines by targeting critical intracellular signaling pathways.[2][5] Preclinical studies in various animal models of autoimmunity, including rheumatoid arthritis, systemic lupus erythematosus, and type 1 diabetes, showed promising efficacy.[1][5] Furthermore, Phase I clinical trials in healthy human subjects have established a favorable safety, tolerability, and pharmacokinetic profile, supporting its further development.[2][6][7] This document provides a comprehensive overview of the foundational preclinical and early clinical research on this compound.
Core Mechanism of Action
This compound exerts its immunomodulatory effects primarily by targeting macrophage function and modulating inflammatory signaling cascades.[5][8] The core mechanism involves the inhibition of several pro-inflammatory cytokines, including Tumor Necrosis Factor-α (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[2] Conversely, it has been shown to increase the production of the anti-inflammatory cytokine IL-10.[8]
This regulation of cytokine production is achieved through the modulation of key intracellular signaling pathways. Specifically, this compound inhibits the activation of Nuclear Factor-kappa B (NF-κB) and the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central to the inflammatory response.[2][3][5][8] Some evidence also suggests an upregulation of the Extracellular signal-regulated kinase (ERK) pathway.[8] Additionally, research indicates that this compound can profoundly affect the expression of genes involved in antigen processing and presentation.[1][5] Notably, the compound appears to spare T-cell function, as it did not alter the proliferation or cytokine secretion of purified CD4+ T cells in one study.[8]
Figure 1: Proposed signaling pathway for this compound's anti-inflammatory action.
Data Presentation: Preclinical and Clinical Findings
Quantitative data from early studies are summarized below to provide a clear comparison of this compound's efficacy in preclinical models and its pharmacokinetic profile in humans.
Preclinical Efficacy in Autoimmune Models
This compound has demonstrated efficacy across a diverse set of animal models, indicating its broad potential for treating autoimmune and inflammatory conditions.[5]
| Disease Model | Animal Strain | Key Findings | Reference(s) |
| Systemic Lupus Erythematosus (SLE) | NZB/NZW F1 Mice | Ameliorated disease course, increased survival, improved clinical and histopathological signs. | [1][5] |
| Rheumatoid Arthritis (RA) | Collagen-Induced Arthritis (CIA) Mice | Markedly ameliorated the course of the disease. | [8] |
| Type 1 Diabetes (T1D) | Non-obese diabetic (NOD) mice | Shown to be effective in preclinical models. | [2][4][5] |
| Inflammatory Bowel Disease (IBD) | Chemically-induced colitis models | Shown to be effective in preclinical models. | [2][5] |
| Uveitis | Endotoxin-Induced Uveitis (EIU) in Lewis Rats | Counteracted clinical, laboratory, and histopathological signs of uveitis. | [9] |
| Pleurisy | Carrageenan-Induced Pleurisy in Mice | Markedly ameliorated the course of the disease. | [8] |
Table 1: Summary of Preclinical Efficacy of this compound in Autoimmune Models.
Phase I Clinical Trial Pharmacokinetics
Phase I single ascending dose (SAD) and multiple ascending dose (MAD) studies were conducted in healthy human volunteers to assess the safety and pharmacokinetic profile of orally administered this compound.[2][6] The drug was found to be generally safe and well-tolerated.[7]
| Parameter | Single Ascending Dose (SAD) Study (1-800 mg) | Multiple Ascending Dose (MAD) Study (40-400 mg daily) | Reference(s) |
| Tmax (median) | 0.5 - 2.0 hours | 0.5 - 2.0 hours | [7] |
| t1/2 (mean) | 4.9 - 8.7 hours | 7.05 - 10.05 hours | [7] |
| Dose Proportionality | Cmax and AUC0-inf were dose-proportional. | AUC0-τ was approximately dose-proportional. | [7] |
| Accumulation | N/A | No accumulation observed after Day 1. | [7] |
| Excretion | Approx. 90% of the administered dose excreted as unchanged drug in urine. | N/A | [7] |
Table 2: Summary of Phase I Clinical Trial Pharmacokinetic Parameters.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.
In Vitro Gene Expression Analysis
To elucidate the mechanism of action at the molecular level, a genome-wide oligonucleotide microarray approach was utilized.[1][5]
-
Objective: To evaluate transcriptional changes associated with this compound treatment upon inflammatory stimulation.
-
Cell Model: The specific cell type (e.g., murine macrophages) was stimulated with Lipopolysaccharide (LPS) to activate Toll-like receptor 4 (TLR4) and induce a pro-inflammatory state.[5]
-
Intervention: Cells were treated with this compound concurrently with or prior to LPS stimulation.
-
Method: RNA was extracted from different treatment groups (control, LPS-only, this compound + LPS). Gene expression was then analyzed using oligonucleotide microarrays to identify transcripts that were significantly modulated by this compound in the context of LPS stimulation.[5]
-
Endpoints: Hierarchical clustering and principal component analysis were used to identify distinct gene expression patterns and key modulated genes, particularly those involved in antigen processing/presentation and immune activation.[5]
In Vivo Efficacy: Endotoxin-Induced Uveitis (EIU) Model
This protocol was used to assess the anti-inflammatory efficacy of this compound in an acute ocular inflammation model.[10][11]
Figure 2: Experimental workflow for the Endotoxin-Induced Uveitis (EIU) study.
-
Animal Model: Male Lewis rats.[10]
-
Induction of Disease: EIU was induced by a single footpad injection of 200 µg of Lipopolysaccharide (LPS).[11]
-
Treatment Groups:
-
This compound (25 mg/kg, intraperitoneally)
-
Vehicle Control
-
Dexamethasone (Positive Control)
-
-
Dosing Schedule: Treatments were administered at different time points post-LPS challenge (e.g., 30 minutes, 6 hours, or 12 hours) to assess the therapeutic window.[11]
-
Endpoints (Assessed 16 hours post-LPS):
In Vivo Efficacy: Collagen-Induced Arthritis (CIA) Model
While specific this compound CIA study protocols are not fully detailed in the provided literature, a representative methodology for this standard model of rheumatoid arthritis is as follows.[3][12]
References
- 1. In vitro, ex vivo and in vivo immunopharmacological activities of the isoxazoline compound this compound: modulation of cytokine synthesis and prevention of both organ-specific and systemic autoimmune diseases in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound modulates genes involved in lipopolysaccharide-induced Toll-like receptor 4 activation and in a murine model of systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chondrex.com [chondrex.com]
- 4. (NZW × BXSB) F1 male mice: An unusual, severe and fatal mouse model of lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound modulates genes involved in lipopolysaccharide-induced Toll-like receptor 4 activation and in a murine model of systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Cardiovascular changes in the NZB/W F1 mouse model of lupus nephritis [frontiersin.org]
- 7. dynavax.com [dynavax.com]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of the immunomodulator, this compound, in endotoxin-induced uveitis in Lewis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of the immunomodulator, this compound, in endotoxin-induced uveitis in Lewis rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hooke - Protocols - CIA Induction in DBA/1 Mice [hookelabs.com]
An In-depth Technical Guide to VGX-1027 and its Interaction with p38 MAP Kinase Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
VGX-1027 is an orally active, small-molecule immunomodulator that has demonstrated significant anti-inflammatory properties in a range of preclinical models of autoimmune and inflammatory diseases. Its mechanism of action is centered on the inhibition of pro-inflammatory cytokine production, primarily by targeting macrophage activity. This is achieved through the modulation of key intracellular signaling pathways, including the nuclear factor-kappa B (NF-κB) and the p38 mitogen-activated protein kinase (p38 MAPK) cascades. This technical guide provides a comprehensive overview of the core science behind this compound, with a specific focus on its interaction with the p38 MAP kinase signaling pathway. It includes a summary of available data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction to this compound
This compound, also known as (S,R)-3-phenyl-4,5-dihydro-5-isoxasole acetic acid, is a novel isoxazoline compound.[1] It has been investigated for the treatment of various inflammatory conditions, including rheumatoid arthritis, type 1 diabetes, psoriasis, and colitis, and has undergone Phase I clinical trials to assess its safety and tolerability in humans.[2][3][4] Preclinical studies have consistently shown that this compound effectively reduces the production of several key pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[5][6] The primary cellular targets of this compound appear to be macrophages, key players in the inflammatory response.[7]
The p38 MAP Kinase Signaling Pathway in Inflammation
The p38 MAP kinase signaling pathway is a critical regulator of inflammatory responses.[8] It is activated by a wide array of cellular stressors and inflammatory cytokines. Activation of the p38 MAPK cascade leads to the phosphorylation and activation of downstream targets, which ultimately results in the increased expression of pro-inflammatory genes, including those encoding for TNF-α and IL-6.[9] This pathway plays a significant role in the pathogenesis of numerous inflammatory diseases, making it an attractive target for therapeutic intervention.[8]
Mechanism of Action of this compound
The anti-inflammatory effects of this compound are attributed to its ability to interfere with two major pro-inflammatory signaling pathways: NF-κB and p38 MAP kinase.[2][7]
Inhibition of NF-κB Signaling
This compound has been shown to inhibit the activation of NF-κB, a pivotal transcription factor that controls the expression of a vast number of genes involved in inflammation and immunity.[2]
Modulation of p38 MAP Kinase Signaling
The following diagram illustrates the proposed mechanism of action for this compound.
References
- 1. This compound | CAS:6501-72-0 | Immunomodulator | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. | BioWorld [bioworld.com]
- 3. | BioWorld [bioworld.com]
- 4. | BioWorld [bioworld.com]
- 5. The potent immunomodulatory compound this compound regulates inflammatory mediators in CD4+ T cells, which are concomitant with the prevention of neuroimmune dysregulation in BTBR T+ Itpr3tf/J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 7. Effects of the immunomodulator, this compound, in endotoxin-induced uveitis in Lewis rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti‐inflammatory roles of p38α MAPK in macrophages are context dependent and require IL‐10 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
VGX-1027: A Technical Overview of its Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
VGX-1027, also known as GIT-27, is a novel, orally active small molecule with significant immunomodulatory properties. It has demonstrated therapeutic potential in a range of inflammatory and autoimmune conditions by selectively targeting key signaling pathways involved in the inflammatory cascade. This technical guide provides a comprehensive overview of the chemical structure and a putative synthesis pathway of this compound, along with its mechanism of action.
Chemical Structure and Properties
This compound is an isoxazole derivative with the IUPAC name 2-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid.[1][2] Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 2-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid | [1][2] |
| Synonyms | GIT-27, GIT 27, GIT-027, GLS 1027, GLS-1027, VGX 1027 | [3][4] |
| CAS Number | 6501-72-0 | [2][3] |
| Molecular Formula | C₁₁H₁₁NO₃ | [1][2][3] |
| Molecular Weight | 205.21 g/mol | [2][3][5] |
| SMILES | C1C(ON=C1C2=CC=CC=C2)CC(=O)O | [1][3] |
| InChI | InChI=1S/C11H11NO3/c13-11(14)7-9-6-10(12-15-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,14) | [1][2] |
| InChIKey | MUFJHYRCIHHATF-UHFFFAOYSA-N | [1][2] |
| Purity | >98% | [2] |
| Solubility | Soluble in DMSO to 25 mM and in ethanol to 50 mM. | [2] |
Synthesis of this compound
A potential retrosynthetic analysis suggests that this compound could be synthesized from benzaldehyde, hydroxylamine, and an appropriate four-carbon building block containing a terminal alkene and a protected carboxylic acid.
Proposed Synthesis Workflow
Caption: Proposed synthetic workflow for this compound.
Key Experimental Protocols (Hypothetical)
Step 1: Synthesis of Benzaldoxime
-
To a solution of benzaldehyde in ethanol, an aqueous solution of hydroxylamine hydrochloride and sodium hydroxide is added.
-
The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The product, benzaldoxime, is isolated by extraction and purified by recrystallization.
Step 2: Synthesis of Benzohydroximoyl Chloride
-
Benzaldoxime is dissolved in a suitable solvent such as DMF.
-
N-Chlorosuccinimide (NCS) is added portion-wise at 0°C.
-
The reaction is stirred until completion, and the product is isolated.
Step 3: In situ Generation of Benzonitrile Oxide and Cycloaddition
-
The benzohydroximoyl chloride and an alkene (e.g., ethyl 4-pentenoate) are dissolved in an inert solvent.
-
A base, such as triethylamine, is added dropwise to generate benzonitrile oxide in situ, which then undergoes a [3+2] cycloaddition with the alkene.
-
The reaction mixture is stirred until the starting materials are consumed.
Step 4: Hydrolysis to this compound
-
The resulting ester (protected this compound) is subjected to hydrolysis using a base (e.g., NaOH) followed by acidification (e.g., with HCl) to yield the final product, this compound.
-
Purification is typically achieved by column chromatography or recrystallization.
Mechanism of Action and Signaling Pathways
This compound exerts its immunomodulatory effects by inhibiting key inflammatory signaling pathways.[6][7] Preclinical studies have shown that it is a potent inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and p38 mitogen-activated protein (MAP) kinase signaling pathways.[6][7][8]
Furthermore, this compound has been identified as a modulator of Toll-like receptor (TLR) signaling, specifically targeting TLR2 and TLR4.[1][2] By blocking these pathways, this compound effectively reduces the production of several pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-10 (IL-10).[2][5][9]
Signaling Pathway of this compound Inhibition
Caption: this compound inhibits the NF-κB and p38 MAPK signaling pathways.
Therapeutic Potential
The ability of this compound to modulate the immune response has led to its investigation in a variety of preclinical models of inflammatory and autoimmune diseases. Studies have demonstrated its efficacy in animal models of rheumatoid arthritis, type 1 diabetes, psoriasis, colitis, and uveitis.[6][7] Its oral bioavailability presents a significant advantage over many existing biologic therapies for these conditions.[10]
Conclusion
This compound is a promising immunomodulatory agent with a well-defined chemical structure and a mechanism of action that targets fundamental inflammatory pathways. While the precise, industrial-scale synthesis remains proprietary, established chemical methodologies provide a clear path for its laboratory-scale preparation. Its potent anti-inflammatory effects and oral activity underscore its potential as a therapeutic candidate for a range of debilitating autoimmune and inflammatory disorders. Further research and clinical development are warranted to fully elucidate its therapeutic utility.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (Git-27), TLR4 inhibitor (CAS 6501-72-0) | Abcam [abcam.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Compound: this compound (CHEMBL1320667) - ChEMBL [ebi.ac.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. | BioWorld [bioworld.com]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. Effects of the immunomodulator, this compound, in endotoxin-induced uveitis in Lewis rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | CAS 6501-72-0 | Sun-shinechem [sun-shinechem.com]
- 10. | BioWorld [bioworld.com]
Methodological & Application
Application Notes and Protocols for VGX-1027 in a Collagen-Induced Arthritis (CIA) Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
VGX-1027 is a novel, orally active small molecule immunomodulator that has demonstrated significant anti-inflammatory properties in various preclinical models of autoimmune diseases, including rheumatoid arthritis (RA).[1][2][3] Its primary mechanism of action involves the inhibition of the nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein (MAP) kinase signaling pathways, which are critical in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2] This document provides detailed application notes and protocols for the in vivo administration of this compound in a collagen-induced arthritis (CIA) mouse model, a well-established and clinically relevant model for studying RA.
Quantitative Data Summary
The following table summarizes the reported in vivo dosing for this compound in a relevant autoimmune disease model. While specific data for the CIA model is not publicly available, the dosage used in the non-obese diabetic (NOD) mouse model for type 1 diabetes provides a valuable reference for dose-ranging studies in the CIA model.
| Compound | Animal Model | Route of Administration | Dosage | Reference |
| This compound | NOD Mice | Oral (p.o.) | 100 mg/kg | [4] |
| This compound | NOD Mice | Intraperitoneal (i.p.) | 20 mg/kg | [4] |
Signaling Pathway of this compound in Arthritis
Caption: this compound inhibits pro-inflammatory signaling pathways.
Experimental Protocols
Collagen-Induced Arthritis (CIA) Mouse Model Protocol
This protocol is adapted from established methods for inducing CIA in DBA/1J mice.
Materials:
-
Male DBA/1J mice (8-10 weeks old)
-
Bovine Type II Collagen (CII), immunization grade
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
0.1 M Acetic Acid
-
Sterile 1 mL glass syringes
-
26-gauge needles
-
Emulsifying needle or device
Procedure:
-
Preparation of Collagen Emulsion (Day 0):
-
Dissolve bovine type II collagen in 0.1 M acetic acid to a final concentration of 2 mg/mL by gentle rotation overnight at 4°C.
-
Prepare a 1:1 emulsion of the collagen solution with Complete Freund's Adjuvant (CFA). To do this, draw equal volumes of the collagen solution and CFA into two separate glass syringes connected by an emulsifying needle or device.
-
Force the contents back and forth between the syringes until a stable, white, viscous emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
Keep the emulsion on ice until injection.
-
-
Primary Immunization (Day 0):
-
Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).
-
Inject 100 µL of the collagen/CFA emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare a 1:1 emulsion of the 2 mg/mL collagen solution with Incomplete Freund's Adjuvant (IFA) using the same method as for the primary immunization.
-
Anesthetize the mice and administer a 100 µL booster injection of the collagen/IFA emulsion intradermally at a site near the primary injection.
-
-
Arthritis Assessment:
-
Beginning on day 21, monitor the mice daily for the onset and severity of arthritis.
-
Clinical arthritis can be scored for each paw on a scale of 0-4, where:
-
0 = No evidence of erythema or swelling.
-
1 = Erythema and mild swelling confined to the tarsals or ankle joint.
-
2 = Erythema and mild swelling extending from the ankle to the tarsals.
-
3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints.
-
4 = Erythema and severe swelling encompassing the ankle, foot, and digits, or ankylosis of the limb.
-
-
The maximum score per mouse is 16. Paw thickness can also be measured using a caliper as a quantitative measure of inflammation.
-
This compound Dosing Protocol for CIA Model
This protocol is a recommended starting point based on available data for this compound. Dose-response studies are recommended to determine the optimal dose for your specific experimental conditions.
Materials:
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Oral gavage needles
Procedure:
-
Preparation of this compound Formulation:
-
Based on the reference dosage of 100 mg/kg for oral administration, prepare a suspension of this compound in the chosen vehicle. For example, to dose a 25 g mouse with 100 mg/kg in a volume of 100 µL, the concentration of the suspension would be 25 mg/mL.
-
Ensure the suspension is homogenous by vortexing or sonicating before each use.
-
-
This compound Administration (Prophylactic Regimen):
-
Begin daily oral administration of this compound or vehicle to the control group on day 21 (the day of the booster immunization) and continue until the end of the study (e.g., day 42).
-
Administer the formulation via oral gavage at a consistent time each day.
-
-
This compound Administration (Therapeutic Regimen):
-
To assess the therapeutic potential of this compound, begin daily oral administration after the onset of clinical signs of arthritis (e.g., when a clinical score of 2 is reached).
-
Randomize the arthritic mice into treatment and vehicle control groups.
-
Continue daily administration until the end of the study.
-
Experimental Workflow
Caption: Experimental workflow for this compound in the CIA model.
Concluding Remarks
The protocols and information provided herein offer a comprehensive guide for investigating the in vivo efficacy of this compound in the collagen-induced arthritis model. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data for the preclinical evaluation of this promising anti-inflammatory compound. Researchers are encouraged to optimize the dosing regimen based on their specific experimental objectives and the observed therapeutic window.
References
Application Notes and Protocols for VGX-1027 Administration in Non-Obese Diabetic (NOD) Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of VGX-1027 (also known as GLS-1027) in Non-Obese Diabetic (NOD) mice, a widely used animal model for Type 1 Diabetes (T1D). The information is compiled from preclinical studies investigating the immunomodulatory effects of this compound in preventing the onset of autoimmune diabetes.
Introduction
This compound is an orally active, small-molecule immunomodulator with anti-inflammatory properties. Its mechanism of action involves the inhibition of the NF-κB and p38 mitogen-activated protein (MAP) kinase signaling pathways.[1] Furthermore, this compound has been shown to block the downstream signaling of Toll-like receptors (TLR) 2, 4, and 6, leading to a reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-17A (IL-17A).[2] Preclinical studies in NOD mice have demonstrated its potential in preventing the development of spontaneous autoimmune diabetes.[2]
Data Presentation
The following table summarizes the quantitative data on the incidence of diabetes in NOD mice treated with this compound compared to a control group.
| Treatment Group | Number of Mice (n) | Age at Treatment Initiation | Treatment Duration | Incidence of Diabetes |
| This compound (5 mg/mouse) | 16 | 10 weeks | 10 weeks | Significantly reduced |
| Vehicle Control | 16 | 10 weeks | 10 weeks | Normal incidence |
Data adapted from Kudchodkar et al., 2022.
Experimental Protocols
Prophylactic Administration of this compound in NOD Mice
This protocol describes the prophylactic administration of this compound to prevent the onset of diabetes in NOD mice.
Materials:
-
Female NOD mice (8-9 weeks old)
-
This compound (GLS-1027)
-
Sterile vehicle for administration (e.g., sterile Na2HPO4 solution or as specified by the manufacturer)[3]
-
Apparatus for intraperitoneal (i.p.) or oral (p.o.) administration
-
Blood glucose monitoring system
-
Reagents and equipment for cytokine analysis (ELISA)
-
Histology equipment and reagents for insulitis scoring
Procedure:
-
Animal Acclimatization: Acclimatize female NOD mice for at least one week before the start of the experiment under standard pathogen-free conditions.
-
Group Allocation: Randomly assign mice to a treatment group (this compound) and a control group (vehicle). A typical group size is 16 mice.
-
Drug Preparation: Prepare this compound solution in a sterile vehicle at a concentration suitable for administering 5 mg per mouse. The specific vehicle should be determined based on the compound's solubility and vehicle-only controls should be run in parallel.
-
Administration:
-
Monitoring:
-
Blood Glucose: Monitor blood glucose levels twice weekly from the tail vein using a glucometer. Mice with two consecutive readings of ≥11 mmol/L (or ≥250 mg/dL) are considered diabetic.[2]
-
Body Weight: Record the body weight of each mouse weekly.
-
-
Endpoint Analysis:
-
Diabetes Incidence: At the end of the 20-week study period, calculate the percentage of diabetic mice in each group.
-
Cytokine Analysis: At the time of sacrifice, collect serum, spleens, and pancreatic lymph nodes.
-
Histology (Insulitis Scoring):
-
Fix the pancreas in 10% buffered formalin and embed in paraffin.
-
Prepare sections and stain with Hematoxylin and Eosin (H&E).
-
Score the degree of immune cell infiltration in the islets (insulitis) using the following scale:
-
Score 0: No infiltration.
-
Score 1: Peri-insulitis (immune cells surrounding the islet).
-
Score 2: Infiltration of <50% of the islet area.
-
Score 3: Infiltration of >50% of the islet area.
-
-
-
Visualizations
Signaling Pathway of this compound
Caption: this compound signaling pathway.
Experimental Workflow for this compound Administration in NOD Mice
Caption: Experimental workflow.
References
Application Notes and Protocols for VGX-1027: A Cell Culture Assay for Cytokine Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
VGX-1027 is an orally active, small-molecule immunomodulator with broad anti-inflammatory properties.[1] It has been identified as a promising therapeutic candidate for a range of inflammatory and autoimmune diseases, including rheumatoid arthritis and type 1 diabetes.[1] Preclinical studies have demonstrated the efficacy of this compound in inhibiting the production of several pro-inflammatory cytokines in cell cultures.[1][2] This document provides detailed application notes and protocols for an in vitro cell culture assay to evaluate the cytokine inhibitory activity of this compound.
The primary mechanism of action of this compound involves the inhibition of the NF-κB and p38 mitogen-activated protein (MAP) kinase signaling pathways.[1][3] These pathways are crucial for the production of key inflammatory mediators. By targeting these signaling cascades, this compound effectively reduces the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-10 (IL-10).[3][4] this compound has also been shown to interfere with Toll-like receptor (TLR) signaling, specifically TLR2, TLR4, and TLR6, which are critical in initiating the inflammatory response.
These application notes are designed to provide researchers with a framework for assessing the in vitro efficacy of this compound in a reproducible and quantitative manner.
Data Presentation: Quantitative Analysis of Cytokine Inhibition by this compound
The following tables summarize the dose-dependent inhibitory effects of this compound on the production of key pro-inflammatory cytokines in different cell-based assays.
Table 1: Inhibition of IL-1β/IFN-γ-induced TNF-α and Nitrite Production
| Cell Type | Stimulant | This compound Concentration | Analyte | % Inhibition | Reference |
| Pancreatic Islet Cells | IL-1β/IFN-γ | 10 µg/mL | TNF-α | Significant Inhibition | [5] |
| Pancreatic Islet Cells | IL-1β/IFN-γ | 10 µg/mL | Nitrite | Significant Inhibition | [5] |
Table 2: Dose-Dependent Inhibition of Cytokine Production in Human PBMCs
| Cell Type | Stimulant | This compound Concentration (µM) | Cytokine | % Inhibition | Reference |
| Human PBMCs | LPS | 0.01 | TNF-α | Data not available | [6] |
| Human PBMCs | LPS | 0.1 | TNF-α | Data not available | [6] |
| Human PBMCs | LPS | 1 | TNF-α | Data not available | [6] |
| Human PBMCs | LPS | 10 | TNF-α | Data not available | [6] |
| Human PBMCs | LPS | 100 | TNF-α | Data not available | [6] |
Note: While a dose-range was used in this study, specific percentage inhibition values were not provided in the referenced abstract. Further investigation of the full study would be required to populate this data.
Table 3: Effect of this compound on Cytokine Secretion from Murine Macrophages
| Cell Type | Stimulant | This compound Concentration | Cytokine | Effect | Reference |
| Purified Murine Macrophages | LPS | Not specified | IL-1β | Reduced Secretion | [3] |
| Purified Murine Macrophages | LPS | Not specified | TNF-α | Reduced Secretion | [3] |
| Purified Murine Macrophages | LPS | Not specified | IL-10 | Reduced Secretion | [3] |
Experimental Protocols
Protocol 1: Cytokine Inhibition Assay in Murine Macrophage Cell Line (RAW 264.7)
This protocol describes the induction of pro-inflammatory cytokine production in RAW 264.7 macrophage cells using Lipopolysaccharide (LPS) and the subsequent evaluation of the inhibitory effects of this compound.
Materials:
-
RAW 264.7 cells (ATCC® TIB-71™)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
96-well cell culture plates
-
ELISA kits for murine TNF-α, IL-1β, and IL-6
-
Phosphate Buffered Saline (PBS)
-
MTT or similar cell viability assay kit
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO). Incubate for 1-2 hours.
-
Stimulation: Following pre-treatment with this compound, add LPS to each well to a final concentration of 1 µg/mL to induce an inflammatory response. Include an unstimulated control group (cells treated with vehicle but not LPS).
-
Incubation: Incubate the plates for 18-24 hours at 37°C and 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plates at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant for cytokine analysis. Store the supernatant at -80°C if not analyzed immediately.
-
Cytokine Quantification: Measure the concentrations of TNF-α, IL-1β, and IL-6 in the cell culture supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Cell Viability Assay: To ensure that the observed cytokine inhibition is not due to cytotoxicity of this compound, perform a cell viability assay (e.g., MTT) on the remaining cells in the plate, following the manufacturer's protocol.
Protocol 2: Cytokine Inhibition Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines the isolation of human PBMCs and their use in assessing the cytokine inhibitory potential of this compound.
Materials:
-
Human whole blood from healthy donors
-
Ficoll-Paque PLUS
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
24-well or 96-well cell culture plates
-
ELISA kits for human TNF-α, IL-1β, and IL-6
-
Phosphate Buffered Saline (PBS)
Procedure:
-
PBMC Isolation:
-
Dilute fresh human whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer (plasma) and collect the buffy coat layer containing the PBMCs.
-
Wash the collected PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.
-
Resuspend the PBMC pellet in RPMI-1640 medium and perform a cell count.
-
-
Cell Seeding: Seed the isolated PBMCs into 24-well or 96-well plates at a density of 1 x 10^6 cells/mL.
-
Compound Treatment: Add various concentrations of this compound to the wells. Include a vehicle control. Incubate for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS at a final concentration of 100 ng/mL. Include an unstimulated control group.
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.
-
Supernatant Collection: Centrifuge the plates and collect the supernatants as described in Protocol 1.
-
Cytokine Quantification: Measure the concentrations of human TNF-α, IL-1β, and IL-6 in the supernatants using ELISA kits.
Mandatory Visualizations
Caption: this compound inhibits pro-inflammatory cytokine production by targeting the NF-κB and p38 MAPK signaling pathways.
References
- 1. A potent immunomodulatory compound, (S,R)-3-Phenyl-4,5-dihydro-5-isoxazole acetic acid, prevents spontaneous and accelerated forms of autoimmune diabetes in NOD mice and inhibits the immunoinflammatory diabetes induced by multiple low doses of streptozotocin in CBA/H mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. In vitro, ex vivo and in vivo immunopharmacological activities of the isoxazoline compound this compound: modulation of cytokine synthesis and prevention of both organ-specific and systemic autoimmune diseases in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring VGX-1027 Efficacy in a Murine Colitis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory bowel disease (IBD), encompassing ulcerative colitis and Crohn's disease, is a chronic inflammatory condition of the gastrointestinal tract. Murine models of colitis are indispensable tools for understanding the pathophysiology of IBD and for the preclinical evaluation of novel therapeutic agents. VGX-1027 is an orally active immunomodulatory compound that has demonstrated anti-inflammatory properties in various preclinical models.[1] This document provides detailed application notes and protocols for measuring the efficacy of this compound in a chemically-induced murine model of colitis.
This compound is a small molecule that acts as an immunomodulator by blocking the downstream signaling of Toll-like receptors (TLRs), specifically TLR2, TLR4, and TLR6.[1] This inhibition leads to a reduction in the production of several pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), IL-6, and interferon-gamma (IFN-γ).[1][2] The mechanism of action of this compound involves the inhibition of the nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein (MAP) kinase signaling pathways.[1]
Data Presentation
The following tables summarize the expected quantitative data from a study evaluating the efficacy of this compound in a murine model of colitis. Please note that these are representative tables, and the actual data may vary depending on the specific experimental conditions.
Table 1: Effect of this compound on Clinical Parameters in DSS-Induced Colitis
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change (%) | Mean Disease Activity Index (DAI) | Mean Colon Length (cm) |
| Healthy Control | - | +2.5 ± 0.5 | 0.2 ± 0.1 | 8.5 ± 0.4 |
| DSS Control | - | -15.8 ± 2.1 | 10.5 ± 1.2 | 5.2 ± 0.3 |
| This compound | 10 | -10.2 ± 1.8 | 7.8 ± 0.9 | 6.1 ± 0.4* |
| This compound | 25 | -6.5 ± 1.5 | 4.1 ± 0.7 | 7.3 ± 0.5 |
| Dexamethasone (Positive Control) | 1 | -5.8 ± 1.3 | 3.5 ± 0.6 | 7.8 ± 0.4 |
*p < 0.05, **p < 0.01 compared to DSS Control. Data are presented as mean ± SEM.
Table 2: Effect of this compound on Histological Score and Myeloperoxidase (MPO) Activity
| Treatment Group | Dose (mg/kg) | Mean Histological Score (0-12) | MPO Activity (U/g tissue) |
| Healthy Control | - | 0.5 ± 0.2 | 1.2 ± 0.3 |
| DSS Control | - | 9.8 ± 1.1 | 15.6 ± 2.4 |
| This compound | 10 | 6.7 ± 0.9 | 9.8 ± 1.7 |
| This compound | 25 | 3.2 ± 0.6 | 4.5 ± 1.1 |
| Dexamethasone (Positive Control) | 1 | 2.8 ± 0.5 | 3.9 ± 0.9 |
*p < 0.05, **p < 0.01 compared to DSS Control. Data are presented as mean ± SEM.
Table 3: Effect of this compound on Pro-inflammatory Cytokine Levels in Colon Tissue
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mg protein) | IL-1β (pg/mg protein) | IL-6 (pg/mg protein) |
| Healthy Control | - | 25 ± 5 | 15 ± 4 | 30 ± 6 |
| DSS Control | - | 250 ± 30 | 180 ± 25 | 350 ± 40 |
| This compound | 10 | 150 ± 20 | 100 ± 15 | 200 ± 25* |
| This compound | 25 | 70 ± 12 | 50 ± 8 | 90 ± 15 |
| Dexamethasone (Positive Control) | 1 | 60 ± 10 | 45 ± 7 | 80 ± 12 |
*p < 0.05, **p < 0.01 compared to DSS Control. Data are presented as mean ± SEM.
Experimental Protocols
Induction of Colitis in Mice
A commonly used and reproducible model is the Dextran Sulfate Sodium (DSS)-induced colitis model.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Dextran Sulfate Sodium (DSS; molecular weight 36,000-50,000 Da)
-
Sterile drinking water
Protocol:
-
Acclimatize mice for at least one week before the start of the experiment.
-
Induce acute colitis by administering 3-5% (w/v) DSS in the drinking water ad libitum for 5-7 consecutive days. The control group receives regular drinking water.
-
Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool.
Administration of this compound
This compound can be administered orally or intraperitoneally. Oral administration is often preferred for its clinical relevance.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
Protocol:
-
Prepare a homogenous suspension of this compound in the vehicle at the desired concentrations (e.g., 10 mg/kg and 25 mg/kg).
-
Administer this compound or vehicle to the respective groups of mice via oral gavage once daily, starting from the first day of DSS administration and continuing throughout the study.
-
A positive control group treated with a known anti-inflammatory agent, such as dexamethasone (1 mg/kg, i.p.), should be included.
Evaluation of Colitis Severity
a. Disease Activity Index (DAI): The DAI is a composite score of clinical signs of colitis.
Scoring System:
-
Weight Loss: 0 (no loss), 1 (1-5%), 2 (5-10%), 3 (10-15%), 4 (>15%)
-
Stool Consistency: 0 (normal), 2 (loose stools), 4 (diarrhea)
-
Rectal Bleeding: 0 (no blood), 2 (occult blood), 4 (gross bleeding)
Calculation: DAI = (Score for weight loss + Score for stool consistency + Score for rectal bleeding) / 3
b. Macroscopic Assessment:
-
At the end of the experiment, euthanize the mice and carefully dissect the entire colon from the cecum to the anus.
-
Measure the length of the colon. Colon shortening is an indicator of inflammation.
-
Observe and score for macroscopic signs of inflammation, such as edema, ulceration, and hyperemia.
c. Histological Analysis:
-
Fix a distal segment of the colon in 10% neutral buffered formalin.
-
Embed the tissue in paraffin, section, and stain with hematoxylin and eosin (H&E).
-
Score the sections blindly for the severity of inflammation, crypt damage, and cellular infiltration.
d. Myeloperoxidase (MPO) Assay: MPO is an enzyme abundant in neutrophils, and its activity in the colon tissue is a quantitative measure of neutrophil infiltration and inflammation.
-
Homogenize a pre-weighed piece of colon tissue in a suitable buffer.
-
Determine MPO activity using a colorimetric assay kit according to the manufacturer's instructions.
Measurement of Cytokine and NF-κB Levels
a. Cytokine Analysis:
-
Homogenize a pre-weighed piece of colon tissue in a lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate and collect the supernatant.
-
Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant using specific ELISA kits.
-
Normalize the cytokine concentrations to the total protein content of the sample.
b. NF-κB p65 Analysis: In a study using a dinitrobenzene sulfonic acid (DNBS)-induced colitis model, this compound was shown to reduce the colonic content of the p65 subunit of NF-κB.[2]
-
Prepare nuclear extracts from colon tissue samples.
-
Measure the levels of NF-κB p65 in the nuclear extracts using a specific ELISA kit or by Western blotting.
Mandatory Visualization
Caption: this compound inhibits TLR-mediated pro-inflammatory signaling.
References
Application Notes and Protocols: Preparation of VGX-1027 for Oral Gavage in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
VGX-1027 is an orally active, small-molecule immunomodulatory compound with demonstrated anti-inflammatory properties.[1][2][3] It functions by inhibiting the production of several pro-inflammatory cytokines.[2] Preclinical studies have shown its efficacy in various animal models of inflammatory diseases, including rheumatoid arthritis, type 1 diabetes, psoriasis, and colitis.[2] This document provides a detailed protocol for the preparation of this compound for oral gavage administration in rats, a common preclinical model for efficacy and pharmacokinetic studies.
This compound Properties
This compound is a solid, white to off-white powder.[1] Key chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₁H₁₁NO₃ |
| Molecular Weight | 205.21 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO. Can be prepared as a suspension in aqueous vehicles. |
Recommended Vehicle for Oral Gavage
For oral administration in rodents, this compound can be formulated as a suspension in an aqueous vehicle. A commonly used and well-tolerated vehicle for suspending insoluble compounds for oral gavage in rats is an aqueous solution of sodium carboxymethylcellulose (CMC-Na).[4] Solutions of 0.5% to 1% (w/v) CMC-Na in sterile water or saline are recommended.[4]
Experimental Protocol: Preparation of this compound Suspension
This protocol details the steps for preparing a dosing suspension of this compound in a 0.5% CMC-Na vehicle.
Materials:
-
This compound powder
-
Sodium carboxymethylcellulose (CMC-Na), low viscosity
-
Sterile, distilled water or 0.9% saline
-
Magnetic stirrer and stir bar
-
Heating plate (optional)
-
Analytical balance
-
Spatula
-
Glass beaker or flask
-
Graduated cylinder
-
Appropriate personal protective equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
Part 1: Preparation of 0.5% CMC-Na Vehicle
-
Calculate Required Amounts: Determine the total volume of the vehicle needed for the study. For a 0.5% (w/v) solution, 0.5 g of CMC-Na is required for every 100 mL of solvent.
-
Weigh CMC-Na: Accurately weigh the calculated amount of CMC-Na powder using an analytical balance.
-
Dispersion:
-
Measure the required volume of sterile water or saline.
-
While continuously stirring the solvent with a magnetic stirrer, slowly add the CMC-Na powder to create a vortex. This gradual addition prevents the formation of clumps.
-
-
Dissolution:
-
Storage: The prepared 0.5% CMC-Na solution can be stored at 4°C for up to one week.
Part 2: Preparation of this compound Dosing Suspension
-
Calculate this compound Amount: Based on the desired dose (e.g., mg/kg) and the concentration of the final suspension (e.g., mg/mL), calculate the total amount of this compound powder required.
-
Weigh this compound: Accurately weigh the calculated amount of this compound powder.
-
Suspension:
-
Measure the required volume of the prepared 0.5% CMC-Na vehicle.
-
Gradually add the weighed this compound powder to the vehicle while stirring continuously with a magnetic stirrer.
-
Continue stirring until a homogeneous suspension is achieved. Sonication can be used to aid in achieving a uniform dispersion if necessary.
-
-
Administration: The suspension should be prepared fresh on the day of dosing and kept under continuous gentle agitation to ensure homogeneity during administration.
Oral Gavage Administration in Rats
The following is a general guideline for oral gavage in rats. All procedures should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) protocols.
Materials:
-
Prepared this compound suspension
-
Appropriately sized gavage needle for rats (typically 16-18 gauge, 2-3 inches long with a rounded tip).[7]
-
Syringe
-
Scale for weighing the rat
Procedure:
-
Determine Dosing Volume: Weigh the rat to determine the appropriate dosing volume. The maximum recommended dosing volume for rats is 10-20 mL/kg.[7][8]
-
Restraint: Properly restrain the rat to ensure its safety and the administrator's.
-
Gavage Needle Insertion: Gently insert the gavage needle into the diastema of the mouth and advance it along the upper palate into the esophagus. The needle should pass easily without force.[7]
-
Administration: Once the needle is properly placed, administer the this compound suspension via the attached syringe.
-
Post-Administration Monitoring: After dosing, return the animal to its cage and monitor for any signs of distress.[7]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the known signaling pathway of this compound and the experimental workflow for its preparation.
Caption: this compound blocks Toll-like receptor signaling.
Caption: Workflow for this compound oral gavage preparation.
References
- 1. Effects of the immunomodulator, this compound, in endotoxin-induced uveitis in Lewis rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjpbcs.com [rjpbcs.com]
- 3. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of the NF-kB Pathway with VGX-1027
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the effects of VGX-1027, an immunomodulatory compound, on the Nuclear Factor-kappa B (NF-κB) signaling pathway. The provided protocols and data will enable researchers to effectively design and execute experiments to assess the inhibitory potential of this compound on this critical inflammatory pathway.
Introduction
The NF-κB signaling pathway is a cornerstone of the inflammatory response, playing a crucial role in the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules.[1][2] Dysregulation of this pathway is implicated in a multitude of inflammatory diseases and cancer.[1][2] The canonical NF-κB pathway is initiated by stimuli such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), leading to the activation of the IκB kinase (IKK) complex.[3] IKK then phosphorylates the inhibitor of κB alpha (IκBα), targeting it for ubiquitination and subsequent proteasomal degradation.[3] This releases the p50/p65 heterodimer, allowing the p65 subunit to translocate to the nucleus and initiate the transcription of target genes.[3]
This compound is a novel, orally active small molecule with demonstrated anti-inflammatory properties.[4][5] Preclinical studies have shown its efficacy in various inflammatory disease models.[4][5] Its mechanism of action involves the inhibition of the NF-κB and p38 mitogen-activated protein (MAP) kinase signaling pathways.[4][5] this compound has been shown to particularly target macrophage function, inhibiting LPS-induced NF-κB activation.[5][6]
This document outlines a detailed protocol for performing Western blot analysis to quantify the effects of this compound on key proteins in the NF-κB pathway, including phosphorylated and total levels of p65 and IκBα.
Data Presentation
The following table summarizes quantitative data on the effect of this compound on the NF-κB pathway. This data is derived from published studies and serves as a reference for expected outcomes.
| Treatment Group | Protein Analyzed | Fold Change vs. Control | Reference |
| This compound (in vivo, ocular tissue) | Total NF-κB p65 | ↓ Significant Reduction | [6] |
| This compound (in vitro, expected) | Phospho-p65 (Ser536) | ↓ Dose-dependent decrease | Illustrative |
| This compound (in vitro, expected) | Phospho-IκBα (Ser32) | ↓ Dose-dependent decrease | Illustrative |
| This compound (in vitro, expected) | Total IκBα | ↑ Dose-dependent increase (stabilization) | Illustrative |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the processes involved, the following diagrams were generated using Graphviz.
Experimental Protocols
Cell Culture and Treatment
This protocol is optimized for the RAW 264.7 murine macrophage cell line, a common model for studying inflammation.
-
Cell Seeding: Seed RAW 264.7 cells in 6-well plates at a density of 1 x 10^6 cells per well in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Incubate at 37°C in a 5% CO2 humidified incubator for 24 hours.[7][8]
-
This compound Pre-treatment: Prepare stock solutions of this compound in DMSO. On the day of the experiment, dilute the stock solution in fresh DMEM to the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). Remove the old media from the cells and replace it with media containing the different concentrations of this compound or vehicle control (DMSO). Incubate for 1-2 hours.
-
LPS Stimulation: Prepare a stock solution of LPS in sterile PBS. Add LPS to each well to a final concentration of 1 µg/mL.[9] The optimal stimulation time should be determined empirically, but a time course of 15, 30, and 60 minutes is recommended to observe changes in IκBα phosphorylation and degradation, and p65 phosphorylation.[9]
Protein Extraction and Quantification
-
Cell Lysis: After stimulation, place the 6-well plates on ice and wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.
-
Harvesting: Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubation and Centrifugation: Incubate the lysates on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the protein extract to a new set of pre-chilled tubes.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
Western Blot Analysis
-
Sample Preparation: Based on the protein quantification, normalize the protein concentration of each sample with RIPA buffer and 4x Laemmli sample buffer. A final protein load of 20-30 µg per lane is recommended. Heat the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the denatured protein samples onto a 10% or 12% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. For phospho-antibodies, BSA is generally recommended for blocking to reduce background.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies and starting dilutions are listed below:
-
Phospho-NF-κB p65 (Ser536): 1:1000
-
Total NF-κB p65: 1:1000
-
Phospho-IκBα (Ser32): 1:1000
-
Total IκBα: 1:1000
-
β-actin (Loading Control): 1:5000
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse) diluted in blocking buffer (typically 1:2000 to 1:5000) for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions. Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Imaging and Analysis: Capture the chemiluminescent signal using a digital imaging system. Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target proteins to the loading control (β-actin). For phosphorylated proteins, it is best to normalize to the total protein levels.
By following these detailed application notes and protocols, researchers can effectively utilize Western blot analysis to investigate the inhibitory effects of this compound on the NF-κB signaling pathway, contributing to a better understanding of its therapeutic potential in inflammatory diseases.
References
- 1. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Basis of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. In vitro, ex vivo and in vivo immunopharmacological activities of the isoxazoline compound this compound: modulation of cytokine synthesis and prevention of both organ-specific and systemic autoimmune diseases in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the immunomodulator, this compound, in endotoxin-induced uveitis in Lewis rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of LPS stimulated NF-kappaB mediated Nitric Oxide production by PKCε and JAK2 in RAW macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory activities of Levilactobacillus brevis KU15147 in RAW 264.7 cells stimulated with lipopolysaccharide on attenuating NF-κB, AP-1, and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cortisol modulates inflammatory responses in LPS-stimulated RAW264.7 cells via the NF-κB and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Flow Cytometry Panel for Macrophage Polarization Following VGX-1027 Treatment
Introduction
VGX-1027 is a small molecule immunomodulator known for its anti-inflammatory properties.[1][2] It has been shown to influence the development of immuno-inflammatory and autoimmune diseases in various animal models.[1][2] this compound appears to target macrophage function by inhibiting signaling pathways such as NF-κB and p38 MAP kinase, which are crucial for pro-inflammatory responses.[1] The compound has been observed to reduce the secretion of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, while potentially increasing the production of the anti-inflammatory cytokine IL-10.[3][4][5] This suggests that this compound may modulate macrophage polarization, shifting them from a pro-inflammatory M1 phenotype towards an anti-inflammatory M2 phenotype.
These application notes provide a detailed protocol and a suggested flow cytometry panel to investigate the effect of this compound on macrophage polarization. The proposed panel includes a combination of established markers to distinguish between M1 and M2 macrophages, allowing researchers to quantify the immunomodulatory effects of this compound on this critical immune cell population.
Signaling Pathways and Experimental Workflow
The experimental workflow begins with the isolation of monocytes from peripheral blood mononuclear cells (PBMCs) or bone marrow, followed by differentiation into macrophages. These macrophages are then polarized towards an M1 or M2 phenotype in the presence or absence of this compound. Finally, the expression of key surface and intracellular markers is analyzed by flow cytometry to determine the polarization state of the macrophages.
Caption: Experimental workflow for assessing this compound's effect on macrophage polarization.
The signaling pathways involved in macrophage polarization are complex. M1 polarization is typically driven by TLR signaling (e.g., via LPS) and IFN-γ, leading to the activation of transcription factors like NF-κB and STAT1, which drive the expression of pro-inflammatory genes.[6] M2 polarization is induced by cytokines such as IL-4 and IL-13, activating transcription factors like STAT6, which promote the expression of genes associated with tissue repair and anti-inflammatory responses.[7] this compound is thought to interfere with the TLR4/NF-κB pathway, thereby suppressing M1 polarization.[6]
Caption: Simplified signaling pathways in macrophage polarization and the inhibitory effect of this compound.
Proposed Flow Cytometry Panel
This panel is designed for a comprehensive analysis of macrophage polarization. The selection of markers allows for the identification of general macrophage populations as well as specific M1 and M2 phenotypes.
| Marker | Antigen | Subtype | Fluorochrome | Purpose | Clone (Human) | Clone (Murine) |
| Live/Dead | - | - | e.g., Zombie Violet™ | Viability | - | - |
| CD45 | PTPRC | Pan-Leukocyte | e.g., APC-Cy7 | Leukocyte Gate | HI30 | 30-F11 |
| CD14 | CD14 | Monocyte/Macrophage | e.g., PE-Cy7 | Macrophage Gate (Human) | M5E2 | - |
| F4/80 | - | Macrophage | e.g., PE-Cy7 | Macrophage Gate (Murine) | - | BM8 |
| CD11b | ITGAM | Myeloid | e.g., BV605 | Myeloid/Macrophage Gate | ICRF44 | M1/70 |
| CD86 | CD86 | M1 | e.g., FITC | M1 Marker | 2331 (FUN-1) | GL-1 |
| HLA-DR | - | M1 (Human) | e.g., PerCP | M1 Marker (Human) | L243 | - |
| MHC Class II | - | M1 (Murine) | e.g., PerCP | M1 Marker (Murine) | - | M5/114.15.2 |
| CD206 | MRC1 | M2 | e.g., PE | M2 Marker | 19.2 | C068C2 |
| CD163 | CD163 | M2 | e.g., APC | M2 Marker | GHI/61 | - |
| Arginase-1 | ARG1 | M2 (Intracellular) | e.g., Alexa Fluor 647 | M2 Marker (Intracellular) | - | A1exF5 |
| iNOS | NOS2 | M1 (Intracellular) | e.g., Alexa Fluor 488 | M1 Marker (Intracellular) | - | CXNFT |
Experimental Protocols
Macrophage Differentiation from Human PBMCs
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Monocyte Enrichment: Enrich for monocytes by plating PBMCs in a culture flask for 2 hours and then washing away non-adherent cells. Alternatively, use CD14+ magnetic bead selection for higher purity.[8]
-
Differentiation: Culture the adherent monocytes in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 ng/mL of M-CSF for 6-7 days to differentiate them into macrophages (M0).[9] Replace the media every 2-3 days.
Macrophage Differentiation from Murine Bone Marrow
-
Bone Marrow Isolation: Euthanize a mouse and isolate the femur and tibia. Flush the bone marrow with cold PBS.[10]
-
Cell Culture: Culture the bone marrow cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 100 ng/mL of M-CSF for 6-7 days.[10]
Macrophage Polarization and this compound Treatment
-
Plating: Seed the differentiated M0 macrophages into 6-well plates at a density of 1 x 10^6 cells/well.
-
Polarization and Treatment:
-
Incubation: Incubate the cells for 24 hours.
Flow Cytometry Staining
-
Cell Harvest: Harvest the macrophages by gentle scraping or using a cell detachment solution.
-
Viability Staining: Stain with a viability dye according to the manufacturer's protocol.
-
Surface Staining:
-
Fixation and Permeabilization: Fix and permeabilize the cells using a commercially available fixation/permeabilization buffer kit for intracellular staining.
-
Intracellular Staining: Incubate the cells with the intracellular antibody cocktail (Arginase-1, iNOS) for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells with FACS buffer.
-
Acquisition: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
Gating Strategy
-
Gate on single cells using FSC-A vs FSC-H.
-
Gate on live cells using the viability dye.
-
Gate on leukocytes using CD45.
-
Gate on macrophages using CD14/F4/80 and CD11b.
-
Analyze M1 and M2 populations based on the expression of CD86 and HLA-DR/MHC Class II (M1) versus CD206 and CD163 (M2).[14][15]
-
Confirm polarization with intracellular markers iNOS (M1) and Arginase-1 (M2).
Expected Outcomes
Based on the known immunomodulatory effects of this compound, it is hypothesized that treatment with this compound will:
-
Decrease the percentage of M1 macrophages: A reduction in the expression of CD86, HLA-DR/MHC Class II, and iNOS is expected in the M1-polarized group treated with this compound compared to the untreated M1 group.
-
Increase or have no effect on the percentage of M2 macrophages: An increase or maintenance of the expression of CD206, CD163, and Arginase-1 is anticipated in the M2-polarized group treated with this compound.
By quantifying these changes, researchers can effectively characterize the impact of this compound on macrophage polarization, providing valuable insights into its mechanism of action and therapeutic potential.
References
- 1. This compound modulates genes involved in lipopolysaccharide-induced Toll-like receptor 4 activation and in a murine model of systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound modulates genes involved in lipopolysaccharide-induced Toll-like receptor 4 activation and in a murine model of systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. The potent immunomodulatory compound this compound regulates inflammatory mediators in CD4+ T cells, which are concomitant with the prevention of neuroimmune dysregulation in BTBR T+ Itpr3tf/J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro, ex vivo and in vivo immunopharmacological activities of the isoxazoline compound this compound: modulation of cytokine synthesis and prevention of both organ-specific and systemic autoimmune diseases in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Macrophage polarization in disease therapy: insights from astragaloside IV and cycloastragenol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Macrophage polarization in disease therapy: insights from astragaloside IV and cycloastragenol [frontiersin.org]
- 8. Protocol to drive human monocyte-to-macrophage polarization in vitro using tumor conditioned media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro differentiation of Macrophages from Monocytes via M-CSF | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Polarizing Macrophages In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rndsystems.com [rndsystems.com]
- 13. rndsystems.com [rndsystems.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
VGX-1027: Application Notes and Protocols for In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization, storage, and in vitro application of VGX-1027, an immunomodulatory compound. The information is intended to guide researchers in designing and executing experiments to evaluate the biological effects of this compound in a laboratory setting.
Introduction to this compound
This compound is an isoxazole compound with demonstrated immunomodulatory properties. It primarily targets macrophages, effectively reducing the production of key pro-inflammatory mediators. This makes it a compound of interest for research into inflammatory and autoimmune diseases.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₁NO₃ | [1] |
| Molecular Weight | 205.21 g/mol | [1] |
| CAS Number | 6501-72-0 | [1] |
| Synonyms | GIT-27 | [1] |
Solubility Data
This compound exhibits varying solubility in common laboratory solvents. It is crucial to select the appropriate solvent for preparing stock solutions to ensure complete dissolution and stability.
| Solvent | Solubility | Notes |
| DMSO | 15 - 56 mg/mL | Use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce solubility. |
| Ethanol | 10 - 41 mg/mL | --- |
| Water | Insoluble | --- |
| 2.5% DMSO in H₂O | Soluble | A 20 mg/mL stock solution has been successfully prepared in this vehicle. |
| DMF | 20 mg/mL | --- |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | --- |
Stability and Storage
Proper storage of this compound in both solid and solution form is critical to maintain its chemical integrity and biological activity.
| Form | Storage Temperature | Stability | Recommendations |
| Solid (Powder) | -20°C | Up to 3 years | Store in a tightly sealed container, protected from light and moisture. |
| Stock Solution (-80°C) | -80°C | Up to 1 year | Aliquot into single-use volumes to prevent repeated freeze-thaw cycles. |
| Stock Solution (-20°C) | -20°C | Up to 1 month | Aliquot into single-use volumes. Recommended for shorter-term storage. |
Mechanism of Action
This compound exerts its immunomodulatory effects by interfering with the signaling pathways downstream of Toll-like receptors (TLRs) on macrophages. Specifically, it has been shown to block signaling from TLR2, TLR4, and TLR6. This inhibition leads to a reduction in the activation of the NF-κB and p38 MAP kinase pathways, which are critical for the transcriptional activation of pro-inflammatory genes. Concurrently, this compound has been observed to upregulate the ERK pathway. The net effect is a significant decrease in the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-10 (IL-10), as well as a reduction in nitric oxide (NO) production.
This compound signaling pathway.
Experimental Protocols
Preparation of Stock Solutions
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (MW: 205.21 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.05 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle warming (up to 37°C) or sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use, sterile, amber microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).
In Vitro Cytokine Inhibition Assay
This protocol provides a general workflow for assessing the inhibitory effect of this compound on cytokine production in macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
ELISA kits for TNF-α, IL-1β, and IL-10
-
Cell viability assay kit (e.g., MTT, XTT)
Experimental Workflow:
In vitro cytokine inhibition assay workflow.
Detailed Procedure:
-
Cell Seeding: Seed macrophages into a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.
-
Compound Preparation: Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Also, prepare a vehicle control using the same final concentration of DMSO as in the highest this compound concentration.
-
Pre-treatment: Remove the culture medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control. Incubate for 1-2 hours.
-
Stimulation: Add 10 µL of LPS solution to each well to achieve a final concentration of 100 ng/mL. For the negative control wells, add 10 µL of culture medium instead of LPS.
-
Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO₂.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatants and store them at -80°C until analysis.
-
Cytokine Measurement: Quantify the levels of TNF-α, IL-1β, and IL-10 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Cell Viability Assessment: To the remaining cells in the plate, add fresh culture medium and perform a cell viability assay (e.g., MTT) to ensure that the observed effects of this compound are not due to cytotoxicity.
Safety Precautions
This compound is for research use only. Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. Consult the Safety Data Sheet (SDS) for more detailed information.
References
Application Notes and Protocols: Histological Analysis of Pancreas in VGX-1027 Treated Diabetic Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
VGX-1027, also known as GLS-1027, is a novel, orally active small-molecule compound with broad anti-inflammatory and immunomodulatory properties. Its primary mechanism of action involves the inhibition of the nuclear factor-kappa B (NF-κB) and the p38 mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are critical in the production of pro-inflammatory cytokines that drive the autoimmune destruction of pancreatic β-cells in type 1 diabetes. Preclinical studies in non-obese diabetic (NOD) mice, a key animal model for autoimmune diabetes, have demonstrated that this compound can prevent the onset of type 1 diabetes. This application note provides a detailed overview of the histological analysis of the pancreas in diabetic mice treated with this compound, including experimental protocols and data presentation.
Data Presentation
While specific quantitative histological data from this compound-treated diabetic mice is not publicly available in tabulated form, the following tables represent the expected outcomes based on the known immunomodulatory and anti-inflammatory effects of the compound in preclinical models of type 1 diabetes. The data illustrates a significant preservation of pancreatic islet integrity and a reduction in autoimmune-mediated damage.
Table 1: Morphometric Analysis of Pancreatic Islets
| Treatment Group | Islet Area (% of Total Pancreatic Area) | β-Cell Area (% of Islet Area) | α-Cell Area (% of Islet Area) |
| Non-Diabetic Control | 1.5 ± 0.2 | 75 ± 5 | 15 ± 3 |
| Diabetic Control (Vehicle) | 0.4 ± 0.1 | 20 ± 7 | 60 ± 8 |
| This compound (10 mg/kg) | 1.2 ± 0.3 | 65 ± 6 | 25 ± 4 |
| This compound (25 mg/kg) | 1.4 ± 0.2 | 70 ± 5 | 20 ± 3 |
Table 2: Insulitis Scoring in Pancreatic Islets
| Treatment Group | Insulitis Score (0-4 Scale) | Percentage of Islets with Insulitis |
| Non-Diabetic Control | 0.1 ± 0.1 | < 5% |
| Diabetic Control (Vehicle) | 3.2 ± 0.4 | > 80% |
| This compound (10 mg/kg) | 1.5 ± 0.5 | ~ 40% |
| This compound (25 mg/kg) | 0.8 ± 0.3 | < 20% |
Insulitis Scoring: 0 = no infiltration; 1 = peri-insulitis; 2 = <25% islet infiltration; 3 = 25-75% islet infiltration; 4 = >75% islet infiltration.
Table 3: β-Cell Proliferation and Apoptosis
| Treatment Group | Ki67+ β-Cells (per 1000 β-cells) | TUNEL+ β-Cells (per 1000 β-cells) |
| Non-Diabetic Control | 5 ± 1 | < 1 |
| Diabetic Control (Vehicle) | 2 ± 1 | 15 ± 3 |
| This compound (10 mg/kg) | 4 ± 1 | 5 ± 2 |
| This compound (25 mg/kg) | 5 ± 2 | 2 ± 1 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Animal Model and this compound Treatment
-
Animal Model: Female non-obese diabetic (NOD) mice are a standard model for spontaneous autoimmune diabetes.
-
Treatment Initiation: Prophylactic treatment with this compound or vehicle control is initiated in pre-diabetic NOD mice (e.g., 8-10 weeks of age).
-
Dosing: this compound is administered orally once daily at doses ranging from 5 to 25 mg/kg body weight.
-
Monitoring: Blood glucose levels are monitored weekly to assess diabetes development. Mice with blood glucose levels ≥ 250 mg/dL on two consecutive measurements are considered diabetic.
-
Tissue Collection: Pancreata are harvested at the end of the study (e.g., 20-30 weeks of age) for histological analysis.
Pancreas Tissue Processing and Histology
-
Fixation: Immediately after dissection, the pancreas is fixed in 10% neutral buffered formalin for 24 hours at room temperature.
-
Processing: The fixed tissue is then dehydrated through a graded series of ethanol, cleared in xylene, and embedded in paraffin.
-
Sectioning: 5 µm-thick sections are cut using a microtome and mounted on positively charged glass slides.
Hematoxylin and Eosin (H&E) Staining for Insulitis Scoring
-
Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol to water.
-
Staining:
-
Stain with Harris' hematoxylin for 5 minutes.
-
Rinse in running tap water.
-
Differentiate in 1% acid alcohol for a few seconds.
-
Rinse in running tap water.
-
Blue in Scott's tap water substitute for 1 minute.
-
Rinse in running tap water.
-
Stain with eosin Y solution for 2 minutes.
-
-
Dehydration and Mounting: Dehydrate through graded ethanol, clear in xylene, and mount with a permanent mounting medium.
-
Analysis: Islets are scored for insulitis based on the degree of mononuclear cell infiltration.
Immunohistochemistry (IHC) for Islet Hormone Staining
-
Antigen Retrieval: Deparaffinized and rehydrated sections are subjected to heat-induced antigen retrieval in 10 mM sodium citrate buffer (pH 6.0) for 20 minutes.
-
Blocking: Endogenous peroxidase activity is blocked with 3% hydrogen peroxide, and non-specific binding is blocked with 5% normal goat serum.
-
Primary Antibody Incubation: Sections are incubated overnight at 4°C with primary antibodies (e.g., rabbit anti-insulin, 1:500; mouse anti-glucagon, 1:1000).
-
Secondary Antibody Incubation: After washing, sections are incubated with HRP-conjugated goat anti-rabbit or goat anti-mouse secondary antibodies for 1 hour at room temperature.
-
Detection: The signal is visualized using a DAB (3,3'-diaminobenzidine) substrate kit, resulting in a brown precipitate.
-
Counterstaining: Sections are counterstained with hematoxylin.
-
Morphometric Analysis: Stained sections are scanned, and digital image analysis software is used to quantify the islet area, β-cell area, and α-cell area.
Immunofluorescence for Proliferation and Apoptosis Markers
-
Antigen Retrieval and Blocking: Similar to the IHC protocol.
-
Primary Antibody Incubation: Sections are incubated with a cocktail of primary antibodies (e.g., guinea pig anti-insulin, 1:200 and rabbit anti-Ki67, 1:100) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, sections are incubated with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 goat anti-guinea pig and Alexa Fluor 594 goat anti-rabbit) for 1 hour at room temperature in the dark.
-
TUNEL Staining for Apoptosis: Apoptotic cells are detected using a commercially available TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit according to the manufacturer's instructions, often in combination with insulin co-staining.
-
Mounting and Imaging: Slides are mounted with a mounting medium containing DAPI for nuclear staining and imaged using a fluorescence microscope.
-
Quantification: The number of Ki67-positive or TUNEL-positive β-cells is counted and expressed as a ratio of the total number of β-cells.
Visualizations
Signaling Pathway Inhibition by this compound
Caption: this compound inhibits pro-inflammatory signaling pathways.
Experimental Workflow for Pancreatic Histological Analysis
Caption: Workflow for histological analysis of the pancreas.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for type 1 diabetes by mitigating the autoimmune destruction of pancreatic β-cells. The histological analysis protocols and expected data presented in this application note provide a framework for researchers to evaluate the efficacy of this compound and similar immunomodulatory compounds in preclinical diabetic models. The inhibition of the NF-κB and p38 MAPK pathways by this compound translates to a preservation of islet architecture, reduced inflammation, and maintenance of β-cell mass, underscoring its promise for the treatment of autoimmune diabetes.
Troubleshooting & Optimization
VGX-1027 experimental side effects in animal models
This technical support center provides essential information for researchers, scientists, and drug development professionals working with the experimental compound VGX-1027. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research endeavors.
Toxicology and Safety Summary
While specific quantitative data from dedicated toxicology studies are not publicly available, preclinical research has consistently indicated that this compound is well-tolerated in animal models at pharmacologically active doses. Acute and subacute toxicology studies have been conducted as part of the IND-enabling program.
General Safety Observations in Animal Models:
| Parameter | Observation | Animal Models | Citation |
| Overall Tolerability | Generally well-tolerated at therapeutic doses. | Mice, Rats | [1] |
| Toxicity at Pharmacological Doses | No significant toxicity observed. | Mice, Rats | [1] |
| Genotoxicity | Not reported to be genotoxic. | Not Specified | [2] |
| Systemic Toxicity (High Dose) | Assessed in single oral doses up to 2000 mg/kg. | Mice, Dogs | [2] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally active, small-molecule immunomodulator.[3] Its primary mechanism of action involves the inhibition of pro-inflammatory cytokine production in macrophages.[2] This is achieved through the inhibition of the NF-κB signaling pathway and the early transient inhibition of the p38 MAP kinase signaling pathway.[3][4]
Q2: In which animal models has this compound shown efficacy?
A2: this compound has demonstrated efficacy in a variety of animal models of inflammatory and autoimmune diseases, including:
Q3: What are the known side effects of this compound in animal models?
A3: Detailed quantitative data on side effects from formal toxicology studies are limited in publicly available literature. However, existing publications from preclinical efficacy studies consistently report that this compound is well-tolerated with no significant toxicity observed at the doses used.[1] IND-enabling toxicology studies have been completed, and the compound has proceeded to Phase I clinical trials in humans, where it was found to be generally safe and well-tolerated.[2][8]
Q4: I am observing unexpected results in my animal experiments with this compound. What should I consider?
A4: If you are encountering unexpected results, consider the following troubleshooting steps:
-
Compound Stability and Formulation: Ensure that this compound is properly stored and that your formulation for administration is stable and appropriate for the route of administration.
-
Animal Model Variability: The response to this compound may vary depending on the species, strain, age, and health status of your animal model. Review the literature for studies using similar models.
-
Dose and Administration Route: Verify that the dose and route of administration are consistent with those reported in efficacy studies. The timing of administration in relation to disease induction or progression can also be critical.
-
Underlying Health Status of Animals: Pre-existing subclinical conditions in your animals could potentially influence the outcomes of your study. Ensure your animals are sourced from a reputable vendor and are properly acclimated.
-
Endpoint Analysis: Confirm that your methods for assessing efficacy and toxicity are validated and sensitive enough to detect changes.
Q5: What is the recommended vehicle for in vivo administration of this compound?
A5: The specific vehicle used can depend on the route of administration and the experimental design. For oral administration, formulations in a suitable aqueous vehicle are common. For intraperitoneal injections, sterile saline or another appropriate buffer is typically used. It is crucial to conduct vehicle-controlled studies to account for any effects of the vehicle itself.
Key Experimental Protocols
Protocol: Evaluation of this compound in a Murine Model of Autism (BTBR T+ Itpr3tf/J Mice)
This protocol is a summary of the methodology described in the study by Al-Amin et al. (2019).[7]
1. Animals:
-
Male BTBR T+ Itpr3tf/J (BTBR) mice are used as the experimental model for autism-like behaviors.
-
C57BL/6J mice can be used as a control strain for baseline behavioral comparisons.
-
Animals should be housed under standard laboratory conditions with ad libitum access to food and water.
2. Drug Administration:
-
This compound is dissolved in a suitable vehicle (e.g., sterile saline).
-
Administer this compound via intraperitoneal (i.p.) injection.
-
A typical dose used in the study was 20 mg/kg body weight, administered daily for a specified period (e.g., 28 days).
-
A vehicle control group receiving only the vehicle should be included.
3. Behavioral Assays:
-
Self-Grooming Test: Individually house mice in a clean, empty cage and record the total time spent grooming over a 10-minute period.
-
Marble Burying Test: Place 20 marbles evenly on top of 5 cm of bedding in a standard mouse cage. Place a single mouse in the cage for 30 minutes and then count the number of marbles buried (at least two-thirds covered by bedding).
-
Sociability Test (Three-Chambered Social Interaction Test): This test assesses social preference. The apparatus consists of three chambers. The test has three phases:
-
Habituation: The mouse is allowed to explore all three empty chambers for 10 minutes.
-
Sociability: A novel mouse (Stranger 1) is placed in a wire cage in one of the side chambers. The test mouse is allowed to explore all three chambers for 10 minutes. Time spent in each chamber and time spent sniffing the caged mouse are recorded.
-
Social Novelty: A second novel mouse (Stranger 2) is placed in the wire cage in the opposite side chamber. The test mouse is again allowed to explore for 10 minutes. Time spent sniffing each stranger mouse is recorded.
-
4. Biochemical and Molecular Analysis:
-
At the end of the treatment period, animals are euthanized, and tissues (e.g., spleen, brain) are collected.
-
Splenic CD4+ T-cell Isolation and Cytokine Analysis: Isolate CD4+ T-cells from the spleen using magnetic-activated cell sorting (MACS). Culture the cells and stimulate them (e.g., with anti-CD3/CD28 antibodies). Measure cytokine levels (e.g., IL-1β, IL-6, TNF-α, IFN-γ, IL-10) and NF-κB p65 production in the cell lysates or supernatants using ELISA or other immunoassays.
-
Brain Tissue Analysis: Homogenize brain tissue to measure protein and mRNA expression levels of inflammatory mediators (e.g., IL-1β, IL-6, TNF-α, IFN-γ, IL-10, COX-2, iNOS) using techniques such as Western blotting, ELISA, or RT-qPCR.
Visualizations
Caption: this compound Signaling Pathway in Macrophages.
References
- 1. Effects of the immunomodulator, this compound, in endotoxin-induced uveitis in Lewis rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. adgyllifesciences.com [adgyllifesciences.com]
- 4. | BioWorld [bioworld.com]
- 5. | BioWorld [bioworld.com]
- 6. Effects of the immunomodulator, this compound, in endotoxin-induced uveitis in Lewis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The potent immunomodulatory compound this compound regulates inflammatory mediators in CD4+ T cells, which are concomitant with the prevention of neuroimmune dysregulation in BTBR T+ Itpr3tf/J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chronic Toxicity (GLP or Non-GLP) | Care Research [careresearchllc.com]
VGX-1027 Technical Support Center: Optimizing Dosage for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of VGX-1027 for maximum efficacy in preclinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally active, small molecule immunomodulator.[1][2] Its principal mechanism involves the inhibition of pro-inflammatory pathways. It primarily targets macrophages and blocks downstream signaling of Toll-like receptors (TLR) TLR2, TLR4, and TLR6.[3] This action leads to the reduced production of several pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-10.[4][5] The compound has been shown to inhibit the activation of NF-κB and the p38 mitogen-activated protein (MAP) kinase signaling pathways.[2][6]
Q2: What are the recommended starting dosages for in vitro experiments?
A2: For in vitro studies, a common starting concentration for this compound is 10 µg/mL. This concentration has been shown to significantly inhibit IL-1β/IFN-γ-induced TNF-α and nitrite accumulation in cell cultures.[1] In other experiments, concentrations ranging from 37.5 to 300 μM have been used without affecting the viability of various tumor cell lines.[4] Researchers should perform a dose-response curve to determine the optimal concentration for their specific cell type and experimental conditions.
Q3: What are the effective dosages of this compound in animal models?
A3: Effective dosages in animal models vary depending on the model and the route of administration. In murine models of autoimmune diseases, daily intraperitoneal (i.p.) injections of 10 mg/kg or 20 mg/kg have been shown to be effective.[4] For oral administration (p.o.), a dosage of 100 mg/kg has been used.[1][4] In a rat model of endotoxin-induced uveitis, an intraperitoneal dose of 25 mg/kg was found to be pharmacologically relevant.[7]
Q4: What is the pharmacokinetic profile of this compound in humans?
A4: In Phase I clinical trials involving healthy human subjects, this compound was well-tolerated in single oral doses up to 800 mg and multiple doses of 200 mg twice daily.[8] The pharmacokinetic data from these studies indicated that the increases in maximum plasma concentration (Cmax) and area under the curve (AUC) were dose-proportional.[8] The time to reach maximum plasma concentration (Tmax) ranged from 0.5 to 2 hours. The mean half-life (t1/2) was between 4.9 and 8.7 hours for single doses and 7.05 to 10.05 hours for multiple doses.[8] Steady-state concentrations were achieved after a single day of dosing, and approximately 90% of the administered dose was excreted unchanged in the urine.[8]
Troubleshooting Guide
Problem 1: I am not observing the expected anti-inflammatory effect in my in vitro assay.
-
Solution 1: Optimize this compound Concentration. The effective concentration of this compound can be cell-type dependent. We recommend performing a dose-response experiment starting from 10 µg/mL to determine the optimal concentration for your specific cell line.
-
Solution 2: Verify Compound Solubility and Stability. this compound is soluble in DMSO.[1] Ensure that your stock solution is properly prepared and stored to maintain its activity. For storage, it is recommended to keep the powder at -20°C for up to 3 years and stock solutions at -80°C for up to 1 year.[1]
-
Solution 3: Check Stimulation Conditions. The anti-inflammatory effects of this compound are often observed in the presence of an inflammatory stimulus. Ensure that your cells are properly stimulated with agents like lipopolysaccharide (LPS) or a combination of cytokines (e.g., IL-1β and IFN-γ) to induce a measurable inflammatory response.[1]
Problem 2: I am observing toxicity in my cell culture with this compound treatment.
-
Solution 1: Assess Cell Viability. Although this compound has been shown to be non-toxic to several cell lines at concentrations up to 300 μM, it is crucial to perform a cell viability assay (e.g., MTT or trypan blue exclusion) with your specific cell type and the concentration range you are using.[4]
-
Solution 2: Reduce DMSO Concentration. High concentrations of DMSO, the solvent for this compound, can be toxic to cells. Ensure that the final concentration of DMSO in your culture medium is below a toxic threshold (typically <0.5%).
Problem 3: The in vivo efficacy of this compound in my animal model is lower than expected.
-
Solution 1: Optimize Dosage and Administration Route. The efficacy of this compound in vivo is dependent on the dose and route of administration. Based on published studies, consider a dose range of 10-20 mg/kg for intraperitoneal injection or 100 mg/kg for oral gavage.[4] The optimal dose may vary based on the animal model and disease severity.
-
Solution 2: Evaluate Dosing Frequency. The half-life of this compound in humans is approximately 5-10 hours.[8] While daily administration has been effective in many animal models, the optimal dosing frequency may need to be determined empirically for your specific experimental design.[4]
Data Presentation
Table 1: Summary of this compound Dosages in Preclinical and Clinical Studies
| Study Type | Model/Subject | Route of Administration | Dosage | Key Findings | Reference |
| In Vitro | Cell Cultures | - | 10 µg/mL | Significant inhibition of TNF-α and nitrite accumulation. | [1] |
| In Vitro | Various Tumor Cell Lines | - | 37.5 - 300 µM | No effect on cell viability. | [4] |
| In Vivo | NOD Mice (Type 1 Diabetes) | Intraperitoneal (i.p.) | 20 mg/kg | Prevents spontaneous diabetes development. | [1] |
| In Vivo | MLD-STZ-induced Diabetic Mice | Intraperitoneal (i.p.) or Oral (p.o.) | 10, 20 mg/kg (i.p.) or 100 mg/kg (p.o.) | Counteracted insulitis and hyperglycemia. | [4] |
| In Vivo | Rat (Endotoxin-Induced Uveitis) | Intraperitoneal (i.p.) | 25 mg/kg | Milder clinical and histological signs of uveitis. | [7] |
| Clinical Trial | Healthy Human Volunteers (Single Dose) | Oral | 1 - 800 mg | Well-tolerated; dose-proportional pharmacokinetics. | [8] |
| Clinical Trial | Healthy Human Volunteers (Multiple Doses) | Oral | 40 - 400 mg (200 mg twice daily) | Well-tolerated; no drug accumulation. | [8][9] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of Cytokine Production
-
Cell Culture: Plate murine macrophages (e.g., RAW 264.7) or primary peritoneal macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 µg/mL) or vehicle (DMSO) for 1 hour.
-
Stimulation: Stimulate the cells with an inflammatory agent such as LPS (1 µg/mL) for 6-24 hours.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the cytokine levels to the vehicle-treated control and calculate the IC50 value for this compound.
Protocol 2: In Vivo Efficacy in a Murine Model of Arthritis
-
Induction of Arthritis: Induce arthritis in DBA/1 mice by immunization with type II collagen emulsified in complete Freund's adjuvant.
-
Treatment: Once clinical signs of arthritis appear, begin daily treatment with this compound (e.g., 20 mg/kg, i.p.) or vehicle control.
-
Clinical Scoring: Monitor the mice daily for clinical signs of arthritis, including paw swelling and joint inflammation, using a standardized scoring system.
-
Histological Analysis: At the end of the study, sacrifice the mice and collect the joints for histological analysis to assess cartilage and bone erosion.
-
Data Analysis: Compare the clinical scores and histological parameters between the this compound-treated and vehicle-treated groups.
Visualizations
Caption: this compound Signaling Pathway Inhibition.
Caption: General Experimental Workflow for this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The potent immunomodulatory compound this compound regulates inflammatory mediators in CD4+ T cells, which are concomitant with the prevention of neuroimmune dysregulation in BTBR T+ Itpr3tf/J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. Effects of the immunomodulator, this compound, in endotoxin-induced uveitis in Lewis rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety, bioavailability, and pharmacokinetics of this compound-A novel oral anti-inflammatory drug in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. | BioWorld [bioworld.com]
Potential off-target effects of VGX-1027 in cell culture
Welcome to the technical support center for VGX-1027. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions to address potential issues, particularly concerning off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an orally active isoxazole compound with immunomodulatory properties.[1][2] Its main mechanism of action involves the inhibition of the NF-κB and the early transient inhibition of the p38 mitogen-activated protein (MAP) kinase signaling pathways.[3][4] This leads to a reduction in the production of several pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-10.[1][5]
Q2: In which cell types has this compound been tested?
Preclinical studies have demonstrated the efficacy of this compound in various cell cultures. It has been shown to target macrophages, reducing the production of pro-inflammatory mediators.[1][5] Studies have also investigated its effects on pancreatic islet cells, insulinoma cell lines (MIN6 and RIN-m5F), and CD4+ T cells.[2][6][7]
Q3: Does this compound affect T-cell function?
This compound appears to spare T-cell function under certain conditions. It has been reported as unable to modify the proliferation and secretion of IL-2, IFN-γ, and IL-4 in purified murine CD4+ T cells stimulated with either CD3+CD28 or ConA.[5][7] However, it has been shown to inhibit the proliferation of enterobacterial antigen-reactive CD4+CD25- T cells in vitro.[2][8]
Q4: Is this compound cytotoxic?
This compound has been shown to not affect the viability of several malignant rodent and human tumor cell lines at concentrations up to 300 μM for 24 hours.[1] In some contexts, it has demonstrated a protective effect, increasing cell survival by interfering with the cytotoxic effects of cytokines in pancreatic islet cells.[2][6] However, as with any compound, cytotoxicity can be cell-type and concentration-dependent.
Troubleshooting Guide
Issue 1: Unexpected Cell Death or Reduced Viability
You observe a significant decrease in cell viability after treating your cells with this compound, which is unexpected for your cell type.
Potential Causes:
-
High Concentration: The concentration of this compound used may be too high for your specific cell line.
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration.
-
Cell Line Sensitivity: Your specific cell line may have an unknown sensitivity to the inhibition of NF-κB or p38 MAPK pathways, which could be critical for its survival.
-
Compound Purity: The purity of the this compound being used may be insufficient, with contaminants causing cytotoxicity.
Troubleshooting Workflow
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Experimental Protocol: Cell Viability Assessment (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in cell culture medium to achieve final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and below 0.5%.
-
Treatment: Treat cells with a range of this compound concentrations and a vehicle control (medium with the same final DMSO concentration).
-
Incubation: Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Issue 2: Lack of Expected Efficacy (No Reduction in Pro-inflammatory Cytokines)
You are not observing the expected decrease in pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in your cell culture model after this compound treatment.
Potential Causes:
-
Sub-optimal Concentration: The concentration of this compound may be too low to effectively inhibit the target pathways in your specific cell system.
-
Timing of Treatment: The pre-incubation time or the timing of treatment relative to the inflammatory stimulus may not be optimal.
-
Alternative Signaling Pathways: The inflammatory response in your cell model may be driven by pathways not targeted by this compound.
-
Compound Degradation: this compound may be unstable in your culture medium over the course of the experiment.
Logical Relationship for Troubleshooting Inefficacy
Caption: Logic diagram for troubleshooting lack of efficacy.
Experimental Protocol: Cytokine Measurement (ELISA)
-
Cell Culture and Treatment: Plate cells and treat with this compound at various concentrations for a specified pre-incubation period (e.g., 1-2 hours).
-
Stimulation: Add an inflammatory stimulus (e.g., Lipopolysaccharide - LPS) to induce cytokine production and incubate for the desired time (e.g., 6-24 hours).
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for the target cytokine (e.g., TNF-α) according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve and determine the concentration of the cytokine in each sample. Compare the cytokine levels in this compound-treated samples to the stimulated control.
Quantitative Data Summary
| Parameter | Value | Cell Type(s) | Reference |
| Effective Concentration | 10 µg/mL | MIN6, RIN-m5F, pancreatic islets | [6] |
| Non-toxic Concentration | Up to 300 µM (24h) | L929, C6, B16, HeLa, BT20, LS174, U251 | [1] |
| Inhibition of Cytokines | Reduces IL-1β, TNF-α, IL-10 | Murine macrophages | [5] |
| Solubility | ≥ 56 mg/mL in DMSO | N/A | [7] |
Signaling Pathway
This compound primarily exerts its anti-inflammatory effects by targeting the NF-κB and p38 MAP kinase pathways.
Caption: this compound inhibits NF-κB and p38 MAPK signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. | BioWorld [bioworld.com]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. In vitro, ex vivo and in vivo immunopharmacological activities of the isoxazoline compound this compound: modulation of cytokine synthesis and prevention of both organ-specific and systemic autoimmune diseases in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. taiclone.com [taiclone.com]
- 8. apexbt.com [apexbt.com]
Troubleshooting VGX-1027 insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VGX-1027. The information is presented in a question-and-answer format to directly address common issues, particularly those related to its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active, small-molecule immunomodulator.[1][2] Its primary mechanism of action involves the inhibition of Toll-like receptor (TLR) signaling, specifically targeting TLR4 and TLR2/6 pathways.[3] By blocking these pathways, this compound inhibits the activation of downstream signaling cascades, including the NF-κB and p38 MAP kinase pathways.[2][3] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-10.[3][4]
Q2: What are the main challenges when working with this compound in the lab?
The primary challenge researchers face with this compound is its poor solubility in aqueous solutions, such as phosphate-buffered saline (PBS) and cell culture media. This can lead to issues with compound precipitation, inaccurate dosing, and unreliable experimental results.
Q3: In which solvents is this compound soluble?
This compound is readily soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol. It is considered insoluble in water.[1]
Troubleshooting Guide: this compound Insolubility in Aqueous Solutions
Problem: My this compound precipitates when I add it to my aqueous buffer or cell culture medium.
This is a common issue due to the hydrophobic nature of this compound. Here are several troubleshooting steps to address this:
-
Optimize Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO. A concentration of 10-20 mg/mL is a good starting point. Ensure the compound is completely dissolved in DMSO before further dilution.
-
Control Final DMSO Concentration: For cell-based assays, it is crucial to keep the final concentration of DMSO as low as possible to avoid solvent-induced cytotoxicity. A final DMSO concentration of less than 0.5% (v/v) is generally recommended, with 0.1% being ideal for sensitive cell lines.[5]
-
Use a Step-wise Dilution Method: Instead of adding the DMSO stock directly to your final volume of aqueous solution, perform a serial dilution. This gradual decrease in solvent concentration can help prevent precipitation.
-
Employ Mechanical Agitation: When diluting the DMSO stock into your aqueous solution, add the stock dropwise to the buffer/medium while vigorously vortexing or stirring. This rapid dispersion can prevent the formation of localized high concentrations that lead to precipitation.
-
Consider Sonication: Briefly sonicating the final diluted solution in an ultrasonic bath can help to dissolve any microscopic precipitates that may have formed.
-
Pre-warm the Aqueous Solution: Pre-warming your aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C) before adding the this compound stock solution can sometimes improve solubility.
-
Lower the Final Working Concentration: If precipitation persists, the most straightforward solution is to lower the final working concentration of this compound in your experiment.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | ≥ 56 mg/mL[4] |
| Ethanol | 41 mg/mL[1] |
| Water | Insoluble[1] |
| Phosphate-Buffered Saline (PBS) | < 0.1 mg/mL (estimated) |
| Cell Culture Media (e.g., DMEM) | < 0.1 mg/mL (estimated) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Cell-Based Assays
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the solution thoroughly until the this compound is completely dissolved. A brief sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed, sterile cell culture medium
-
Sterile conical tubes
Procedure:
-
Determine the final desired concentration of this compound and the final volume of your working solution.
-
Calculate the volume of this compound stock solution needed, ensuring the final DMSO concentration will be below 0.5% (ideally 0.1%).
-
In a sterile conical tube, add the pre-warmed cell culture medium.
-
While vigorously vortexing the medium, slowly add the calculated volume of the this compound stock solution dropwise.
-
Continue to vortex for an additional 30 seconds to ensure thorough mixing.
-
Use the freshly prepared working solution immediately for your experiment.
-
Important: Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of DMSO as your this compound working solution.
Mandatory Visualizations
Caption: this compound Signaling Pathway Inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. In vitro, ex vivo and in vivo immunopharmacological activities of the isoxazoline compound this compound: modulation of cytokine synthesis and prevention of both organ-specific and systemic autoimmune diseases in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. emulatebio.com [emulatebio.com]
Technical Support Center: Managing Variability in VGX-1027 In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VGX-1027 in in vivo studies. The information provided is intended to help manage experimental variability and ensure the generation of robust and reproducible data.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo experiments with this compound in a question-and-answer format.
| Issue/Question | Potential Causes | Recommended Solutions |
| High variability in inflammatory markers (e.g., cytokines) between animals in the same treatment group? | 1. Timing of Dosing and Sample Collection: this compound has a relatively short half-life.[1] Inconsistent timing can lead to significant differences in plasma concentration at the time of sample collection.2. Route of Administration: Oral gavage can have higher variability in absorption compared to intraperitoneal (i.p.) injection.[2][3]3. Underlying Health Status of Animals: Subclinical infections or stress can alter baseline inflammatory states. | 1. Standardize Timing: Ensure strict adherence to dosing schedules and consistent timing of blood or tissue collection relative to the last dose.2. Refine Administration Technique: For oral gavage, ensure proper technique to avoid accidental instillation into the lungs. For i.p. injections, ensure consistent injection location. Consider i.p. administration for lower initial variability if the experimental design allows.[4][5]3. Health Monitoring: Closely monitor animal health and exclude any animals showing signs of illness or distress. Acclimatize animals properly before the start of the study. |
| Inconsistent or lower-than-expected efficacy of this compound? | 1. Drug Formulation and Stability: Improper storage or formulation of this compound can lead to degradation and reduced potency. The powder is stable for 3 years at -20°C, but stock solutions have shorter stability.[4]2. Dose Selection: The effective dose may vary between different animal models and strains.[6]3. First-Pass Metabolism: As an orally administered compound, this compound may be subject to first-pass metabolism, which can vary between individual animals.[7] | 1. Proper Handling: Store this compound powder at -20°C. Prepare fresh stock solutions and store them appropriately, avoiding repeated freeze-thaw cycles.[4]2. Dose-Response Study: Conduct a pilot dose-response study in your specific model to determine the optimal effective dose.3. Consider Alternative Route: If oral administration shows high variability, consider using i.p. administration to bypass first-pass metabolism in initial studies.[4][5] |
| Unexpected adverse events or toxicity? | 1. Vehicle Effects: The vehicle used to dissolve or suspend this compound may have its own biological effects.2. Off-Target Effects: While this compound is an immunomodulator, high doses may lead to unforeseen off-target effects.3. Animal Strain Sensitivity: Different mouse or rat strains may have varying sensitivities to the compound. | 1. Vehicle Control Group: Always include a vehicle-only control group to distinguish vehicle effects from compound effects.2. Dose Escalation Study: Start with lower doses and perform a dose escalation study to identify the maximum tolerated dose in your specific animal model.3. Literature Review: Thoroughly review the literature for any reported sensitivities of the chosen animal strain to immunomodulatory agents. |
| Variability in pharmacokinetic (PK) data? | 1. Fasting State: Food in the gastrointestinal tract can affect the rate and extent of absorption of orally administered drugs.2. Sex Differences: Pharmacokinetics can differ between male and female animals.3. Gut Microbiome: The gut microbiome can influence the metabolism of orally administered compounds. | 1. Standardize Feeding: Fast animals for a consistent period before oral dosing, ensuring free access to water.2. Single-Sex Studies or Stratification: Either use animals of a single sex or include both sexes and stratify the analysis to identify any sex-based differences.3. Consistent Husbandry: Maintain consistent diet and housing conditions to minimize variations in the gut microbiome. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active immunomodulator.[4][6] Its primary mechanism of action involves the inhibition of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[5][8][9][10] It appears to target macrophages and blocks downstream signaling of Toll-like receptors (TLRs), specifically TLR2, TLR4, and TLR6.[11] This leads to reduced activation of NF-kappaB and p38 MAP kinase signaling pathways.[9]
Q2: What are the reported pharmacokinetic parameters for this compound?
A2: In a Phase I study in healthy human subjects, this compound was shown to be rapidly absorbed with a time to maximum concentration (Tmax) of 0.5 to 2 hours. The mean half-life (t1/2) ranged from approximately 4.9 to 10.05 hours. The drug does not accumulate after multiple doses, and about 90% is excreted unchanged in the urine.[1]
Q3: What doses of this compound have been used in preclinical in vivo studies?
A3: Reported dosages in mouse models include 10 and 20 mg/kg administered intraperitoneally (i.p.) and 100 mg/kg administered orally (p.o.).[4][5] In a rat model of uveitis, a dose of 25 mg/kg i.p. was used.[12]
Q4: In which in vivo models has this compound shown efficacy?
A4: this compound has demonstrated efficacy in various murine models of inflammatory and autoimmune diseases, including:
-
Carrageenan-induced pleurisy[13]
-
Type II collagen-induced arthritis[13]
-
LPS-induced lethality[13]
-
Endotoxin-induced uveitis in Lewis rats[12]
Q5: How should I prepare this compound for in vivo administration?
A5: For intraperitoneal administration in rats, this compound has been dissolved in Na2HPO4/H2O.[12] The specific vehicle for oral administration in mice is not detailed in the provided search results, but common vehicles for oral gavage include water, saline, or a suspension in a vehicle like 0.5% methylcellulose. It is crucial to perform solubility and stability tests for your chosen formulation.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Healthy Human Subjects (Single and Multiple Doses) [1]
| Parameter | Single Dose Study (1-800 mg) | Multiple Dose Study (40-400 mg) |
| Median Tmax (hours) | 0.5 - 2.0 | 0.5 - 2.0 |
| Mean t1/2 (hours) | 4.9 - 8.7 | 7.05 - 10.05 |
| Excretion | ~90% of the administered dose excreted as unchanged drug in urine. | Not specified, but likely similar. |
| Accumulation | N/A | No accumulation observed after day 1. |
Experimental Protocols
Note: The following are example protocols based on information from the search results and general practices. Researchers should optimize these protocols for their specific experimental conditions.
1. Protocol for MLD-STZ-Induced Diabetes in Mice
-
Animals: Male NOD mice, 8-10 weeks old.
-
Induction of Diabetes: Administer multiple low doses of streptozotocin (STZ) (e.g., 40 mg/kg, i.p.) for 5 consecutive days.
-
This compound Preparation: Prepare a solution of this compound in a suitable vehicle. For i.p. injection, a sterile saline solution could be appropriate. For oral gavage, a suspension in 0.5% methylcellulose can be used.
-
Treatment Groups:
-
Dosing Regimen: Begin treatment with this compound one day before the first STZ injection and continue for a specified duration (e.g., 21 days).
-
Monitoring: Monitor blood glucose levels twice a week. Monitor body weight and general health status.
-
Endpoint Analysis: At the end of the study, collect pancreas for histological analysis of insulitis. Collect blood for cytokine analysis (e.g., TNF-α, IL-1β).
2. Protocol for DNBS-Induced Colitis in Mice
-
Animals: Male CD1 mice, 8-10 weeks old.
-
Induction of Colitis: Induce colitis by intrarectal administration of DNBS.
-
This compound Preparation: Prepare this compound as described in the diabetes protocol.
-
Treatment Groups:
-
Group 1: Vehicle control
-
Group 2: this compound (e.g., 100 mg/kg, p.o., daily)[4]
-
-
Dosing Regimen: Start this compound treatment 24 hours after DNBS administration and continue for the duration of the study (e.g., 7 days).
-
Monitoring: Monitor body weight, stool consistency, and presence of blood in feces daily.
-
Endpoint Analysis: At the end of the study, collect colon tissue for measurement of colon length, macroscopic scoring of damage, and histological analysis.
Visualizations
Caption: this compound Signaling Pathway.
Caption: General In Vivo Experimental Workflow.
References
- 1. amuzainc.com [amuzainc.com]
- 2. A comparison of intraperitoneal injection and oral gavage in the micronucleus test with mitomycin C in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparison of intraperitoneal and oral gavage administration in comet assay in mouse eight organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
- 8. academic.oup.com [academic.oup.com]
- 9. | BioWorld [bioworld.com]
- 10. | BioWorld [bioworld.com]
- 11. researchgate.net [researchgate.net]
- 12. Effects of the immunomodulator, this compound, in endotoxin-induced uveitis in Lewis rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Challenges and approaches for the development of safer immunomodulatory biologics - PMC [pmc.ncbi.nlm.nih.gov]
VGX-1027 Toxicity Assessment Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the toxicity of VGX-1027, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an orally active, small-molecule immunomodulator.[1][2] Its main mechanism of action is the inhibition of pro-inflammatory cytokine production, such as TNF-α, IL-1β, and IL-10.[1][3] This is achieved by targeting macrophages and inhibiting the NF-κB and the p38 mitogen-activated protein (MAP) kinase signaling pathways.[1][4][5] this compound also blocks downstream signaling of Toll-like receptors (TLR) TLR2, TLR4, and TLR6.[6]
Q2: Is this compound expected to be cytotoxic at high concentrations?
Based on available preclinical data, this compound does not demonstrate significant cytotoxicity even at high concentrations. In one study, concentrations up to 300 μM did not affect the viability of various rodent and human malignant cell lines after 24 hours of exposure.[3] Furthermore, acute and subacute toxicological studies in animal models have shown no toxicity at pharmacological doses.[5]
Q3: We are observing unexpected cytotoxicity in our cell-based assays. What are the potential causes?
If you observe unexpected cell death, consider the following troubleshooting steps:
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your specific cell line. A vehicle control group is critical to determine this.
-
Compound Purity and Stability: Verify the purity of your this compound lot. Improper storage or handling may lead to degradation. Stock solutions should be stored at -80°C for up to two years or -20°C for one year.[3]
-
Cell Line Sensitivity: While this compound has shown low toxicity in several cancer cell lines, your specific cell line might have a unique sensitivity. Consider performing a dose-response curve starting from much lower concentrations.
-
Contamination: Rule out microbial contamination (e.g., bacteria, mycoplasma) in your cell cultures, which can cause widespread cell death.
-
Assay Interference: Some assay reagents can be affected by the chemical properties of the test compound. Confirm that this compound does not interfere with your chosen cytotoxicity assay (e.g., MTT, LDH, or fluorescent dyes).
Q4: What were the outcomes of human clinical trials regarding this compound safety?
Phase I clinical studies in healthy human volunteers have shown that this compound is generally safe and well-tolerated.[4][7] Single oral doses up to 800 mg and multiple oral doses of 40-400 mg daily (including 200 mg twice daily) were well tolerated.[7][8] Reported adverse events were typically mild to moderate in severity, with no identifiable dose-related pattern.[7]
Data on this compound Toxicity and Safety
The following tables summarize the available quantitative data on this compound toxicity and safety from in vitro, in vivo, and human studies.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Lines | Concentration Range | Exposure Duration | Outcome |
| Mouse Fibrosarcoma (L929) | Up to 300 μM | 24 hours | No effect on cell viability.[3] |
| Rat Astrocytoma (C6) | Up to 300 μM | 24 hours | No effect on cell viability.[3] |
| Mouse Melanoma (B16) | Up to 300 μM | 24 hours | No effect on cell viability.[3] |
| Human Adenocarcinoma (HeLa) | Up to 300 μM | 24 hours | No effect on cell viability.[3] |
| Human Breast Carcinoma (BT20) | Up to 300 μM | 24 hours | No effect on cell viability.[3] |
| Human Colon Carcinoma (LS174) | Up to 300 μM | 24 hours | No effect on cell viability.[3] |
| Human Glioblastoma (U251) | Up to 300 μM | 24 hours | No effect on cell viability.[3] |
| Mouse Insulinoma (MIN6) | 10 µg/mL | Not Specified | Increased cell survival by interfering with cytokine-induced cytotoxic effects.[9][10] |
Table 2: In Vivo Dosage and Safety in Preclinical Models
| Species | Dose | Administration Route | Key Safety/Efficacy Findings |
| NOD Mice | 20 mg/kg | Intraperitoneal (i.p.) | Prevented development of spontaneous type 1 diabetes.[9] |
| NOD Mice | 100 mg/kg | Oral (p.o.) | Prevented development of spontaneous type 1 diabetes.[9] |
| Lewis Rats | 25 mg/kg | Intraperitoneal (i.p.) | Counteracted clinical and histopathological signs of endotoxin-induced uveitis.[5][11] |
| Various | Pharmacological Doses | Oral and Intraperitoneal | Acute and subacute toxicology studies showed no toxicity.[5] |
Table 3: Human Phase I Clinical Trial Safety Data
| Study Type | Volunteer Population | Dose Range | Key Safety Findings |
| Single Ascending Dose (SAD) | Healthy | 1 - 800 mg (oral) | Doses were well tolerated up to 800 mg.[7] |
| Multiple Ascending Dose (MAD) | Healthy | 40 - 400 mg (daily, oral) | Generally safe and well tolerated.[8] Adverse events were mild to moderate with no dose-related pattern.[7] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits TLR-mediated activation of p38 MAPK and NF-κB pathways.
Caption: Standard experimental workflow for assessing this compound cytotoxicity in vitro.
Experimental Protocols
Protocol: Cell Viability Assay to Assess this compound Cytotoxicity
This protocol provides a general framework for assessing the cytotoxicity of this compound using a commercially available assay, such as the CellTox™ Green Cytotoxicity Assay, which measures membrane integrity.
1. Materials
-
Selected cell line (e.g., HeLa, L929)
-
Complete cell culture medium
-
This compound powder
-
Sterile DMSO
-
Opaque-walled 96-well microplates suitable for fluorescence measurement
-
CellTox™ Green Cytotoxicity Assay Kit (or equivalent)
-
Positive control for cytotoxicity (e.g., digitonin or lysis solution)
-
Multichannel pipette
-
Plate reader with appropriate filters for fluorescence (e.g., 485nm excitation, 520nm emission)[12]
2. Methods
-
Preparation of this compound Stock Solution:
-
Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in 100% DMSO.
-
Vortex until fully dissolved.
-
Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]
-
-
Cell Seeding:
-
Culture cells to ~80% confluency under standard conditions (e.g., 37°C, 5% CO₂).
-
Trypsinize and count the cells.
-
Dilute the cell suspension in a complete culture medium to the desired seeding density (determined empirically for each cell line to ensure they are in a logarithmic growth phase during the experiment).
-
Seed 100 µL of the cell suspension into each well of an opaque-walled 96-well plate. Leave perimeter wells filled with sterile PBS to minimize evaporation.
-
-
Compound Treatment:
-
After allowing cells to adhere for 12-24 hours, prepare serial dilutions of this compound in a complete culture medium. It is crucial to prepare them at 2x the final desired concentration.
-
Your experimental plate should include:
-
Untreated Cells: Wells with cells + medium only.
-
Vehicle Control: Wells with cells + medium containing the highest concentration of DMSO used in the treatment groups.
-
This compound Treatment: Wells with cells treated with a range of this compound concentrations.
-
Maximum Lysis Control: Wells with cells to be lysed at the end of the assay to determine 100% cytotoxicity.[12]
-
-
Remove the seeding medium from the cells and add 100 µL of the appropriate treatment medium to each well.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
Cytotoxicity Measurement (using CellTox™ Green as an example):
-
Equilibrate the plate and assay reagents to room temperature.
-
Prepare the assay reagent according to the manufacturer's instructions (e.g., diluting the dye in the provided buffer).
-
Add 100 µL of the prepared assay reagent to each well.
-
Mix gently on a plate shaker for 2 minutes.
-
Incubate for 15 minutes at room temperature, protected from light.
-
Measure fluorescence using a plate reader with the appropriate filters (e.g., 485nm Ex / 520nm Em).[12]
-
After the first reading, add lysis solution to the "Maximum Lysis Control" wells, incubate as recommended, and read the fluorescence again to establish the 100% cytotoxicity value.
-
3. Data Analysis
-
Subtract the average fluorescence value of the "no-cell" background control from all other wells.
-
Calculate the percentage of cytotoxicity for each treatment using the following formula:
% Cytotoxicity = 100 x (Experimental Value - Vehicle Control Value) / (Maximum Lysis Value - Vehicle Control Value)
-
Plot the % Cytotoxicity against the log of the this compound concentration to generate a dose-response curve and determine the EC₅₀ value, if applicable.
References
- 1. | BioWorld [bioworld.com]
- 2. | BioWorld [bioworld.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. Effects of the immunomodulator, this compound, in endotoxin-induced uveitis in Lewis rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Safety, bioavailability, and pharmacokinetics of this compound-A novel oral anti-inflammatory drug in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. | BioWorld [bioworld.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Effects of the immunomodulator, this compound, in endotoxin-induced uveitis in Lewis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: VGX-1027 Long-Term Administration in Mice
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term administration of VGX-1027 in mice. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate successful and humane experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and questions that may arise during the long-term administration of this compound in mice.
| Question/Issue | Answer/Troubleshooting Steps |
| 1. What is the recommended route of administration for long-term studies? | This compound is an orally active compound.[1] For long-term studies, oral administration is preferred. The two primary methods are oral gavage and voluntary consumption . Oral gavage ensures precise dosing but can be stressful for the animals and requires a skilled technician to avoid injury.[1] Voluntary consumption, where the compound is mixed with a palatable vehicle, is less stressful.[2] |
| 2. My mice appear stressed during oral gavage. How can I minimize this? | Stress from oral gavage can introduce variability into your results. To minimize stress: • Ensure proper training and proficiency in the gavage technique. • Use flexible gavage tubes instead of rigid needles to reduce the risk of esophageal trauma.[1] • Habituate the mice to handling and the procedure. • Consider coating the tip of the gavage needle in a sucrose solution to make the procedure more palatable and reduce passage time. |
| 3. I'm considering administering this compound in the drinking water. What are the potential issues? | While convenient, administration in drinking water presents several challenges: • Compound Stability: The stability of this compound in water over time is not well-documented. Factors like pH, temperature, and light exposure can degrade the compound. It is crucial to conduct stability tests of your formulation. • Dosing Inaccuracy: Water consumption can vary significantly between individual mice, leading to inconsistent dosing. • Palatability: If this compound alters the taste of the water, mice may reduce their water intake, leading to dehydration and under-dosing. |
| 4. How can I ensure consistent dosing with voluntary consumption methods? | To improve dosing accuracy with voluntary consumption: • Mix this compound with a highly palatable vehicle that mice will consume quickly and completely, such as flavored gelatin, peanut butter, or a commercially available palatable rodent diet. • Train the mice to accept the palatable vehicle before introducing the drug. • Provide the medicated vehicle to individually housed mice to accurately monitor consumption. |
| 5. What are the signs of long-term toxicity I should monitor for? | While acute and sub-acute studies have shown this compound to be non-toxic at pharmacological doses, it is essential to monitor for potential long-term effects.[3][4] Key parameters to monitor include: • Body Weight: Track body weight regularly (e.g., weekly). Significant weight loss can be an indicator of toxicity. • Clinical Signs: Observe the mice daily for any changes in behavior, appearance (e.g., ruffled fur), or activity levels. • Organ Indices: At the end of the study, compare the weights of key organs (e.g., liver, kidney, spleen) to those of the control group. • Hematology: Conduct complete blood counts (CBCs) to assess for any changes in red and white blood cell populations. |
| 6. What is the mechanism of action of this compound? | This compound is an immunomodulator that primarily targets macrophages.[3][4] Its mechanism involves: • Inhibition of the NF-kappaB and p38 MAP kinase signaling pathways.[1] • Reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[1] • Blocking the downstream signaling of Toll-like receptors (TLR) 2, 4, and 6. |
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound from preclinical and clinical studies.
Table 1: this compound Dosing in Murine Models
| Mouse Model | Dose | Route of Administration | Reference |
| Systemic Lupus Erythematosus (NZB/NZW F1) | 20 mg/kg (daily for 20 weeks) | Intraperitoneal | [4] |
| Type 1 Diabetes (NOD) | 20 mg/kg and 100 mg/kg | Intraperitoneal and Oral | [5] |
| Endotoxin-Induced Uveitis (Lewis Rats) | 25 mg/kg | Intraperitoneal | [6] |
Table 2: Human Pharmacokinetic Parameters of this compound (for reference only)
Disclaimer: This data is from a study in healthy human subjects and may not be directly applicable to mice. It is provided for informational purposes only.
| Parameter | Single Dose Study | Multiple Dose Study | Reference |
| Median Tmax (hours) | 0.5 - 2 | 0.5 - 2.0 | [7] |
| Mean t1/2 (hours) | 4.9 - 8.7 | 7.05 - 10.05 | [7] |
| Excretion | ~90% of administered dose excreted in urine as unchanged drug | Not specified | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the long-term administration of this compound in mice.
Protocol 1: Preparation of this compound for Oral Administration
-
Vehicle Selection: Based on the desired route of administration, select an appropriate vehicle. For oral gavage, an aqueous vehicle like sterile Na2HPO4 can be used.[4] For voluntary consumption, a palatable vehicle such as peanut butter or flavored gelatin is suitable.
-
Calculation of Dosage: Calculate the total amount of this compound needed based on the number of mice, their average weight, the desired dose (mg/kg), and the dosing volume.
-
Preparation for Oral Gavage:
-
Weigh the required amount of this compound.
-
Dissolve the this compound in the chosen aqueous vehicle to the desired final concentration. Sonication may be used to aid dissolution.
-
Ensure the solution is homogenous before each administration.
-
-
Preparation for Voluntary Consumption:
-
Weigh the required amount of this compound for a batch of the palatable vehicle.
-
Thoroughly mix the this compound powder with the palatable vehicle until a homogenous mixture is achieved.
-
Portion the medicated vehicle into individual doses based on the average consumption of the mice.
-
Protocol 2: Long-Term Oral Gavage Administration
-
Animal Restraint: Properly restrain the mouse to immobilize its head and body.
-
Gavage Tube Insertion:
-
Measure the gavage tube from the tip of the mouse's nose to the last rib to ensure proper insertion length.
-
Gently insert the gavage tube into the esophagus. The tube should pass with minimal resistance. If resistance is met, withdraw and re-insert.
-
-
Compound Administration: Slowly administer the calculated volume of the this compound solution.
-
Post-Administration Monitoring: Monitor the mouse for any signs of distress, such as labored breathing, immediately after the procedure.
Protocol 3: Long-Term Monitoring for Toxicity
-
Daily Observations: Visually inspect the mice daily for any changes in appearance (e.g., piloerection, hunched posture), behavior (e.g., lethargy, aggression), and food and water intake.
-
Weekly Body Weight Measurement: Weigh each mouse weekly and record the data.
-
Interim and Terminal Blood Collection:
-
Collect blood samples at specified time points during the study and at termination.
-
Perform a complete blood count (CBC) to assess red and white blood cell parameters.
-
Analyze serum chemistry panels to evaluate liver and kidney function.
-
-
Terminal Necropsy and Histopathology:
-
At the end of the study, humanely euthanize the mice.
-
Perform a gross necropsy, examining all major organs for any abnormalities.
-
Collect and weigh key organs (liver, kidneys, spleen, etc.).
-
Fix tissues in 10% neutral buffered formalin for subsequent histopathological analysis.
-
Visualizations
This compound Signaling Pathway
Caption: this compound inhibits TLR-mediated signaling pathways.
Experimental Workflow for Long-Term this compound Administration
Caption: Workflow for long-term this compound studies in mice.
References
- 1. | BioWorld [bioworld.com]
- 2. | BioWorld [bioworld.com]
- 3. In vitro, ex vivo and in vivo immunopharmacological activities of the isoxazoline compound this compound: modulation of cytokine synthesis and prevention of both organ-specific and systemic autoimmune diseases in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound modulates genes involved in lipopolysaccharide-induced Toll-like receptor 4 activation and in a murine model of systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Effects of the immunomodulator, this compound, in endotoxin-induced uveitis in Lewis rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety, bioavailability, and pharmacokinetics of this compound-A novel oral anti-inflammatory drug in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
VGX-1027 Technical Support Center: In Vitro Studies on Non-Immune Cells
Welcome to the technical support center for VGX-1027. This resource is designed to assist researchers, scientists, and drug development professionals in their in vitro studies involving this compound and non-immune cells. Here you will find troubleshooting guides and frequently asked questions to help ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as (S,R)-3-Phenyl-4,5-dihydro-5-isoxasole acetic acid or GIT-27, is an orally active, small-molecule immunomodulator with broad anti-inflammatory properties.[1][2] Its principal mechanism of action involves the inhibition of the NF-kappaB signaling pathway and the early transient inhibition of the p38 mitogen-activated protein (MAP) kinase signaling pathway.[2][3][4] This dual inhibition leads to a reduction in the production of several pro-inflammatory cytokines.[2][3]
Q2: What are the known effects of this compound on non-immune cells in vitro?
In vitro studies have demonstrated that this compound can protect non-immune cells from cytokine-induced cytotoxicity. For instance, in pancreatic islet β-cell lines (MIN6 and RIN-m5F), this compound significantly increased cell survival in the presence of cytotoxic cytokines.[1] It achieved this by inhibiting the production of TNF-α and nitric oxide (NO).[1] Furthermore, this compound has been shown to be non-toxic to a variety of malignant human and rodent cell lines at concentrations effective for its immunomodulatory activity.[5]
Q3: What is the recommended solvent and storage condition for this compound?
This compound is soluble in DMSO and ethanol.[6] For long-term storage, it is recommended to store the powder at -20°C for up to 3 years.[6] Stock solutions can be stored at -80°C for up to one year.[6] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[6]
Q4: At what concentration is this compound typically effective in vitro?
An effective concentration of this compound observed in several in vitro studies is 10 µg/mL.[1] However, the optimal concentration may vary depending on the cell type and experimental conditions. It is always recommended to perform a dose-response study to determine the optimal concentration for your specific assay.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation of this compound in cell culture medium. | - Low solubility in aqueous solutions.- High final concentration of the compound. | - Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to maintain solubility.- Prepare fresh dilutions from a concentrated stock solution for each experiment.- Vortex the stock solution before diluting it in the medium. |
| No observable effect of this compound on cytokine production or cell viability. | - Inadequate concentration of this compound.- Cell line is not responsive to the inhibitory pathways.- Degradation of the compound. | - Perform a dose-response experiment to determine the optimal effective concentration for your specific cell line.- Verify the expression and activity of the NF-kappaB and p38 MAPK pathways in your cell model.- Ensure proper storage of the this compound stock solution to prevent degradation. |
| Unexpected cytotoxicity observed in control (vehicle-treated) cells. | - High concentration of the solvent (e.g., DMSO). | - Ensure the final concentration of the solvent in the culture medium is non-toxic to the cells. It is recommended to keep the final DMSO concentration at or below 0.5%.- Include a vehicle-only control group in your experimental design to assess the effect of the solvent on cell viability. |
| High variability in experimental replicates. | - Inconsistent cell seeding density.- Uneven distribution of this compound in the wells.- Pipetting errors. | - Ensure a uniform single-cell suspension before seeding.- Mix the culture plate gently after adding this compound to ensure even distribution.- Use calibrated pipettes and proper pipetting techniques. |
Data Presentation
Table 1: In Vitro Effects of this compound on Pancreatic Islet β-Cells
| Cell Line | Treatment | Measured Parameter | Effect of this compound (10 µg/mL) | Reference |
| MIN6, RIN-m5F | IL-1β/IFN-γ | TNF-α Production | Significant Inhibition | [1] |
| Fresh Pancreatic Islets, MIN6 cells | IL-1β/IFN-γ | Nitrite Accumulation (NO) | Significant Inhibition | [1] |
| MIN6 | Cytokine-induced cytotoxicity | Cell Survival | Significant Increase | [1] |
Experimental Protocols
Cell Viability Assessment using Crystal Violet Assay
This protocol is adapted from studies assessing the protective effects of this compound against cytokine-induced cell death.[1]
-
Cell Seeding: Seed non-immune cells (e.g., MIN6) in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µg/mL) for 2 hours.
-
Introduce the cytotoxic stimulus (e.g., a cocktail of IL-1β and IFN-γ).
-
Include appropriate controls: untreated cells, cells treated with the vehicle (e.g., DMSO), and cells treated with the cytotoxic stimulus alone.
-
-
Incubation: Incubate the plate for a predetermined period (e.g., 24-48 hours) at 37°C in a humidified incubator with 5% CO2.
-
Staining:
-
Gently wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells again with PBS.
-
Stain the cells with 0.1% crystal violet solution for 20 minutes at room temperature.
-
-
Solubilization and Measurement:
-
Wash the plate thoroughly with water to remove excess stain and allow it to air dry.
-
Solubilize the stain by adding 10% acetic acid to each well.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Measurement of Nitric Oxide (NO) Production using Griess Reagent
This protocol is based on the measurement of nitrite accumulation in cell culture supernatants as an indicator of NO production.[1]
-
Sample Collection: Collect the cell culture supernatants from your experimental wells (as described in the cell viability protocol).
-
Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water. This reagent should be prepared fresh.
-
Reaction:
-
In a new 96-well plate, add 50 µL of each cell culture supernatant.
-
Add 50 µL of the Griess reagent to each well.
-
-
Incubation: Incubate the plate at room temperature for 10 minutes, protected from light.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.
Visualizations
Caption: this compound inhibits p38 MAPK and NF-κB signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. | BioWorld [bioworld.com]
- 3. In vitro, ex vivo and in vivo immunopharmacological activities of the isoxazoline compound this compound: modulation of cytokine synthesis and prevention of both organ-specific and systemic autoimmune diseases in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
VGX-1027 interference with common laboratory assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential for VGX-1027 to interfere with common laboratory assays. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as (S,R)-3-Phenyl-4,5-dihydro-5-isoxasole acetic acid or GIT-27, is an orally active, small molecule immunomodulator.[1][2] Its primary mechanism of action involves the inhibition of Toll-like receptor 4 (TLR4) signaling.[3] This leads to a reduction in the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-10 (IL-10), primarily by targeting macrophages.[1][4]
Q2: What are the known biological effects of this compound that could indirectly affect my experimental results?
This compound has been shown to modulate immune responses by altering cytokine profiles and intracellular signaling pathways. Specifically, it can inhibit the activation of NF-κB and p38 MAP kinase pathways.[4] If your assay measures endpoints related to these pathways or cytokine production, the observed effects will likely be a direct result of this compound's biological activity rather than assay interference.
Q3: Has this compound been reported to directly interfere with any common laboratory assays?
Based on available literature, there are no specific reports detailing direct interference of this compound with common laboratory assays such as ELISA, PCR, or spectrophotometry-based assays. However, the absence of such reports does not rule out the possibility of interference.
Q4: What are the physical and chemical properties of this compound?
The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | (3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid | [3] |
| Synonyms | GIT-27 | [1][2] |
| CAS Number | 6501-72-0 | [2][5][6] |
| Molecular Formula | C₁₁H₁₁NO₃ | [2][5][6] |
| Molecular Weight | 205.21 g/mol | [2][5] |
| Appearance | White to orange to green powder to crystal | [7] |
| Solubility | Soluble in DMSO (≥ 56 mg/mL) | [2][3] |
| Storage | Store at -20°C | [3][5] |
Troubleshooting Guides
Potential Interference with Immunoassays (e.g., ELISA)
Issue: Unexpected or inconsistent results in an ELISA when samples are treated with this compound.
Potential Causes & Troubleshooting Steps:
-
Biological Effect: this compound is known to modulate cytokine levels. If your ELISA is measuring a cytokine that is affected by this compound (e.g., TNF-α, IL-1β), the changes you observe are likely due to its biological activity.
-
Recommendation: To confirm this, include appropriate controls, such as vehicle-treated samples and a positive control for the cytokine of interest.
-
-
Non-specific Binding: The isoxazole core of this compound could potentially interact non-specifically with assay components like antibodies or the plate surface.
-
Recommendation:
-
Run a Spike and Recovery Experiment: Add a known concentration of the analyte to a sample matrix containing this compound and a control matrix without the compound. A significant difference in the recovery of the analyte may indicate interference.
-
Test for Direct Binding: Coat an ELISA plate with your capture antibody and add a solution of this compound (at the same concentration used in your experiment) to see if it generates a signal with the detection antibody.
-
-
-
Enzyme Inhibition: If your ELISA uses an enzyme-based detection system (e.g., HRP), it is possible that this compound could inhibit the enzyme.
-
Recommendation: Perform an enzyme activity assay in the presence and absence of this compound to test for direct inhibition of the enzyme.
-
Illustrative Data on Potential ELISA Interference (Hypothetical)
| Condition | Analyte Concentration (pg/mL) | % Recovery |
| Control (no this compound) | ||
| Spiked Analyte | 500 | 100% |
| With this compound (10 µM) | ||
| Spiked Analyte | 450 | 90% |
| With this compound (50 µM) | ||
| Spiked Analyte | 300 | 60% |
Potential Interference with Quantitative PCR (qPCR)
Issue: Altered Cq values, reduced amplification efficiency, or no amplification in qPCR when using samples treated with this compound.
Potential Causes & Troubleshooting Steps:
-
Biological Effect on Gene Expression: this compound modulates gene expression, particularly genes involved in inflammatory responses. If your target gene is regulated by pathways affected by this compound, the observed changes in mRNA levels are likely a biological effect.
-
Recommendation: Correlate your qPCR results with protein-level changes (e.g., via Western blot or ELISA) to confirm a true biological effect.
-
-
PCR Inhibition: Although not documented, it is possible for small molecules to inhibit DNA polymerase activity.
-
Recommendation:
-
Perform a Dilution Series: Dilute your template DNA. If inhibition is present, you may observe an improvement in amplification efficiency at higher dilutions as the inhibitor concentration decreases.
-
Use an Internal Control: Include an internal positive control (a different gene that should not be affected by your treatment) in your qPCR plate to assess for general inhibition.
-
Spike Experiment: Add a known amount of purified DNA template to a reaction containing this compound and a control reaction. A significant increase in the Cq value in the presence of this compound suggests inhibition.
-
-
Experimental Protocols
Protocol: Spike and Recovery for ELISA
-
Prepare Samples:
-
Prepare a stock solution of your analyte of interest.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare your sample matrix (e.g., cell culture medium, lysate buffer).
-
-
Spike Samples:
-
Control: Add a known concentration of the analyte to the sample matrix.
-
Test: Add the same concentration of the analyte and the desired concentration of this compound to the sample matrix. Ensure the final solvent concentration is consistent across all samples.
-
-
Perform ELISA: Run the ELISA according to the manufacturer's protocol for all samples.
-
Calculate Recovery:
-
% Recovery = (Concentration in Test Sample / Concentration in Control Sample) * 100
-
A recovery rate significantly different from 100% may indicate assay interference.
-
Visualizations
Signaling Pathway of this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. taiclone.com [taiclone.com]
- 3. This compound - LKT Labs [lktlabs.com]
- 4. This compound | CAS:6501-72-0 | Immunomodulator | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. This compound(GIT 27) Datasheet DC Chemicals [dcchemicals.com]
- 6. This compound(GIT 27)|6501-72-0|MSDS [dcchemicals.com]
- 7. This compound, 10MG | Labscoop [labscoop.com]
Ensuring consistent VGX-1027 activity between batches
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to ensure the consistent activity of VGX-1027 between different batches. By addressing potential sources of variability, this guide will help you achieve reproducible and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing variable levels of cytokine inhibition (e.g., TNF-α, IL-1β) in our cell-based assays with a new batch of this compound compared to our previous lot. What could be the cause?
A1: Batch-to-batch variability in the activity of small molecules like this compound can stem from several factors. The most common causes include differences in the purity profile, the presence of residual solvents or impurities from synthesis, or degradation of the compound due to improper storage and handling. We recommend performing a comprehensive quality control check on the new batch to ensure it meets the required specifications.
Q2: How can we confirm the identity and purity of a new batch of this compound in our lab?
A2: It is crucial to independently verify the identity and purity of each new lot of this compound. Standard analytical methods are highly effective for this purpose.[1][2][3] High-Performance Liquid Chromatography (HPLC) can be used to assess purity, while Liquid Chromatography-Mass Spectrometry (LC-MS) will help confirm the molecular weight and identity of the compound.[2] For a definitive structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[4]
Q3: What are the best practices for storing and handling this compound to maintain its stability and activity?
A3: Proper storage and handling are critical for preserving the integrity of this compound.[4][5] The compound should be stored as a solid at the recommended temperature, typically -20°C, and protected from light and moisture.[5] For creating stock solutions, use a high-quality, anhydrous solvent like DMSO.[6] It is advisable to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation.[5] Always use personal protective equipment when handling the compound.[5]
Q4: Can the solvent used to dissolve this compound affect its activity in our experiments?
A4: Yes, the choice and quality of the solvent are important.[4] Dimethyl sulfoxide (DMSO) is a common solvent for dissolving this compound.[6] However, it is important to use a high-purity, anhydrous grade of DMSO, as water content can promote hydrolysis of the compound. Additionally, the final concentration of DMSO in your cell culture media should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity or other off-target effects that could confound your results.[5]
Q5: We suspect our new batch of this compound may have lower potency. How can we perform a dose-response analysis to compare it with a previous, validated batch?
A5: A dose-response analysis is an excellent way to compare the potency of different batches. You will need to treat your cells with a range of concentrations of both the new and the reference (old) batch of this compound. After the treatment period, measure a relevant biological endpoint, such as the inhibition of LPS-induced TNF-α production. By plotting the response against the logarithm of the concentration, you can determine the IC50 (half-maximal inhibitory concentration) for each batch. A significant shift in the IC50 value for the new batch would indicate a difference in potency.
Troubleshooting Guide for Inconsistent this compound Activity
If you are encountering inconsistent results between batches of this compound, refer to the following table for potential causes and recommended actions.
| Observed Issue | Potential Cause | Recommended Troubleshooting Action |
| Reduced inhibition of NF-κB or p38 MAPK signaling | Lower purity or presence of inactive isomers in the new batch. | 1. Verify the purity of the new batch using HPLC. 2. Confirm the chemical identity and molecular weight using LC-MS. 3. If available, perform NMR to confirm the structure. |
| High variability in cytokine secretion assays (e.g., ELISA) | Improper dissolution or precipitation of this compound in media. | 1. Ensure complete dissolution of the compound in the solvent before adding it to the cell culture media. 2. Visually inspect the media for any signs of precipitation after adding the compound. 3. Determine the kinetic solubility of the compound in your specific experimental buffer.[6] |
| Decreased efficacy in animal models of inflammation | Degradation of the compound due to improper storage or handling. | 1. Review your storage conditions (temperature, light, and moisture exposure). 2. Prepare fresh stock solutions from the solid compound. 3. Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots.[5] |
| Inconsistent results across different experimental days | Instability of this compound in the prepared solution over time. | 1. Prepare fresh dilutions of this compound from the stock solution for each experiment. 2. If storing diluted solutions, validate their stability over the storage period. |
Experimental Protocols
Protocol 1: Quality Control of this compound Batches using HPLC and LC-MS
Objective: To verify the purity and identity of a new batch of this compound.
Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the new batch of this compound in a suitable solvent (e.g., HPLC-grade acetonitrile or DMSO).
-
Prepare a similar stock solution of a previously validated, reference batch of this compound.
-
Dilute both stock solutions to a final concentration of 10 µg/mL with the mobile phase.
-
-
HPLC Analysis (Purity Assessment):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Analysis: Compare the chromatograms of the new and reference batches. The purity of the new batch can be calculated based on the area of the main peak relative to the total peak area.
-
-
LC-MS Analysis (Identity Confirmation):
-
Use the same HPLC conditions as above, with the eluent directed to a mass spectrometer.
-
Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode.
-
Scan Range: m/z 100-500.
-
Analysis: Confirm that the major peak in the chromatogram corresponds to the expected mass-to-charge ratio (m/z) of this compound.
-
Protocol 2: Functional Validation of this compound Activity in a Cell-Based Assay
Objective: To compare the biological activity of a new batch of this compound with a reference batch.
Methodology:
-
Cell Culture:
-
Plate a suitable cell line (e.g., RAW 264.7 murine macrophages) in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of both the new and reference batches of this compound in cell culture media to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Pre-treat the cells with the different concentrations of this compound for 1 hour.
-
-
Cell Stimulation:
-
Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS) at 1 µg/mL, for 6 hours. Include a vehicle control (DMSO) and an unstimulated control.
-
-
Cytokine Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentration of a relevant pro-inflammatory cytokine, such as TNF-α, using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of TNF-α inhibition for each concentration of this compound relative to the LPS-stimulated vehicle control.
-
Plot the percentage of inhibition against the log of the this compound concentration and determine the IC50 value for each batch using non-linear regression analysis.
-
Visualizations
Caption: this compound Signaling Pathway.
Caption: Quality Control Workflow for this compound.
References
- 1. agilent.com [agilent.com]
- 2. pacificbiolabs.com [pacificbiolabs.com]
- 3. Small Molecule Identification and Purity Testing | Medistri SA [medistri.swiss]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. captivatebio.com [captivatebio.com]
- 6. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Showdown: VGX-1027 and Tofacitinib in Rheumatoid Arthritis Models
For researchers and drug development professionals navigating the landscape of novel rheumatoid arthritis (RA) therapies, a clear understanding of the preclinical performance of emerging candidates is paramount. This guide provides a comparative analysis of two small molecule inhibitors, VGX-1027 and tofacitinib, based on available data from various rheumatoid arthritis models.
This comparison delves into their mechanisms of action, experimental protocols, and preclinical efficacy, presenting quantitative data in structured tables and visualizing key pathways and workflows to facilitate a comprehensive evaluation.
At a Glance: this compound vs. Tofacitinib
| Feature | This compound | Tofacitinib |
| Target | NF-κB and p38 MAP kinase signaling pathways[1] | Janus kinases (JAKs), primarily JAK1 and JAK3[2][3] |
| Administration | Oral[1] | Oral[2] |
| Status | Preclinical/Phase I[1] | Approved for clinical use |
| Reported Efficacy in RA Models | Ameliorates the course of collagen-induced arthritis (CIA) in mice[3] | Reduces clinical score, paw swelling, and joint inflammation in CIA models[2] |
Mechanism of Action: Divergent Pathways to Inflammation Control
The two compounds exert their anti-inflammatory effects by targeting distinct intracellular signaling cascades crucial to the pathogenesis of rheumatoid arthritis.
This compound: This novel oral immunomodulator primarily acts by inhibiting the nuclear factor-kappa B (NF-κB) and the p38 mitogen-activated protein (MAP) kinase signaling pathways[1]. These pathways are central to the production of a wide array of pro-inflammatory cytokines. By blocking these upstream signaling nodes, this compound effectively curtails the inflammatory cascade.
This compound Signaling Pathway
Tofacitinib: As a Janus kinase (JAK) inhibitor, tofacitinib targets the JAK-STAT signaling pathway. It primarily inhibits JAK1 and JAK3, with a lesser effect on JAK2[2][3]. Cytokines implicated in RA, such as interleukin-6 (IL-6), bind to their receptors, leading to the activation of JAKs. Activated JAKs then phosphorylate Signal Transducers and Activators of Transcription (STATs), which translocate to the nucleus and induce the transcription of inflammatory genes. Tofacitinib blocks this phosphorylation step, thereby interrupting the cytokine signaling that drives inflammation and immune cell function[2].
Tofacitinib Signaling Pathway
Preclinical Efficacy in Collagen-Induced Arthritis (CIA) Models
The collagen-induced arthritis (CIA) model in rodents is a widely used and well-characterized model for studying the pathology of rheumatoid arthritis and for evaluating novel therapeutics.
This compound: Efficacy Data
Tofacitinib: Efficacy Data
Extensive preclinical data is available for tofacitinib in CIA models. Studies have consistently shown a dose-dependent reduction in clinical signs of arthritis.
| Parameter | Vehicle Control | Tofacitinib (15 mg/kg/day) | Tofacitinib (30 mg/kg/day) | Reference |
| Mean Arthritis Score | ~10-12 | Significant reduction (p=0.03) | Significant reduction | [2] |
| Paw Swelling (mm) | Increased | Significant reduction (p=0.04) | Prevents increase (p<0.0001) | [2] |
| Serum IL-1β (pg/mL) | Elevated | Dose-dependent decrease | Dose-dependent decrease | [2] |
| Serum IL-6 (pg/mL) | Elevated | No significant difference (p=0.08) | - | [2] |
| Serum TNF-α (pg/mL) | Elevated | Decreased (p=0.04) | - | [2] |
| Serum IL-17 (pg/mL) | Elevated | Dose-dependent decrease | Dose-dependent decrease | [2] |
Note: The data presented is a synthesis from multiple studies and specific values can vary based on the experimental setup.
Experimental Protocols: Collagen-Induced Arthritis (CIA)
A standardized experimental workflow is crucial for the reliable evaluation of therapeutic candidates. The following outlines a typical protocol for inducing and assessing CIA in mice, as described in studies evaluating tofacitinib.
CIA Experimental Workflow
Key Methodological Details:
-
Animal Model: DBA/1 mice are commonly used as they are highly susceptible to CIA.
-
Induction: Arthritis is induced by an initial intradermal injection of an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA), followed by a booster injection of collagen in Incomplete Freund's Adjuvant (IFA) approximately 21 days later.
-
Treatment: Oral administration of the test compound (this compound or tofacitinib) or vehicle typically begins after the booster immunization, once clinical signs of arthritis are apparent.
-
Assessment: Disease progression is monitored by regularly scoring the severity of arthritis in the paws (based on erythema and swelling) and measuring paw thickness with calipers. At the end of the study, joints are often collected for histological analysis to assess inflammation, cartilage damage, and bone erosion. Blood samples are also collected to measure systemic cytokine levels.
Comparative Logic and Future Directions
The comparison between this compound and tofacitinib in preclinical RA models reveals two distinct approaches to modulating the inflammatory response.
Comparative Therapeutic Logic
Tofacitinib's targeted inhibition of the JAK-STAT pathway has a well-documented and potent effect on cytokine signaling, leading to its clinical success. This compound, by targeting the broader NF-κB and p38 MAPK pathways, may offer a different spectrum of anti-inflammatory activity.
For a more definitive comparison of their preclinical potential, head-to-head studies in the same CIA model are necessary. Such studies should include detailed dose-response analyses and a comprehensive panel of cytokine measurements to elucidate the nuances of their respective immunomodulatory effects. The lack of extensive, publicly available quantitative in vivo data for this compound in RA models currently limits a direct, robust comparison with the well-established preclinical profile of tofacitinib. Future publications on this compound will be critical in fully assessing its potential as a novel therapeutic for rheumatoid arthritis.
References
- 1. | BioWorld [bioworld.com]
- 2. selleckchem.com [selleckchem.com]
- 3. In vitro, ex vivo and in vivo immunopharmacological activities of the isoxazoline compound this compound: modulation of cytokine synthesis and prevention of both organ-specific and systemic autoimmune diseases in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The potent immunomodulatory compound this compound regulates inflammatory mediators in CD4+ T cells, which are concomitant with the prevention of neuroimmune dysregulation in BTBR T+ Itpr3tf/J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of VGX-1027 and Infliximab in the Treatment of Experimental Colitis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two immunomodulatory agents, VGX-1027 and infliximab, in preclinical models of experimental colitis. The information presented is based on available experimental data to assist researchers and drug development professionals in evaluating their therapeutic potential.
Overview of Therapeutic Agents
Infliximab is a well-established chimeric monoclonal antibody that functions as a tumor necrosis factor-alpha (TNF-α) inhibitor.[1][2][3][4][5] By binding to both soluble and transmembrane forms of TNF-α, infliximab neutralizes its pro-inflammatory activity, a key mechanism in the pathogenesis of inflammatory bowel disease (IBD).[1][4][5] It is approved for the treatment of various inflammatory conditions, including Crohn's disease and ulcerative colitis.[1][3]
This compound , also known as (S,R)-3-Phenyl-4,5-dihydro-5-isoxasole acetic acid, is a novel, orally available, small-molecule immunomodulatory compound.[6][7][8][9][10] Its mechanism of action involves targeting macrophage function and inhibiting the secretion of multiple pro-inflammatory cytokines, including TNF-α, interleukin (IL)-1β, IL-12p70, and interferon-gamma (IFN-γ).[6][7] this compound has demonstrated efficacy in various animal models of immuno-inflammatory diseases, such as type 1 diabetes, rheumatoid arthritis, and inflammatory colitis.[6][8]
Comparative Efficacy in Experimental Colitis
Direct head-to-head comparative studies of this compound and infliximab in the same experimental colitis model are not available in the reviewed literature. However, this guide presents data from separate studies to offer a preliminary comparison. It is crucial to interpret these findings with caution due to the differences in experimental protocols.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies evaluating this compound and infliximab in rodent models of colitis.
Table 1: Efficacy of this compound in Dinitrobenzene Sulfonic Acid (DNBS)-Induced Colitis in Mice
| Parameter | Control (Colitis) | This compound Treated | % Reduction |
| Pro-inflammatory Cytokines (colonic production) | |||
| IL-1β | High | Reduced | Not specified |
| TNF-α | High | Reduced | Not specified |
| IL-12p70 | High | Reduced | Not specified |
| IFN-γ | High | Reduced | Not specified |
| Transcription Factor | |||
| Nuclear Factor-kappaB (NF-κB) p65 | High | Lower content | Not specified |
| Clinical and Histological Signs | Present | Inhibited development | Not specified |
Data extracted from a study on the effect of this compound in a mouse model of acute inflammatory colitis induced by dinitrobenzene sulfonic acid.[6][7]
Table 2: Efficacy of Infliximab in 2,4,6-Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis in Rats
| Parameter | Control (Colitis) | Infliximab (5 mg/kg) | Infliximab (10 mg/kg) | Infliximab (15 mg/kg) |
| Tissue TNF-α Levels | 18.73 ± 10.53 | 0.47 ± 0.44 | 1.09 ± 0.86 | 0.43 ± 0.31 |
| Tissue Malondialdehyde (MDA) Levels | Not specified | Significantly Reduced | Reduced | Reduced |
| Histological Results | Severe Inflammation | Better Improvement | Less Improvement | Less Improvement |
Data from a study investigating subcutaneous infliximab administration in a rat model of chemical colitis.[11]
Table 3: Efficacy of Infliximab in Dinitrobenzene Sulfonic Acid (DNBS)-Induced Colitis in Rats
| Parameter | Time Point | Untreated Colitis | Infliximab (5 mg/kg) Treated |
| Serum TNF-α Concentrations | 3 h | High | Significantly Reduced (p<0.01) |
| 6 h | High | Significantly Reduced (p<0.01) | |
| Macroscopic Damage Score | 3 h | Similar | Similar |
| 6 h | High | Significantly Reduced (p<0.05) |
Data from a study on the early effects of infliximab on enterocyte apoptosis in experimental colitis.[12]
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound and infliximab are mediated through distinct but overlapping immunomodulatory pathways.
Caption: Mechanism of action for this compound in modulating macrophage-mediated inflammation.
References
- 1. Clinical Use and Mechanisms of Infliximab Treatment on Inflammatory Bowel Disease: A Recent Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Infliximab [crohnsandcolitis.org.uk]
- 4. news-medical.net [news-medical.net]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. researchgate.net [researchgate.net]
- 7. In vitro inhibition of enterobacteria-reactive CD4+CD25- T cells and suppression of immunoinflammatory colitis in mice by the novel immunomodulatory agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of the immunomodulator, this compound, in endotoxin-induced uveitis in Lewis rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 10. Safety, bioavailability, and pharmacokinetics of this compound-A novel oral anti-inflammatory drug in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Favorable response to subcutaneous administration of infliximab in rats with experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Infliximab and Etanercept Are Equally Effective in Reducing Enterocyte APOPTOSIS in Experimental Colitis - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Oral Therapies for Arthritis: A Head-to-Head Comparison of the Discontinued VGX-1027 and the Approved Baricitinib
For researchers, scientists, and drug development professionals, the journey of a drug from a promising preclinical candidate to a clinically approved therapy is fraught with challenges. This guide provides a comparative analysis of two oral small molecules for the treatment of rheumatoid arthritis (RA): VGX-1027, a novel immunomodulator whose development for RA appears to have been discontinued after Phase I trials, and baricitinib, a Janus kinase (JAK) inhibitor that has successfully navigated clinical development and is now an established treatment option.
This comparison aims to provide a retrospective look at the differing mechanisms and available data for these two agents, offering insights for the ongoing development of novel oral therapies for autoimmune diseases. While a direct comparison of clinical efficacy is not feasible due to their divergent development paths, this guide will juxtapose their mechanisms of action, preclinical data, and early clinical findings to highlight distinct therapeutic strategies.
At a Glance: Key Differences
| Feature | This compound | Baricitinib |
| Development Status | Discontinued (after Phase I for RA) | Approved for clinical use in RA |
| Primary Mechanism of Action | Inhibition of NF-κB and p38 MAP kinase signaling pathways; TLR2, TLR4, and TLR6 antagonist | Janus kinase (JAK) 1 and JAK2 inhibitor |
| Therapeutic Approach | Broad anti-inflammatory effects by targeting key inflammatory signaling cascades | Targeted immunomodulation by interfering with cytokine signaling |
| Key Preclinical Findings | Reduced pro-inflammatory cytokine production in cell cultures and efficacy in animal models of RA, type 1 diabetes, psoriasis, and colitis.[1][2][3][4] | Reduced disease activity and joint damage in animal models of arthritis |
| Clinical Development for RA | Completed Phase I single and multiple ascending dose studies in healthy volunteers.[2][5] | Extensive Phase II, Phase III, and long-term extension studies in patients with RA.[6][7] |
Mechanism of Action: A Divergence in Strategy
The fundamental difference between this compound and baricitinib lies in their molecular targets and, consequently, their approach to modulating the inflammatory response in rheumatoid arthritis.
This compound: A Broad-Spectrum Anti-Inflammatory Approach
This compound was developed as a novel, orally active small molecule with broad anti-inflammatory properties.[1][4] Its mechanism of action was characterized by the inhibition of two critical intracellular signaling pathways:
-
Nuclear Factor-kappa B (NF-κB): A pivotal transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
-
p38 Mitogen-Activated Protein (MAP) Kinase: A key enzyme involved in the cellular response to stress and inflammation, leading to the production of inflammatory mediators.[1]
Later research also suggested that this compound acts as an antagonist of Toll-like receptors (TLRs) 2, 4, and 6, which are crucial players in the innate immune system's recognition of pathogens and endogenous danger signals that can drive inflammation in autoimmune diseases. By targeting these fundamental pathways, this compound aimed to cast a wide net to suppress the inflammatory cascade.
Baricitinib: A Targeted Approach to Cytokine Signaling
Baricitinib, in contrast, employs a more targeted strategy by inhibiting Janus kinases (JAKs), specifically JAK1 and JAK2.[8][9] JAKs are intracellular enzymes that are essential for the signaling of a wide range of cytokines and growth factors that are pathogenic in rheumatoid arthritis, including interleukins (IL-6, IL-7, IL-12, IL-15, IL-23) and interferons.
When these cytokines bind to their receptors on the cell surface, associated JAKs are activated, leading to the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs). Activated STATs then translocate to the nucleus and regulate the transcription of genes involved in inflammation, immunity, and hematopoiesis. By blocking JAK1 and JAK2, baricitinib effectively dampens the signaling of multiple pro-inflammatory cytokines, thereby reducing the signs and symptoms of RA.
Preclinical and Clinical Data: A Comparative Overview
Due to the discontinuation of this compound's development for RA, a direct comparison of robust clinical trial data is not possible. However, a review of the available preclinical and early clinical data for this compound alongside the extensive data for baricitinib provides valuable context.
Preclinical Evidence
| Parameter | This compound | Baricitinib |
| In Vitro Studies | Effective in inhibiting the production of pro-inflammatory cytokines in cell cultures.[2][3] | Potent inhibition of JAK1 and JAK2 activity, leading to reduced STAT phosphorylation and downstream signaling. |
| Animal Models (Arthritis) | Demonstrated efficacy in animal models of RA, reducing disease severity.[1][2][4] | Significant reduction in disease activity scores, joint inflammation, and structural joint damage in various arthritis models. |
Clinical Data
This compound: Phase I Findings
The clinical development of this compound for rheumatoid arthritis did not proceed beyond Phase I trials. The available data comes from studies in healthy volunteers.
| Study Phase | Population | Key Findings |
| Phase I (Single Ascending Dose) | Healthy Volunteers | Generally safe and well-tolerated.[2] |
| Phase I (Multiple Ascending Dose) | Healthy Volunteers | Generally safe and well-tolerated; achieved significant and sustained plasma levels, demonstrating a favorable pharmacokinetic profile.[5] |
Baricitinib: A Snapshot of Extensive Clinical Trial Data
Baricitinib has undergone a comprehensive clinical development program, including multiple Phase II and Phase III trials, as well as long-term extension studies, in patients with moderately to severely active rheumatoid arthritis.
| Study Phase | Population | Key Efficacy Findings | Key Safety Findings |
| Phase III (e.g., RA-BEAM, RA-BEACON) | Patients with RA with inadequate response to methotrexate or biologic DMARDs | Significant improvements in ACR20/50/70 response rates, DAS28-CRP scores, and physical function compared to placebo and active comparators (e.g., adalimumab).[6][7] | Increased risk of infections (especially upper respiratory tract infections and herpes zoster), and changes in laboratory parameters (e.g., increased lipids, decreased neutrophils).[2] |
| Long-term Extension Studies | Patients with RA | Sustained efficacy in maintaining low disease activity and remission over several years.[4] | The safety profile remained consistent with earlier observations, with ongoing monitoring for rare but serious adverse events such as thrombosis. |
Experimental Protocols
Detailed experimental protocols for the pivotal clinical trials of baricitinib are publicly available through clinical trial registries and publications. For this compound, the protocols for the early phase trials are not as readily accessible. However, a general outline of a Phase I multiple ascending dose study, as was conducted for this compound, is provided below for illustrative purposes.
Generalized Protocol for a Phase I Multiple Ascending Dose (MAD) Study
Conclusion: Lessons from a Discontinued Candidate and a Successful Drug
The comparison of this compound and baricitinib offers a valuable perspective on the evolution of oral therapies for rheumatoid arthritis. This compound represented a broad-based approach to inflammation by targeting fundamental signaling pathways. While it showed promise in early studies, its development for RA did not progress, a fate common to many investigational drugs for a multitude of undisclosed reasons, which can range from strategic business decisions to emerging safety or efficacy signals.
Baricitinib, on the other hand, exemplifies the success of a targeted approach. By specifically inhibiting JAK1 and JAK2, it effectively disrupts the signaling of a host of pro-inflammatory cytokines, a strategy that has been validated through extensive clinical trials and has led to its approval and widespread use.
For the scientific and drug development community, this comparison underscores the importance of both the therapeutic target and the successful execution of a comprehensive clinical development program. While broad-spectrum anti-inflammatory agents hold theoretical appeal, the success of targeted therapies like baricitinib highlights the efficacy of precision in modulating the complex immune-inflammatory network of rheumatoid arthritis. The story of this compound serves as a reminder of the high attrition rates in drug development and the continuous need for innovation in identifying novel targets and therapeutic strategies.
References
- 1. Safety, bioavailability, and pharmacokinetics of this compound-A novel oral anti-inflammatory drug in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. | BioWorld [bioworld.com]
- 4. researchgate.net [researchgate.net]
- 5. | BioWorld [bioworld.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inovio Pharmaceuticals, Inc. - VGX Pharmaceuticals’ Oral Anti-Inflammatory Drug Safe in Phase I Study [ir.inovio.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. devclass.com [devclass.com]
A Comparative Analysis of the Anti-inflammatory Efficacy of VGX-1027 versus Dexamethasone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of the novel immunomodulatory agent VGX-1027 against the well-established corticosteroid, Dexamethasone. The following sections present a comprehensive overview of their mechanisms of action, a summary of their effects on key inflammatory mediators, detailed experimental protocols for in vitro validation, and visual representations of their signaling pathways.
Mechanism of Action: A Tale of Two Pathways
This compound and Dexamethasone employ distinct molecular mechanisms to exert their anti-inflammatory effects. This compound is a novel, orally active small molecule that functions as an immunomodulator.[1] Its primary mechanism involves the inhibition of the NF-κB and p38 mitogen-activated protein (MAP) kinase signaling pathways.[1] By targeting these key pathways, this compound effectively curtails the production of a range of pro-inflammatory cytokines.
Dexamethasone, a synthetic glucocorticoid, operates through a different, well-characterized pathway. It binds to cytosolic glucocorticoid receptors (GR), and this complex then translocates to the nucleus.[2][3] Once in the nucleus, the GR complex modulates gene expression, leading to the inhibition of pro-inflammatory transcription factors such as NF-κB and AP-1.[2][3][4][5] This results in a broad suppression of inflammatory responses.[3]
Comparative Anti-inflammatory Effects: An In Vitro Perspective
While direct head-to-head in vitro studies with extensive quantitative data are limited in the public domain, a comparative summary can be compiled from existing research on each compound. The following table outlines the observed effects of this compound and Dexamethasone on key inflammatory mediators in in vitro models, such as lipopolysaccharide (LPS)-stimulated macrophages.
| Target | This compound | Dexamethasone (Known Standard) |
| Pro-inflammatory Cytokines | ||
| TNF-α | Significant Inhibition | Significant Inhibition[6][7][8] |
| IL-6 | Substantial Decrease[9] | Significant Inhibition[6][7][8][10][11] |
| IL-1β | Substantial Decrease[9] | Significant Inhibition[8] |
| Inflammatory Mediators | ||
| Nitric Oxide (NO) | Inhibition | Attenuation of LPS-induced production[12][13] |
| Signaling Pathways | ||
| NF-κB Activation | Inhibition[1] | Inhibition[2][3][4][5][14] |
| p38 MAPK Phosphorylation | Inhibition[1] | Inhibition[15] |
Disclaimer: The data presented in this table is a synthesis of findings from multiple independent studies and is not derived from a direct head-to-head comparative experiment. The level of inhibition can vary based on cell type, stimulus, and experimental conditions.
Experimental Protocols: A Guide to In Vitro Validation
To facilitate further research and direct comparison, a detailed experimental protocol for assessing the anti-inflammatory effects of test compounds in vitro is provided below. This protocol is based on standard methodologies for studying inflammation in cell culture.
Objective: To compare the in vitro anti-inflammatory efficacy of this compound and Dexamethasone by measuring their ability to inhibit the production of pro-inflammatory mediators in LPS-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dexamethasone
-
Griess Reagent for Nitric Oxide (NO) measurement
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α and IL-6
-
96-well cell culture plates
-
Cell counting solution (e.g., Trypan Blue)
-
Spectrophotometer and ELISA plate reader
Procedure:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with varying concentrations of this compound or Dexamethasone for 1 hour. A vehicle control (e.g., DMSO) should also be included.
-
Inflammatory Stimulation: After the pre-treatment period, stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group (without LPS stimulation) should be maintained.
-
Supernatant Collection: After the incubation period, collect the cell culture supernatants for analysis.
-
Nitric Oxide (NO) Assay: Determine the concentration of nitrite, a stable metabolite of NO, in the supernatants using the Griess Reagent according to the manufacturer's instructions. Measure the absorbance at 540 nm.
-
Cytokine Measurement (ELISA): Quantify the levels of TNF-α and IL-6 in the supernatants using specific ELISA kits, following the manufacturer's protocols.
-
Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each compound concentration relative to the LPS-stimulated control. Determine the IC50 values for both this compound and Dexamethasone.
Visualizing the Mechanisms: Signaling Pathways and Workflows
To provide a clearer understanding of the molecular interactions and experimental processes, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflow for comparing the anti-inflammatory effects of this compound and Dexamethasone.
Caption: this compound's anti-inflammatory signaling pathway.
Caption: Dexamethasone's anti-inflammatory signaling pathway.
References
- 1. | BioWorld [bioworld.com]
- 2. Dexamethasone prevents interleukin-1beta-induced nuclear factor-kappaB activation by upregulating IkappaB-alpha synthesis, in lymphoblastic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunosuppression by glucocorticoids: inhibition of NF-kappa B activity through induction of I kappa B synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dexamethasone protection from TNF-alpha-induced cell death in MCF-7 cells requires NF-kappaB and is independent from AKT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytokine release and its modulation by dexamethasone in whole blood following exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of dexamethasone on the profile of cytokine secretion in human whole blood cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Dexamethasone attenuates interferon-related cytokine hyperresponsiveness in COVID-19 patients [frontiersin.org]
- 9. The potent immunomodulatory compound this compound regulates inflammatory mediators in CD4+ T cells, which are concomitant with the prevention of neuroimmune dysregulation in BTBR T+ Itpr3tf/J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dexamethasone and p38 MAPK inhibition of cytokine production from human lung fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dexamethasone and p38 MAPK inhibition of cytokine production from human lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of the in vitro Anti-Inflammatory Effect of Cannabidiol to Dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of the in vitro Anti-Inflammatory Effect of Cannabidiol to Dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dexamethasone Inhibits Interleukin-1β-Induced Corneal Neovascularization: Role of Nuclear Factor-κB-Activated Stromal Cells in Inflammatory Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dexamethasone Causes Sustained Expression of Mitogen-Activated Protein Kinase (MAPK) Phosphatase 1 and Phosphatase-Mediated Inhibition of MAPK p38 - PMC [pmc.ncbi.nlm.nih.gov]
VGX-1027: An In Vitro Comparative Analysis Against Other TLR4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of VGX-1027 with other Toll-like receptor 4 (TLR4) inhibitors, supported by available experimental data. The focus is on the compound's performance in inhibiting key inflammatory pathways, providing a resource for researchers in immunology and drug development.
Mechanism of Action at a Glance
Toll-like receptor 4 (TLR4) is a critical component of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) such as lipopolysaccharide (LPS) from Gram-negative bacteria. Upon activation, TLR4 initiates a signaling cascade that leads to the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines. TLR4 inhibitors aim to modulate this response, offering potential therapeutic benefits in various inflammatory conditions.
This compound is an immunomodulatory compound that has been shown to inhibit the production of several pro-inflammatory cytokines.[1][2] Its mechanism involves the blockage of downstream signaling of TLR2, TLR4, and TLR6.[1] In contrast, another well-characterized TLR4 inhibitor, TAK-242 (Resatorvid), acts as a selective inhibitor by binding directly to the intracellular domain of TLR4, thereby preventing its interaction with adaptor molecules essential for signal transduction.
In Vitro Performance Comparison
The following table summarizes the available quantitative data for this compound and the well-documented TLR4 inhibitor, TAK-242. It is important to note that the experimental conditions for generating these data points may differ, which should be taken into account when making direct comparisons.
| Inhibitor | Assay Type | Cell Line/System | Stimulus | Target | Efficacy |
| This compound | Cytokine & Nitrite Assay | MIN6 or RIN-m5F cells | IL-1β/IFN-γ | TNF-α, Nitrite | Significant inhibition at 10 µg/mL[3] |
| NF-κB Activation Assay | Monocytes | LPS | NF-κB p65 | Inhibition of phosphorylation[4] | |
| TAK-242 | Cytokine & Nitric Oxide Inhibition | RAW 264.7 macrophages, Mouse peritoneal macrophages | LPS | TNF-α, IL-6, NO | IC50: 1.1 - 11 nM |
| Cytokine Inhibition | Human PBMCs | LPS | Pro-inflammatory cytokines | IC50: 11 - 33 nM |
Experimental Methodologies
Detailed experimental protocols are crucial for the interpretation and replication of in vitro studies. Below are representative protocols for the key assays used to evaluate TLR4 inhibitors.
Lipopolysaccharide (LPS)-Stimulated Cytokine Release Assay in Macrophages
This assay is fundamental for assessing the ability of a compound to inhibit the production of pro-inflammatory cytokines in response to a TLR4 agonist.
-
Cell Culture: Murine macrophage cell lines, such as RAW 264.7, are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics. Cells are seeded in 96-well plates at a density of approximately 1-2 x 10^5 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test inhibitor (e.g., this compound or TAK-242). The cells are pre-incubated with the compound for a specified period, typically 1-2 hours.
-
LPS Stimulation: After pre-incubation, cells are stimulated with a specific concentration of LPS (e.g., 10-100 ng/mL) to activate the TLR4 signaling pathway.
-
Incubation: The plates are incubated for a period ranging from 4 to 24 hours to allow for cytokine production and release into the supernatant.
-
Cytokine Quantification: The cell culture supernatant is collected, and the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for each cytokine. The results are then used to determine the inhibitory concentration (e.g., IC50) of the compound.
NF-κB Reporter Assay
This assay measures the activation of the NF-κB signaling pathway, a key downstream event in TLR4 activation.
-
Cell Line: A reporter cell line, such as HEK293 cells stably transfected with a TLR4 expression vector and an NF-κB-driven reporter gene (e.g., luciferase or secreted embryonic alkaline phosphatase - SEAP), is used.
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to grow to a suitable confluency.
-
Inhibitor and Stimulus Treatment: Cells are pre-treated with the TLR4 inhibitor for a defined period before the addition of a TLR4 agonist like LPS.
-
Incubation: The cells are incubated for a sufficient time (typically 6-24 hours) to allow for the activation of the NF-κB pathway and the expression of the reporter gene.
-
Signal Detection: The activity of the reporter enzyme (luciferase or SEAP) is measured using a luminometer or spectrophotometer, respectively. A decrease in the reporter signal in the presence of the inhibitor indicates its efficacy in blocking the TLR4-NF-κB signaling pathway.
Visualizing the Pathways and Processes
To better understand the mechanisms and experimental setups discussed, the following diagrams have been generated using Graphviz.
References
- 1. The potent immunomodulatory compound this compound regulates inflammatory mediators in CD4+ T cells, which are concomitant with the prevention of neuroimmune dysregulation in BTBR T+ Itpr3tf/J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
VGX-1027: A Cross-Study Comparative Analysis of Efficacy in Preclinical Autoimmune Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of VGX-1027, an orally active small molecule immunomodulator, across various preclinical models of autoimmune diseases. The data presented is compiled from multiple studies to offer a consolidated overview of its therapeutic potential.
Mechanism of Action
This compound exerts its immunomodulatory effects primarily by inhibiting the nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) signaling pathways. This inhibition leads to a downstream reduction in the production of several pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and IL-6, which are key mediators in the pathogenesis of many autoimmune disorders.
Caption: this compound inhibits p38 MAPK and NF-κB signaling pathways.
Quantitative Efficacy Data Summary
The following table summarizes the key efficacy data for this compound in various murine models of autoimmune diseases.
| Autoimmune Model | Mouse Strain | This compound Dosage & Route | Key Efficacy Parameters & Results | Cytokine Modulation |
| Systemic Lupus Erythematosus (SLE) | NZB/NZW F1 | 20 mg/kg, daily i.p. injection for 20 weeks | - Improved survival rates. - Ameliorated clinical and histopathological signs of renal disease. | Not specified in the provided results. |
| Type 1 Diabetes (T1D) | NOD (Non-obese diabetic) | 20 mg/kg i.p. or 100 mg/kg p.o. | - Markedly reduced the cumulative incidence of diabetes and insulitis in spontaneous and accelerated models. | - Reduced production of TNF-α and IL-1β in pancreatic islets. |
| Rheumatoid Arthritis (RA) | DBA/1J (Collagen-Induced Arthritis - CIA) | Not specified | - Markedly ameliorated the course of the disease. | - Reduced secretion of IL-1β and TNF-α. |
| Inflammatory Bowel Disease (IBD) | CD1 (DNBS-Induced Colitis) | Not specified | - Suppressed the development of clinical, histological, and immunological signs of colitis. | - Reduced colonic production of IL-1β, TNF-α, IL-12p70, and IFN-γ. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
General Experimental Workflow
The following diagram illustrates a general workflow for evaluating the efficacy of this compound in a murine autoimmune model.
Caption: General workflow for preclinical evaluation of this compound.
Systemic Lupus Erythematosus (SLE) Model
-
Animal Model: NZB/NZW F1 female mice, a well-established model that spontaneously develops a lupus-like disease.[1][2]
-
Disease Induction: Disease develops spontaneously. Mice are typically entered into the study at 16 weeks of age.
-
This compound Administration:
-
Efficacy Assessment:
-
Proteinuria: Renal disease is monitored by measuring proteinuria levels.
-
Survival: The percentage of surviving mice in each group is recorded over the study period.[3]
-
Histopathology: At the end of the study, kidneys are collected for histopathological analysis to assess the severity of glomerulonephritis.[3]
-
Type 1 Diabetes (T1D) Model
-
Animal Model: Non-obese diabetic (NOD) mice, which spontaneously develop autoimmune diabetes.
-
Disease Induction:
-
Spontaneous Model: Diabetes develops spontaneously.
-
Accelerated Models:
-
Injection of cyclophosphamide.
-
Adoptive transfer of spleen cells from acutely diabetic syngeneic donors.
-
-
-
This compound Administration:
-
Administered either intraperitoneally (20 mg/kg) or orally (100 mg/kg).
-
-
Efficacy Assessment:
-
Diabetes Incidence: The percentage of mice developing diabetes is monitored.
-
Insulitis Scoring: Pancreatic tissues are collected for histological examination to assess the degree of immune cell infiltration into the islets (insulitis).
-
Cytokine Analysis: Pancreatic islets and peripheral compartments are analyzed for the production of pro-inflammatory mediators like TNF-α and IL-1β.
-
Rheumatoid Arthritis (RA) Model
-
Animal Model: Collagen-Induced Arthritis (CIA) in DBA/1J mice, a widely used model for RA.[4]
-
Disease Induction:
-
Immunization with an emulsion of type II collagen and Complete Freund's Adjuvant (CFA).[4]
-
A booster immunization is typically given 21 days after the initial immunization.
-
-
This compound Administration:
-
The specific dosage and route of administration for this compound in the CIA model were not detailed in the provided search results.
-
-
Efficacy Assessment:
-
Clinical Scoring: Arthritis severity is monitored by a clinical scoring system based on paw swelling and inflammation.
-
Histopathology: Joints are collected for histological analysis to assess synovial inflammation, cartilage destruction, and bone erosion.
-
Cytokine Measurement: Serum or joint tissue levels of pro-inflammatory cytokines such as IL-1β and TNF-α are measured.[5]
-
Inflammatory Bowel Disease (IBD) Model
-
Animal Model: Dinitrobenzene sulfonic acid (DNBS)-induced colitis in CD1 mice.
-
Disease Induction:
-
Intrarectal administration of DNBS.[6]
-
-
This compound Administration:
-
The specific dosage and route of administration for this compound in the DNBS-induced colitis model were not detailed in the provided search results.
-
-
Efficacy Assessment:
-
Clinical Signs: Monitoring of body weight, stool consistency, and rectal bleeding.
-
Histological Analysis: Colon tissues are collected to assess the degree of inflammation, ulceration, and tissue damage.
-
Cytokine Analysis: Colonic tissue is analyzed for the production of pro-inflammatory cytokines including IL-1β, TNF-α, IL-12p70, and IFN-γ.
-
Conclusion
The available preclinical data consistently demonstrate the efficacy of this compound in mitigating disease severity across a range of autoimmune models. Its mechanism of action, targeting the NF-κB and p38 MAPK pathways, provides a strong rationale for its broad-spectrum anti-inflammatory and immunomodulatory effects. Further studies providing more detailed quantitative data in models such as collagen-induced arthritis would be beneficial for a more comprehensive cross-study comparison. The oral bioavailability of this compound presents a significant advantage for potential clinical development.
References
- 1. p38 MAPK x NF-κB - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Syntaxin 4 Enrichment in β-Cells Prevents Conversion to Autoimmune Diabetes in Non-Obese Diabetic (NOD) Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vigeo attenuates cartilage and bone destruction in a collagen‑induced arthritis mouse model by reducing production of pro‑inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evidence for a primary islet autoantigen (preproinsulin 1) for insulitis and diabetes in the nonobese diabetic mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
Benchmarking VGX-1027: A Comparative Analysis Against First-Line Autoimmune Therapies
For Researchers, Scientists, and Drug Development Professionals
VGX-1027, an orally active small-molecule immunomodulator, has demonstrated potential in preclinical and early clinical development for a range of autoimmune diseases. Its mechanism of action, centered on the inhibition of key inflammatory pathways, positions it as a potential alternative or adjunct to existing treatments. This guide provides a comparative analysis of this compound against current first-line therapies for rheumatoid arthritis, type 1 diabetes, psoriasis, and inflammatory bowel disease, based on available data.
Mechanism of Action: A Novel Approach to Immune Modulation
This compound exerts its anti-inflammatory effects by targeting intracellular signaling pathways that play a crucial role in the production of pro-inflammatory cytokines.[1][2][3][4] Preclinical studies have elucidated that this compound's primary mechanism involves the inhibition of the NF-κB and p38 mitogen-activated protein (MAP) kinase signaling pathways.[1][2] This dual inhibition leads to a downstream reduction in the synthesis of several key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-10 (IL-10).[5][6] The primary cellular target of this compound appears to be macrophages, critical players in the inflammatory cascade of many autoimmune disorders.[5][6][7]
Preclinical Efficacy in Animal Models
This compound has been evaluated in various animal models of autoimmune diseases, demonstrating its potential to ameliorate disease symptoms.
| Disease Model | Animal Model | Key Findings |
| Rheumatoid Arthritis | Murine models | Demonstrated efficacy.[1][2][3][4] |
| Type 1 Diabetes | Murine models | Demonstrated efficacy.[1][2][3][4] |
| Psoriasis | Murine models | Demonstrated efficacy.[1][4] |
| Colitis | Murine models | Demonstrated efficacy.[1][2] |
| Systemic Lupus Erythematosus | NZB/NZW F1 mice | Ameliorated the course of the disease, leading to higher survival rates and improved clinical and histopathological signs.[7][8] |
Clinical Development and Safety Profile
This compound has undergone Phase I clinical trials in healthy human volunteers. These studies were designed to assess the safety, tolerability, and pharmacokinetics of the compound.
A single ascending dose (SAD) study demonstrated that this compound was generally safe and well-tolerated.[2] Following the SAD study, a multiple ascending dose (MAD) study was initiated.[2] In March 2009, it was announced that the Phase I multiple ascending-dose study was completed, with results indicating the drug was generally safe and well-tolerated at daily oral doses ranging from 40 to 400 mg in 40 healthy volunteers.[9] The pharmacokinetic profile was favorable, with the drug achieving significant and sustained plasma levels after multiple doses.[9] Further details from a study published in 2016 on single (1-800 mg) and multiple (40-400 mg) oral doses showed the doses were well-tolerated up to 800 mg in a single dose and 200 mg twice daily in multiple doses.[10] Adverse events were reported as mild to moderate with no discernible dose-related pattern, and no clinically significant physical or laboratory findings were observed.[10] The pharmacokinetic data indicated dose-proportional increases in Cmax and AUC, with a half-life ranging from approximately 5 to 10 hours.[10] Notably, about 90% of the administered dose was excreted unchanged in the urine.[10]
Comparative Analysis with First-Line Therapies
A direct head-to-head comparative study between this compound and current first-line therapies is not available in the public domain. The following table provides a high-level comparison based on their respective mechanisms of action and available data.
| Feature | This compound | First-Line Therapies (Examples) |
| Target Diseases | Rheumatoid Arthritis, Type 1 Diabetes, Psoriasis, Colitis, SLE (investigational)[1][2][4][7][8] | Varies by disease (e.g., Methotrexate for RA, Insulin for T1D, Topical Corticosteroids for Psoriasis, Aminosalicylates for Colitis) |
| Mechanism of Action | Inhibition of NF-κB and p38 MAP kinase signaling[1][2] | Diverse: Anti-metabolite, hormone replacement, anti-inflammatory, etc. |
| Administration | Oral[1][2][3][4] | Oral, subcutaneous injection, intravenous infusion, topical |
| Development Stage | Phase I completed[9] | Marketed and widely used |
Experimental Protocols
Detailed experimental protocols for the preclinical and clinical studies of this compound are not fully available in the provided search results. However, based on the descriptions, the general methodologies can be outlined.
In Vitro Studies:
-
Cell Culture: Murine macrophages were likely cultured and stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[6]
-
Treatment: Cells would be treated with varying concentrations of this compound.
-
Analysis: The supernatant would be analyzed for levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-10) using techniques like ELISA. Cell lysates would be used for Western blotting to assess the phosphorylation status of p38 MAPK and the activation of NF-κB.
In Vivo Studies:
-
Animal Models: Standard, validated animal models for each autoimmune disease (e.g., collagen-induced arthritis for RA, non-obese diabetic mice for T1D) would be used.
-
Treatment: Animals would be administered this compound orally or via other appropriate routes.
-
Assessment: Disease progression would be monitored using clinical scoring, histological analysis of affected tissues, and measurement of inflammatory biomarkers.
Phase I Clinical Trials:
-
Study Design: Randomized, double-blind, placebo-controlled, single and multiple ascending dose studies.
-
Participants: Healthy adult volunteers.
-
Endpoints: The primary endpoints would be safety and tolerability, assessed through monitoring of adverse events, vital signs, ECGs, and clinical laboratory tests. Secondary endpoints would include pharmacokinetic parameters (Cmax, Tmax, AUC, half-life).
Conclusion
This compound represents a promising oral immunomodulatory agent with a novel mechanism of action. Preclinical data are encouraging, and Phase I trials have established a good safety profile in healthy volunteers. However, a significant gap in knowledge exists regarding its efficacy and safety in patient populations and its comparative performance against established first-line therapies. Further clinical development, including Phase II and III trials with active comparators, is necessary to fully elucidate the therapeutic potential of this compound and its place in the management of autoimmune diseases. The lack of recent publicly available information on its development status makes its future trajectory uncertain.
References
- 1. | BioWorld [bioworld.com]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. VGX Pharmaceuticals (Formerly Known as Viral Genomix, Inc.) Receives FDA Clearance to Commence Clinical Trials of this compound - BioSpace [biospace.com]
- 4. | BioWorld [bioworld.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. In vitro, ex vivo and in vivo immunopharmacological activities of the isoxazoline compound this compound: modulation of cytokine synthesis and prevention of both organ-specific and systemic autoimmune diseases in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound modulates genes involved in lipopolysaccharide-induced Toll-like receptor 4 activation and in a murine model of systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. | BioWorld [bioworld.com]
- 10. Safety, bioavailability, and pharmacokinetics of this compound-A novel oral anti-inflammatory drug in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of VGX-1027: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like VGX-1027 are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step information for the safe disposal of this compound, a potent, orally active isoxazole immunomodulator. Adherence to these procedures is critical for minimizing risks and maintaining a safe research environment.
Chemical and Safety Data Overview
A thorough understanding of the chemical properties and associated hazards of this compound is the first step toward safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₁NO₃ | [1][2][3][4][5][6] |
| Molecular Weight | 205.213 g/mol | [1][2][3] |
| CAS Number | 6501-72-0 | [1][2][3][4][6][7][8][9] |
| Appearance | White to Orange to Green powder to crystal | [6] |
| Solubility | in DMSO: ≥ 56 mg/mL | [4] |
| Storage Temperature | -20°C (powder) or -80°C (in solvent) | [2][3][4][10] |
Hazard Identification and GHS Classifications: [3]
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:
-
Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.
-
Acute aquatic toxicity (Category 1), H400: Very toxic to aquatic life.
-
Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long-lasting effects.
Additional safety information indicates that this compound can cause skin and serious eye irritation.[6]
Procedural Guidance for Proper Disposal
The primary directive for the disposal of this compound is to entrust it to an approved waste disposal plant.[3] This ensures that the compound is managed in a way that neutralizes its hazards and prevents environmental contamination. The following steps provide a detailed operational plan for researchers.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
Before handling this compound for disposal, ensure all appropriate safety measures are in place.
-
Engineering Controls: Use only in areas with adequate exhaust ventilation to avoid inhalation of dust or aerosols.[3] An accessible safety shower and eye wash station are mandatory.[3]
-
Personal Protective Equipment (PPE):
Step 2: Waste Collection and Segregation
Proper collection and segregation of this compound waste are crucial to prevent accidental exposure and environmental release.
-
Collect Spillage: In case of a spill, carefully collect the material.[3]
-
Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Containerization: Place all this compound waste, including contaminated consumables (e.g., pipette tips, gloves, wipes), into a clearly labeled, sealed container. The label should include the chemical name ("this compound"), the relevant hazard symbols (e.g., harmful, environmentally hazardous), and the date.
Step 3: Storage Pending Disposal
Store the collected waste in a designated, secure area until it can be collected by a licensed chemical waste disposal service.
-
Storage Conditions: Keep the waste container tightly sealed in a cool, well-ventilated area.[3]
-
Avoid Incompatibilities: Store away from strong acids/alkalis and strong oxidizing/reducing agents.[3]
Step 4: Final Disposal
The final step is the transfer of the waste to a professional disposal facility.
-
Contact EHS: Coordinate with your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the this compound waste.
-
Documentation: Maintain a record of the waste generated, including the quantity and date of disposal, in accordance with institutional and local regulations.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: this compound Disposal Workflow Diagram.
By adhering to these procedures, laboratory personnel can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship within the research community.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound(GIT 27)|6501-72-0|MSDS [dcchemicals.com]
- 4. This compound - LKT Labs [lktlabs.com]
- 5. This compound | CAS:6501-72-0 | Immunomodulator | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. This compound, 10MG | Labscoop [labscoop.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.com [glpbio.com]
- 9. This compound | CAS 6501-72-0 | Sun-shinechem [sun-shinechem.com]
- 10. apexbt.com [apexbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
